N-Trityl Losartan Carboxaldehyde
Beschreibung
Eigenschaften
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCPYGMMJJBRHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470120 | |
| Record name | N-Trityl Losartan Carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120568-18-5 | |
| Record name | N-Trityl Losartan Carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Trityl Losartan Carboxaldehyde synthesis pathway
An In-depth Technical Guide to the Synthesis of N-Trityl Losartan Carboxaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal intermediate in the manufacturing of Losartan, a widely prescribed angiotensin II receptor antagonist. The document details the strategic importance of the trityl protecting group, elucidates the primary synthesis pathway through alkylation, provides a detailed experimental protocol, and presents key characterization data. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing, offering field-proven insights into the causality behind experimental choices to ensure a robust and reproducible synthesis.
Introduction: The Role of a Key Intermediate
Losartan is a critical therapeutic agent for the management of hypertension.[1] Its synthesis is a multi-step process where the purity and quality of each intermediate directly impact the final active pharmaceutical ingredient (API).[1] Within this synthetic cascade, 2-Butyl-4-chloro-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde, commonly known as this compound (CAS No: 133910-00-6), serves as a crucial precursor.[2][3] This intermediate is formed before the final reduction step that yields Trityl Losartan (the corresponding alcohol), which is subsequently deprotected to give Losartan. The aldehyde functionality is a key handle for the synthesis, and its effective formation is paramount.
The Strategic Importance of the Trityl Protecting Group
The tetrazole ring in the Losartan structure possesses an acidic proton. In many synthetic routes, particularly those involving organometallic reagents like Grignards or organolithiums (e.g., in Suzuki coupling preparations), this acidic proton can interfere with the reaction.[4] Furthermore, the unprotected tetrazole can act as a poison for palladium catalysts, which are often employed in the crucial biaryl coupling step.[5]
To circumvent these issues, a protecting group is employed. The triphenylmethyl (trityl) group is the optimal choice for several reasons:
-
Steric Hindrance : Its bulky nature prevents unwanted side reactions at the tetrazole ring.
-
Selective Installation : It can be attached specifically to one of the tetrazole nitrogen atoms by reacting the tetrazole with trityl chloride in the presence of a non-nucleophilic base.[4][6] Single-crystal X-ray diffraction has unambiguously shown that the trityl group attaches to the N-2 position of the tetrazole ring.[7]
-
Mild Cleavage : The trityl group can be easily removed under mild acidic conditions (e.g., dilute HCl or H₂SO₄) in the final step of the synthesis without affecting other functional groups in the molecule.[5][6][8]
The following diagram illustrates the protection and deprotection concept.
Caption: Protection/Deprotection strategy using the Trityl group.
Core Synthesis Pathway: Convergent Alkylation
The industrial synthesis of this compound is efficiently achieved through a convergent approach. This pathway involves the alkylation of an imidazole aldehyde with a trityl-protected brominated biphenyltetrazole derivative. This method is advantageous as it builds the core structure in a single, high-yielding step.
The key starting materials are:
-
N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole
-
2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde
The reaction couples these two fragments to form the desired product. This process is typically carried out in a two-phase system using a phase-transfer catalyst, which facilitates the reaction between the water-soluble base and the organic-soluble reactants.
The overall transformation is depicted below:
Caption: Convergent synthesis of this compound.
Detailed Experimental Protocol
The following protocol describes a robust method for the synthesis of this compound. This procedure is a self-validating system designed for high yield and purity.
Step-by-Step Methodology:
-
Reactor Setup : To a suitable reaction vessel, add Toluene. Begin nitrogen purging to maintain an inert atmosphere.
-
Reagent Addition : Charge the reactor with N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole and 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde.
-
Base and Catalyst : Add an aqueous solution of potassium hydroxide (KOH) and the phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB).[8] The use of a phase-transfer catalyst is critical for shuttling the hydroxide ion into the organic phase to deprotonate the imidazole nitrogen, which then acts as the nucleophile.
-
Reaction Execution : Stir the mixture vigorously and heat to reflux (approximately 50-60°C).[9] Maintain this temperature for 2-3 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and allow the layers to separate. Discard the upper aqueous layer.
-
Washing : Wash the organic (toluene) layer with water to remove residual base and salts.
-
Solvent Exchange (Optional but Recommended) : For subsequent reduction, the toluene can be replaced with methanol.
-
Isolation : At this stage, the this compound is present in the organic solvent. For isolation and purification, the solvent can be removed under vacuum. The resulting residue is then purified by column chromatography.[10]
Characterization and Data Presentation
The synthesized this compound is a white solid.[10] Its identity and purity are confirmed through various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Data (250MHz, DMSO-d₆):
-
δ 9.68 (s, 1H, CHO)
-
δ 7.50-7.70 (m, 4H, Harom)
-
δ 7.01-7.09 (m, 4H, Harom)
-
δ 5.58 (s, 2H, CH₂N)
-
δ 2.60-2.66 (m, 2H, CH₂)
-
δ 1.43-1.57 (m, 2H, CH₂)
-
δ 1.18-1.33 (m, 2H, CH₂)
-
δ 0.81 (t, J=7.3Hz, 3H, CH₃)[10]
The singlet at 9.68 ppm is characteristic of the aldehyde proton and is a key indicator of successful synthesis.
| Parameter | Value | Source |
| Product Name | This compound | [10] |
| CAS Number | 133910-00-6 | [2][10] |
| Molecular Formula | C₄₁H₃₅ClN₆O | [2][10] |
| Molecular Weight | 663.21 g/mol | [2][10] |
| Appearance | White Solid | [10] |
| Melting Point | 86-89 °C | [10] |
| Typical Yield | ~88% | [10] |
| Chromatography Eluent | Cyclohexane/EtOAc (85:15) | [10] |
| Solubility | Methanol, DMSO | [2] |
Downstream Processing: Reduction to Trityl Losartan
This compound is rarely the final isolated product in a full Losartan synthesis campaign. It is typically generated in situ and then directly converted to Trityl Losartan (the alcohol).
This reduction is readily achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol.[4][9] The reaction is generally clean and high-yielding. The resulting Trityl Losartan is then carried forward to the final deprotection step to yield Losartan.[9]
Conclusion
The synthesis of this compound is a well-defined and critical step in the production of Losartan. The strategic use of the trityl protecting group is essential for achieving a high-purity product by preventing side reactions associated with the tetrazole ring. The convergent alkylation pathway, often facilitated by phase-transfer catalysis, represents an efficient and industrially scalable method for its preparation. A thorough understanding of the reaction mechanism, experimental parameters, and downstream processing is vital for any scientist or researcher working on the synthesis of sartans.
References
- New Drug Approvals. LOSARTAN. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Essentiality of Trityl Losartan in Ensuring Losartan Synthesis Purity. [Link]
- Google Patents.
- Moodle@Units. Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. [Link]
- Google Patents. US7041832B2 - Processes for preparing losartan and losartan potassium.
- ResearchGate. Trityl losartan | Request PDF. [Link]
- Allmpus. Losartan Aldehyde N2-Trityl Impurity and N2-Trityl Losartan Aldehyde and this compound. [Link]
- Google Patents. CN105017226A - Trityl Losartan synthesis method.
- Oriental Journal of Chemistry. A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174). [Link]
- Pharmaffiliates. N-Trityl Losartan-d3 Carboxaldehyde. [Link]
- SynZeal. Losartan Impurities. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. allmpus.com [allmpus.com]
- 3. Losartan Impurities | SynZeal [synzeal.com]
- 4. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]
- 9. CN105017226A - Trityl Losartan synthesis method - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties of N-Trityl Losartan Carboxaldehyde
Introduction
N-Trityl Losartan Carboxaldehyde is a critical chemical entity within the synthetic pathway of Losartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. Functioning primarily as a protected intermediate, its chemical behavior, purity, and reactivity are paramount to ensuring the quality and yield of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its molecular structure, the strategic role of the trityl protecting group, its synthesis, and the analytical methodologies required for its robust characterization. Understanding these properties is essential for process optimization, impurity profiling, and regulatory compliance in the manufacturing of Losartan.
Chemical Identity and Physicochemical Properties
This compound is formally known by its IUPAC name: 2-Butyl-4-chloro-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carbaldehyde[1]. It serves as a high-purity pharmaceutical reference standard for analytical method development, validation, and quality control in research and pharmaceutical laboratories[2].
The core structure consists of a substituted imidazole ring linked to a biphenyl-tetrazole moiety. The key features are the aldehyde group at the 5-position of the imidazole ring and the bulky trityl (triphenylmethyl) group protecting one of the nitrogen atoms of the tetrazole ring.
Core Structural Diagram
Caption: Molecular structure of this compound.
Physicochemical Data Summary
A compilation of its fundamental properties is crucial for handling, formulation, and analytical development.
| Property | Value | Source(s) |
| CAS Number | 120568-18-5 / 133910-00-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₄₁H₃₅ClN₆O | [2][3][5] |
| Molecular Weight | 663.2 g/mol | [2][3][5] |
| Solubility | Soluble in Methanol, DMSO | [5] |
| Storage Conditions | 2-8 °C, protected from light and moisture | [5] |
The Role of the Trityl Protecting Group
The strategic incorporation of the trityl (Tr) group is a cornerstone of the Losartan synthesis strategy. The trityl group is a bulky, acid-labile protecting group primarily used for alcohols, amines, and thiols[7][8].
-
Expertise & Causality : In the context of Losartan synthesis, the tetrazole ring possesses two potentially reactive nitrogen atoms. The introduction of the trityl group selectively blocks one of these nitrogens, preventing unwanted side reactions during subsequent synthetic steps, particularly the reduction of the aldehyde. Its significant steric bulk allows for the selective protection of specific sites in complex molecules[8].
-
Acid Lability : The key advantage of the trityl group is its facile removal under mild acidic conditions. This lability is due to the exceptional stability of the triphenylmethyl (trityl) carbocation that forms upon cleavage[7][8]. This allows for deprotection without compromising other sensitive functional groups in the molecule.
-
Orthogonality : The trityl group is robust under basic and neutral conditions, making it orthogonal to many other protecting groups and compatible with a wide range of reagents, such as the sodium borohydride used for aldehyde reduction[7].
Synthesis and Purification
This compound is typically synthesized as a key intermediate. Understanding its synthesis is vital for identifying potential process-related impurities.
Synthetic Pathway Overview
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Tritylation of Losartan Carboxaldehyde
This protocol is based on a representative synthetic route[3].
-
Preparation : Dissolve Losartan Carboxaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere.
-
Base Addition : Add triethylamine (1.1 eq) to the solution to act as an acid scavenger.
-
Tritylation : Add trityl chloride (1.1 eq) portion-wise to the stirred solution at room temperature (20-25 °C).
-
Reaction Monitoring : Stir the mixture for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Isolation : Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting crude residue by column chromatography on silica gel to yield the final product as a white solid[3].
-
Trustworthiness : The self-validating nature of this protocol lies in the in-process monitoring (Step 4) and the final purification step (Step 7). The purity of the final product must be confirmed using the analytical techniques described in the following section, ensuring that the isolated compound meets the required specifications before proceeding to the next synthetic step.
Analytical Characterization
Rigorous analytical characterization is mandatory to confirm the identity, purity, and stability of this compound. It is frequently used as a reference standard in quality control for Losartan API production[2].
Analytical Workflow
Sources
- 1. This compound | 120568-18-5 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 133910-00-6 [amp.chemicalbook.com]
- 5. allmpus.com [allmpus.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
N-Trityl Losartan Carboxaldehyde: A Technical Guide to a Key Losartan Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of N-Trityl Losartan Carboxaldehyde, a critical process-related impurity and potential degradation product of the widely prescribed antihypertensive drug, Losartan. The guide delves into the chemical identity, formation pathways, and robust analytical methodologies for the detection and quantification of this impurity. Furthermore, it explores the regulatory landscape and outlines effective control strategies essential for ensuring the quality, safety, and efficacy of Losartan drug substances and products. This document is intended to be a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of Losartan.
Introduction: The Significance of Impurity Profiling in Losartan
Losartan, an angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension. The stringent quality control of its manufacturing process is paramount to ensure patient safety. Impurity profiling is a critical component of this quality control, as even minute quantities of impurities can impact the drug's efficacy and safety profile. This compound has been identified as a significant impurity in the synthesis of Losartan. Its presence can be indicative of incomplete reactions or side reactions during the manufacturing process. This guide will provide a detailed examination of this specific impurity, from its formation to its control.
Chemical Profile of this compound
A thorough understanding of the impurity's chemical properties is fundamental for its effective control.
| Characteristic | Information |
| Chemical Name | 2-Butyl-4-chloro-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carbaldehyde |
| Synonyms | N-Trityl Losartan Aldehyde, Losartan Aldehyde N2-Trityl Impurity |
| CAS Number | 120568-18-5[1] |
| Molecular Formula | C41H35ClN6O[1] |
| Molecular Weight | 663.2 g/mol [1] |
| Appearance | White to off-white solid |
Formation Pathways: A Tale of Synthesis and Degradation
This compound can emerge from two primary routes: as a process-related impurity during synthesis and as a degradation product. Understanding these pathways is crucial for implementing effective control measures.
Process-Related Impurity in Losartan Synthesis
In several synthetic routes for Losartan, this compound is a key intermediate. Its formation typically involves the alkylation of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with a trityl-protected bromomethyl biphenyl tetrazole derivative.[2][3] The subsequent step in the synthesis is the reduction of the aldehyde group to a primary alcohol to form Trityl Losartan.
Reaction Scheme:
Caption: Formation of this compound as a synthetic intermediate.
If the reduction of the aldehyde to the alcohol is incomplete, this compound will persist as an impurity in the Trityl Losartan intermediate and may be carried over to the final Losartan drug substance after the deprotection step.
Factors Influencing Formation as a Process Impurity:
-
Stoichiometry of the reducing agent: Insufficient amounts of the reducing agent (e.g., sodium borohydride) can lead to incomplete conversion.
-
Reaction temperature and time: Sub-optimal temperature and reaction duration may not favor the complete reduction of the aldehyde.
-
Purity of starting materials: The presence of impurities in the starting materials can potentially interfere with the reduction reaction.
Formation as an Oxidative Degradation Product
Forced degradation studies on Losartan have demonstrated that the primary alcohol group on the imidazole ring is susceptible to oxidation, leading to the formation of an aldehyde derivative.[4] While these studies do not explicitly confirm the presence of the trityl group (as it would have been removed in the final drug substance), they highlight the potential for the core Losartan molecule to degrade to its aldehyde form.
Oxidative Degradation Pathway:
Caption: Oxidative degradation of Losartan to its aldehyde derivative.
This degradation pathway underscores the importance of appropriate storage conditions and the selection of excipients that do not promote oxidation in the final drug product formulation.
Analytical Control: Detection and Quantification
Robust analytical methods are essential for the accurate detection and quantification of this compound to ensure the quality of Losartan. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
The European Pharmacopoeia (Ph. Eur.) monograph for Losartan Potassium outlines a gradient HPLC method for the determination of related substances, which can be adapted and validated for the specific quantification of this compound.[5]
A self-validating HPLC protocol based on pharmacopeial guidelines:
Objective: To develop and validate a precise and accurate HPLC method for the quantification of this compound in Losartan drug substance.
Chromatographic Conditions:
| Parameter | Condition |
| Column | End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% v/v Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.3 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
System Suitability:
A system suitability solution should be prepared containing Losartan and a certified reference standard of this compound. The system is deemed suitable for use if the resolution between the two peaks is greater than 2.0 and the tailing factor for the Losartan peak is not more than 2.0.
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo sample and by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: A minimum of five concentrations of the this compound reference standard should be prepared, and the peak area response should be plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Accuracy: Determined by spiking the drug substance with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90.0% to 110.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 5.0%.
-
Intermediate Precision (Inter-assay precision): Analysis performed by different analysts on different days using different equipment. The RSD should be ≤ 10.0%.
-
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
LC-MS/MS for Characterization
For structural confirmation and in-depth investigation of unknown impurities, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool. It provides molecular weight information and fragmentation patterns that are crucial for the unambiguous identification of impurities like this compound.
Regulatory Perspective and Control Strategies
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in drug substances.
Pharmacopoeial Limits
While this compound is not listed as a specified impurity in the current European Pharmacopoeia monograph for Losartan Potassium, it would be controlled under the limit for "unspecified impurities."[5] The general limit for an unspecified impurity is typically not more than 0.10%. The total impurities are also controlled, usually to a limit of not more than 0.5% or 1.0%.[6] It is imperative to consult the latest versions of the relevant pharmacopoeias for the most current impurity limits.
Control Strategies in Manufacturing
A robust control strategy is essential to minimize the levels of this compound in the final Losartan product. This involves a multi-faceted approach:
-
Raw Material Control: Sourcing high-purity starting materials and intermediates is the first line of defense.
-
Process Optimization:
-
Careful control of the reduction step is critical. This includes optimizing the type and amount of reducing agent, reaction temperature, and reaction time to ensure complete conversion of the aldehyde.
-
In-process controls (IPCs) should be implemented to monitor the disappearance of this compound.
-
-
Purification: Effective purification steps, such as crystallization or chromatography, should be in place to remove any residual amounts of the impurity from the final drug substance.
-
Stability Studies: Comprehensive stability studies under various conditions (temperature, humidity, light) should be conducted to understand the potential for the formation of the aldehyde degradation product in the finished dosage form.
Control Strategy Workflow:
Caption: A comprehensive control strategy for this compound.
Conclusion
This compound is a significant impurity in the context of Losartan manufacturing and quality control. Its formation as both a process-related impurity and a potential degradation product necessitates a thorough understanding of its chemical properties and formation pathways. The implementation of robust, validated analytical methods, such as the HPLC method detailed in this guide, is crucial for its effective monitoring and control. By adhering to stringent regulatory guidelines and implementing comprehensive control strategies throughout the manufacturing process, pharmaceutical manufacturers can ensure the production of high-quality, safe, and effective Losartan for patients worldwide.
References
- European Pharmacopoeia (Ph. Eur.) 10.0, Losartan Potassium Monograph.
-
Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Semantic Scholar. [Link]
- Processes for preparing losartan and losartan potassium.
- Process for the preparation of losartan potassium form i.
- USP Monographs: Losartan Potassium. USP29-NF24.
Sources
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 3. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. drugfuture.com [drugfuture.com]
- 6. Losartan potassium CRS | CAS 124750-99-8 | LGC Standards [lgcstandards.com]
The Strategic Role of N-Trityl Losartan Carboxaldehyde in Convergent Losartan Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losartan, the first-in-class angiotensin II receptor antagonist, represents a cornerstone in the management of hypertension. Its synthesis has been the subject of extensive research, aiming for efficiency, scalability, and purity. A key advancement in this endeavor is the utilization of a convergent synthetic strategy, wherein N-Trityl Losartan Carboxaldehyde emerges as a pivotal intermediate. This technical guide elucidates the critical role of this compound, detailing the rationale behind its use, the mechanics of its formation, and its conversion to the final active pharmaceutical ingredient (API). We will explore the significance of the trityl protecting group, the intricacies of the Suzuki coupling reaction it facilitates, and provide detailed, field-proven protocols for the key synthetic transformations.
Introduction: The Evolution of Losartan Synthesis
Losartan's molecular architecture, characterized by a biphenyl scaffold bearing an imidazole ring and a tetrazole moiety, presents a formidable synthetic challenge. Early synthetic routes were often linear, suffering from low overall yields and purification difficulties. The advent of convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments, marked a significant leap forward. This approach, as applied to Losartan, hinges on the strategic coupling of two key intermediates, a process in which the protection of reactive functional groups is paramount.
This compound is a cornerstone of this modern, efficient approach. Its structure contains the fully assembled imidazole and biphenyl components, with the tetrazole group masked by a trityl group and the final hydroxymethyl functionality present as a precursor aldehyde. This design allows for the robust construction of the carbon-carbon bond forming the biphenyl system, typically via a palladium-catalyzed cross-coupling reaction, without interference from the acidic proton of the tetrazole ring.
The Indispensable Role of the Trityl Protecting Group
The tetrazole ring in Losartan is a crucial pharmacophore, but its acidic nature poses a significant challenge during synthesis. The free tetrazole can act as a poison to the palladium catalysts essential for the Suzuki-Miyaura coupling reaction, a highly efficient method for forming the central biphenyl bond.[1] To circumvent this, a protecting group is employed.
The triphenylmethyl (trityl) group is the optimal choice for several reasons:[1]
-
Steric Hindrance: Its bulky nature effectively shields the tetrazole ring from unwanted side reactions.
-
Ease of Introduction and Removal: The trityl group can be introduced and removed under mild conditions, preserving the integrity of the rest of the molecule.[1]
-
Stability: It is stable to the basic conditions of the Suzuki coupling and the organometallic reagents used in preceding steps.
-
Selective Isomer Formation: Tritylation of the tetrazole ring predominantly yields a single isomer, simplifying the product mixture.[1]
The protection of the tetrazole with a trityl group is a critical decision that enables the subsequent high-yielding Suzuki coupling, a cornerstone of modern Losartan synthesis.[2][3]
Synthetic Pathway to Losartan via this compound
The convergent synthesis of Losartan can be conceptually divided into three main stages, with this compound sitting at the heart of the process.
This reaction is often carried out in a biphasic solvent system with a phase transfer catalyst to facilitate the interaction between the organic and aqueous phases. [4]The base, such as potassium hydroxide, deprotonates the imidazole nitrogen, which then acts as a nucleophile, displacing the bromide on the biphenyl methyl group.
Experimental Protocol: Synthesis of this compound [4]
-
To a suitable reaction vessel, add methylene chloride (50 ml).
-
Add N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (10.2 g; 0.018 mol), 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (3.4 g; 0.018 mol), and tetra-butylammonium bromide (0.2618 g; 0.00081 mol).
-
Add a solution of potassium hydroxide (1.45 g in 15 ml of water).
-
Stir the reaction mixture vigorously and heat to reflux for 12 hours. Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mass to room temperature and allow the layers to separate.
-
Discard the upper aqueous layer and wash the methylene chloride layer with water (50 ml).
-
The resulting organic layer contains this compound and can be used directly in the next step.
Reduction to Trityl Losartan
The next step involves the selective reduction of the aldehyde group to a primary alcohol, yielding Trityl Losartan. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and high selectivity for aldehydes over other functional groups present in the molecule. [5] Experimental Protocol: Reduction of this compound [6]
-
To the solution of this compound from the previous step, add methanol (25 ml).
-
Cool the solution to 5-10°C using a suitable cooling bath.
-
Slowly add sodium borohydride (0.34 g; 0.009 mol) in portions, maintaining the temperature below 10°C.
-
Stir the reaction mixture at this temperature for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude Trityl Losartan.
| Parameter | Value | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective for aldehydes. |
| Solvent | Methanol/Methylene Chloride | Protic solvent for NaBH₄ reaction. |
| Temperature | 5-10°C | Controls the reaction rate and minimizes side reactions. |
| Reaction Time | 1-2 hours | Sufficient for complete conversion. |
Deprotection to Yield Losartan
The final step in the synthesis is the removal of the trityl protecting group to unveil the tetrazole moiety of Losartan. This is typically achieved under acidic conditions. The mechanism involves the protonation of one of the tetrazole nitrogens, which facilitates the cleavage of the carbon-nitrogen bond, releasing the highly stable trityl cation. [7]
Experimental Protocol: Deprotection of Trityl Losartan [5]
-
Dissolve the crude Trityl Losartan in a mixture of THF and water.
-
Add aqueous hydrochloric acid (e.g., 12% HCl) and stir the mixture at room temperature for 12 hours.
-
After the reaction is complete, raise the pH of the mixture to approximately 12.5 with 30% sodium hydroxide solution.
-
Distill off the THF, adding make-up water to maintain the volume.
-
Cool the mixture to precipitate triphenylmethanol (the byproduct of deprotection).
-
Filter to remove the triphenylmethanol.
-
Adjust the pH of the filtrate to approximately 3.8 with an acid (e.g., HCl or acetic acid) to precipitate Losartan.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.
Conclusion
This compound is not merely an intermediate; it is the linchpin of a highly efficient and convergent synthetic strategy for Losartan. Its design, incorporating a protected tetrazole and a precursor to the final hydroxymethyl group, allows for the seamless application of powerful synthetic methodologies like the Suzuki-Miyaura coupling. The strategic use of the trityl group exemplifies the principles of modern organic synthesis, where protecting group chemistry is leveraged to achieve high yields and purity in the construction of complex pharmaceutical agents. This in-depth understanding of the role and manipulation of this compound is essential for researchers and professionals in the field of drug development and manufacturing.
References
-
ResearchGate. Example of the Suzuki–Miyaura coupling for the synthesis of Losartan (4). [Link]
- Google Patents.
-
PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Reddit. Need help with the reaction mechanism in this last step of synthesis of Losartan. [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
MDPI. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. [Link]
-
Moodle@Units. Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. [Link]
- Google Patents. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group.
- Google Patents. US7041832B2 - Processes for preparing losartan and losartan potassium.
-
J-Stage. Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. [Link]
-
Asian Journal of Chemistry. A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174). [Link]
-
Asian Journal of Chemistry. Identification and Synthesis of Potential Impurities of Losartan Potassium. [Link]
- Google Patents. CN105017226A - Trityl Losartan synthesis method.
-
Thieme Gruppe. Trityl Group Deprotection from Tetrazoles. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Veeprho. N-Trityl Losartan-D4 Carboxaldehyde. [Link]
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]
- 5. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 6. CN105017226A - Trityl Losartan synthesis method - Google Patents [patents.google.com]
- 7. total-synthesis.com [total-synthesis.com]
An In-depth Technical Guide to N-Trityl Losartan Carboxaldehyde (CAS 120568-18-5): A Key Intermediate in Losartan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Trityl Losartan Carboxaldehyde (CAS No. 120568-18-5), a critical intermediate and process-related impurity in the synthesis of the angiotensin II receptor antagonist, Losartan. This document delves into its chemical identity, synthesis, and analytical characterization. The guide is intended to serve as a valuable resource for researchers, process chemists, and quality control analysts in the pharmaceutical industry, offering insights into the chemistry and analytical control of this important compound.
Introduction: The Significance of a Synthetic Intermediate
This compound, while not a pharmacologically active agent itself, plays a pivotal role in the manufacturing of Losartan, a widely prescribed medication for hypertension. Understanding the chemistry, synthesis, and analytical profile of this intermediate is paramount for ensuring the quality, purity, and safety of the final active pharmaceutical ingredient (API). This guide will provide a detailed exploration of this compound, moving from its fundamental chemical properties to its practical application in pharmaceutical development.
Physicochemical Properties and Chemical Identity
This compound is a complex organic molecule characterized by a multi-ring structure.[1] Its key identifiers are summarized in the table below.
| Property | Value |
| CAS Number | 120568-18-5 |
| Chemical Name | 2-Butyl-4-chloro-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde |
| Synonyms | This compound, Losartan Aldehyde N2-Trityl Impurity[2][3][4] |
| Molecular Formula | C41H35ClN6O[1][5] |
| Molecular Weight | 663.21 g/mol [5] |
The structure features a substituted imidazole ring, a biphenyl system, and a tetrazole ring protected by a bulky trityl (triphenylmethyl) group. The presence of the aldehyde functional group makes it a reactive intermediate, amenable to further chemical transformations.[1]
The Role in Losartan Synthesis: A Step-by-Step Examination
This compound is a key intermediate in several synthetic routes to Losartan. Its formation allows for the controlled construction of the Losartan molecule, with the trityl group serving as a protecting group for the tetrazole moiety.
A common synthetic approach involves the coupling of two key fragments, followed by the reduction of the aldehyde and deprotection of the trityl group. A patent describes the synthesis of trityl Losartan, where this compound is a direct precursor.[6]
Synthetic Pathway
The synthesis of this compound can be achieved through the reaction of N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole with 2-butyl-5-chloro-1H-imidazole-4-formaldehyde.[6] Another described method is the reaction of Losartan Carboxaldehyde with triphenylmethyl chloride.
The subsequent step in the synthesis of Losartan involves the reduction of the carboxaldehyde group to a hydroxymethyl group, followed by the removal of the trityl protecting group.
Caption: Synthetic pathway showing the formation of this compound.
Analytical Characterization and Quality Control
As a process-related impurity, the detection and quantification of this compound are critical for the quality control of Losartan. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[7][8]
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Several HPLC methods have been developed for the simultaneous determination of Losartan and its impurities.[7][9] These methods typically employ a reversed-phase C18 column with a gradient elution program.
The following protocol outlines a general approach for the analysis of Losartan and its impurities, including this compound. Method optimization and validation are essential for specific applications.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent[7]
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: 220 nm[7]
-
Column Temperature: 35 °C[7]
Sample Preparation:
-
Accurately weigh and dissolve the Losartan sample in a suitable solvent, such as methanol or the mobile phase.
-
Sonicate to ensure complete dissolution.
-
Dilute to a known concentration.
-
Filter the solution through a 0.45 µm filter before injection.
Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to a reference standard of this compound.
The performance characteristics of a typical RP-HPLC method for Losartan impurity analysis are summarized below.
| Parameter | Typical Result |
| Linearity (r²) | > 0.999[8] |
| Accuracy (% Recovery) | 97.00 - 103.00%[7][8] |
| Precision (% RSD) | < 2.00%[7][8] |
Pharmacological Profile: An Unexplored Frontier
Currently, there is a lack of publicly available data on the specific pharmacological activity of this compound. Its primary significance in the pharmaceutical field is as a chemical intermediate and impurity in the synthesis of Losartan.
It is important to distinguish this compound from "Losartan Carboxaldehyde" (also known as EXP3179), which is a metabolite of Losartan. Losartan Carboxaldehyde has been shown to inhibit the expression of endothelial cyclooxygenase (COX)-2 and has anti-inflammatory properties.[3] However, these findings cannot be extrapolated to this compound due to the significant structural difference, namely the presence of the large, bulky trityl group. This group would likely sterically hinder any potential interaction with biological receptors.
Further research would be required to determine if this compound possesses any intrinsic biological activity. However, given its role as a transient intermediate that is converted to the final API, its pharmacological profile is not the primary focus of research.
Caption: Relationship between Losartan, its intermediate, and a metabolite.
Conclusion and Future Perspectives
This compound (CAS 120568-18-5) is a well-defined chemical entity that is integral to the synthesis of Losartan. Its role as a key intermediate and a process-related impurity necessitates robust analytical methods for its control in the final drug product. While its own pharmacological profile remains uncharacterized, a thorough understanding of its synthesis and analytical behavior is crucial for pharmaceutical scientists and drug development professionals. Future work in this area will likely continue to focus on the development of more efficient and greener synthetic routes for Losartan that may minimize the formation of this and other impurities, as well as the advancement of analytical techniques for their trace-level detection.
References
- Cymit Química S.L. CAS 120568-18-5: 2-Butyl-4-chloro-1-[[2 - Cymit Química S.L. Available from: https://www.cymitquimica.com/cas/120568-18-5
-
Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect. Available from: [Link]
-
CAS 124751-00-4,2-Butyl-4-chloro-5-hydroxymethyl-1... - LookChem. Available from: [Link]
-
A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
This compound | 120568-18-5 | : Venkatasai Life ... Available from: [Link]
-
Losartan Impurities - SynZeal. Available from: [Link]
-
Losartan Aldehyde N2-Trityl Impurity | CAS No- 133910-00-6 - GLP Pharma Standards. Available from: [Link]
-
Losartan Aldehyde N2-Trityl Impurity and N2-Trityl Losartan Aldehyde and this compound | Allmpus. Available from: [Link]
- CN105017226A - Trityl Losartan synthesis method - Google Patents.
Sources
Foreword: A Proactive Approach to Pharmaceutical Quality
An In-depth Technical Guide to the Formation of Losartan Impurities
As a Senior Application Scientist, I've witnessed the evolution of analytical challenges in the pharmaceutical industry. The focus has rightly shifted from merely identifying what is in a drug substance to deeply understanding what shouldn't be there. Losartan, a cornerstone in antihypertensive therapy, presents a fascinating case study in impurity profiling. Its complex synthesis and susceptibility to specific degradation stresses mean that ensuring its purity is a continuous scientific endeavor. This guide is not a simple recitation of facts; it is a distillation of field-proven insights and mechanistic understanding. We will explore the causality behind the formation of each major impurity, providing researchers and drug development professionals with the foundational knowledge required to build robust control strategies, ensuring the safety and efficacy of this vital medication.
The Genesis of Impurities: A Tale of Synthesis and Stability
The impurity profile of an Active Pharmaceutical Ingredient (API) like Losartan is its chemical fingerprint, telling a story of its synthetic journey and its response to environmental stress. These impurities are broadly classified based on their origin:
-
Process-Related Impurities: These are chemical species that arise during the synthesis of the API. They can be unreacted starting materials, intermediates, by-products from side reactions, or reagents. Their presence is a direct reflection of the synthetic route and the control over reaction conditions.
-
Degradation Products: These impurities form when the API is subjected to stress conditions such as light, heat, humidity, acid/base hydrolysis, or oxidation.[1] They can emerge during manufacturing, formulation, and storage, making stability studies a critical component of drug development.
-
Mutagenic Impurities: A special class of impurities that can cause DNA damage and are potentially carcinogenic.[2][3] Recent concerns regarding azido and nitrosamine impurities in the sartan class of drugs have made their control a top regulatory priority.[2][3]
Understanding these distinct formation pathways is the first principle of developing a self-validating system for quality control.
Deconstructing the Synthesis: The Origin of Process-Related Impurities
A common synthetic route to Losartan involves the coupling of a protected biphenyl tetrazole moiety with a substituted imidazole ring, followed by deprotection.[4] This multi-step process, while efficient, presents several junctures where impurities can be introduced.
Key Process-Related Impurities and Their Formation Mechanisms
-
Isolosartan (Regioisomeric Impurity): During the crucial alkylation step where the imidazole ring is coupled with the biphenyl methyl bromide derivative, the reaction can occur at two different nitrogen atoms of the imidazole ring. While the desired reaction forms Losartan, alkylation at the other nitrogen results in the formation of Isolosartan.[4][5] This is a classic example of a regioisomeric impurity, whose formation is governed by the electronic and steric factors of the reacting intermediate.
-
O-Trityl Losartan (Incomplete Deprotection): The tetrazole group is often protected with a trityl (triphenylmethyl) group during synthesis to prevent side reactions. The final step involves the removal of this protecting group, typically under acidic conditions. If this deprotection step is incomplete, the residual O-Trityl Losartan is carried through as an impurity.[4][5]
-
Dimeric Impurities: Under certain conditions, particularly acidic environments used for detritylation, two molecules of Losartan can condense to form dimeric impurities.[6][7] These impurities have been characterized as positional dimers, highlighting the reactivity of the Losartan molecule itself to form larger adducts.[6]
-
Unreacted Intermediates & Reagents: Species like the biphenyl tetrazole analogue can be carried through from earlier stages if the reactions do not go to completion.[4][5] Similarly, other impurities can arise from reactions with solvents, such as the ester analogue formed during product isolation in acetone.[4]
The following workflow illustrates the key synthetic steps and the points at which major process-related impurities can arise.
Caption: Synthetic pathway of Losartan and origins of process-related impurities.
Unraveling Degradation: Losartan Under Stress
Forced degradation studies are a regulatory requirement and a powerful tool for predicting the likely degradation products that could form under real-world storage and handling conditions.[1] Losartan exhibits distinct degradation profiles under oxidative and photolytic stress.
Oxidative Degradation
Losartan is particularly susceptible to oxidation.[1] Exposure to oxidative agents, such as hydrogen peroxide, can lead to a number of degradation products. The primary alcohol group on the imidazole ring is a key site of oxidation.[1]
-
Oxidation to Aldehyde (LD-6): The initial oxidation product is often the corresponding aldehyde (m/z 421).[1]
-
Oxidation to Carboxylic Acid (E-3174): Further oxidation of the aldehyde yields the carboxylic acid derivative (Losartan Carboxylic Acid), which is also the main active metabolite of Losartan.[1][8]
-
N-Oxides: The tetrazole ring can also undergo oxidation, leading to the formation of N-oxide isomers (DP-2 and DP-3).[9]
-
Hydroxylation: Hydroxylation of the biphenyl rings can also occur, leading to additional isomeric degradation products.[1]
A study found that after 7 days in a 3% hydrogen peroxide solution, about 10% of the Losartan had degraded, whereas degradation under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions was less than 1%.[1][10]
Photolytic Degradation
Exposure to light, particularly UV light, can induce significant degradation, often involving the destruction of the imidazole ring.[11] The presence of photosensitizers, which can be present as excipients in a formulation, can accelerate this process via the formation of singlet oxygen.[11] This pathway leads to complex degradates that differ significantly from the parent molecule.[11][12]
Caption: Major oxidative and photolytic degradation pathways of Losartan.
The Specter of Mutagenicity: Azido and Nitrosamine Impurities
The discovery of potentially mutagenic impurities in sartans has led to widespread recalls and intensified regulatory scrutiny. These impurities are of particular concern because they can pose a safety risk even at trace levels.
Azido Impurities
The formation of the tetrazole ring in Losartan synthesis often employs sodium azide.[2][13] This reagent can lead to the formation of organic azido impurities, which are highly reactive and have been shown to be mutagenic.[2][14]
-
Formation Mechanism: Azido impurities can form through the reaction of azide with chlorinated intermediates or other reactive sites on the molecule.[14]
-
Key Azido Impurities: Two notable azido impurities have been identified: 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2yl)-1H-tetrazole (AZBT) and the specific "losartan azido impurity," 5-[4'-[(5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole.[13][15]
-
Control Strategy: Due to their mutagenic potential, these impurities must be controlled at or below the Threshold of Toxicological Concern (TTC) as outlined in the ICH M7 guideline.[15] This necessitates the development of highly sensitive analytical methods to detect them at parts-per-million (ppm) levels.[13] While initial tests showed mutagenicity, later studies have characterized the losartan azido impurity as non-mutagenic, though control remains essential.[15][16]
Nitrosamine Impurities
The sartan class of drugs has also been affected by the presence of N-nitrosamine impurities, which are classified as probable human carcinogens.[3] These impurities are not typically formed from the Losartan molecule itself but are byproducts from the manufacturing process, often involving specific solvents, reagents, and reaction conditions. Their detection has prompted regulatory agencies to require rigorous risk assessments for all pharmaceutical products.[3][17]
The Analytical Workflow: From Detection to Control
A robust analytical strategy is the cornerstone of impurity management. The goal is to develop a self-validating system that can reliably detect, identify, and quantify all relevant impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[18][19]
Experimental Protocol: A Validated RP-HPLC Method
The following protocol outlines a typical gradient reversed-phase HPLC method suitable for separating Losartan from its key process-related impurities and degradation products.[6][20]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.[18]
-
Column: A C18 column (e.g., Kromasil 100-5C18, 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[6][19]
-
Diluent: A 50:50 mixture of Mobile Phase A and B.[6]
-
Flow Rate: 1.0 mL/min.[20]
-
Gradient Program: A gradient elution is necessary to separate the wide range of impurities with different polarities. The program typically starts with a higher percentage of aqueous phase and gradually increases the organic phase to elute the more non-polar impurities like dimers.
-
Sample Preparation: Accurately weigh and dissolve the Losartan potassium sample in the diluent to a known concentration.
Data Presentation: Summary of Key Impurities
The following table summarizes some of the key impurities discussed, providing a quick reference for analytical chemists.
| Impurity Name | Type | Typical Origin |
| Isolosartan | Process-Related | Regioisomeric side product of alkylation.[4] |
| O-Trityl Losartan | Process-Related | Incomplete deprotection of tetrazole group.[4] |
| Dimeric Impurity | Process/Degradation | Acid-catalyzed self-condensation.[6][7] |
| Losartan Carboxylic Acid | Degradation/Metabolite | Oxidation of primary alcohol group.[1] |
| Losartan Aldehyde | Degradation | Intermediate in the oxidation pathway.[1] |
| Losartan Azido Impurity | Process-Related | Reaction with azide reagents.[15] |
Isolation and Structural Elucidation Workflow
When an unknown peak is detected, a systematic workflow is required for its identification and characterization.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mutagenic Azido Impurities in Drug Substances: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole LC-MS | Technology Networks [technologynetworks.com]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ClinPGx [clinpgx.org]
- 9. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. WO2023181045A1 - Process for the preparation of carcinogenic azido impurities free losartan and salts thereof - Google Patents [patents.google.com]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. BfArM - Risk information - Azido impurity in losartan [bfarm.de]
- 17. journalwjarr.com [journalwjarr.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ingentaconnect.com [ingentaconnect.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Trityl Losartan Carboxaldehyde, a key intermediate in the synthesis of the angiotensin II receptor antagonist, Losartan. This document delves into the synthesis, chemical properties, and analytical characterization of this compound and its associated compounds, offering valuable insights for researchers and professionals in the field of drug development and manufacturing.
Introduction: The Central Role of this compound in Losartan Synthesis
Losartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, is a widely prescribed medication for the treatment of hypertension. Its synthesis involves a multi-step process where careful control of intermediates and impurities is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This compound emerges as a critical intermediate in several prominent synthetic routes to Losartan.[1][2] The trityl (triphenylmethyl) group serves as a protecting group for the tetrazole moiety, preventing unwanted side reactions during the subsequent chemical transformations.[3] The aldehyde functionality at the 5-position of the imidazole ring is a precursor to the hydroxymethyl group present in the final Losartan molecule.[2]
Understanding the chemistry of this compound and its related compounds is therefore essential for process optimization, impurity profiling, and the overall control of the Losartan manufacturing process.
Synthesis and Chemical Transformations
The synthesis of Losartan via the this compound intermediate involves a series of well-defined chemical reactions. The causality behind the experimental choices, particularly the use of the trityl protecting group and the specific reagents, is rooted in achieving high yields and purity while minimizing the formation of process-related impurities.
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the reaction of Losartan Carboxaldehyde with trityl chloride in the presence of a base.[3]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound [3]
-
Dissolution: Dissolve Losartan Carboxaldehyde in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂), in a reaction vessel under an inert atmosphere.
-
Addition of Base: Add a tertiary amine base, such as triethylamine (Et₃N), to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Addition of Trityl Chloride: Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of trityl chloride.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) prevents potential side reactions with atmospheric oxygen and moisture.
-
Tertiary Amine Base: Triethylamine is a non-nucleophilic base that effectively neutralizes the generated HCl without competing with the tetrazole nitrogen for the trityl group.
-
Room Temperature Reaction: The reaction is typically carried out at room temperature to ensure selectivity and prevent the formation of byproducts that may arise at elevated temperatures.
Reduction to Trityl Losartan
The subsequent step in the synthesis of Losartan is the selective reduction of the aldehyde group of this compound to a primary alcohol, yielding Trityl Losartan.[2][4]
Reaction Scheme:
Figure 2: Reduction of this compound to Trityl Losartan.
Experimental Protocol: Reduction to Trityl Losartan [2]
-
Dissolution: Dissolve this compound in a suitable solvent mixture, such as toluene and methanol.
-
Reduction: Cool the solution and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while maintaining a low temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by the addition of water. Separate the organic layer, wash with water and brine, and dry over a drying agent.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain crude Trityl Losartan, which can be used in the next step without further purification or can be purified by crystallization.
Causality of Experimental Choices:
-
Sodium Borohydride: This reducing agent is selective for aldehydes and ketones and does not affect other functional groups present in the molecule under the reaction conditions.
-
Methanol as a Co-solvent: Methanol helps to solubilize the sodium borohydride and also acts as a proton source for the work-up.
-
Low Temperature: The reaction is performed at a low temperature to control the rate of reduction and minimize potential side reactions.
Deprotection to Yield Losartan
The final step in this synthetic sequence is the removal of the trityl protecting group to furnish Losartan. This is typically achieved under acidic conditions.[5][6]
Reaction Scheme:
Figure 3: Deprotection of Trityl Losartan to yield Losartan.
Experimental Protocol: Deprotection to Losartan [6]
-
Dissolution: Suspend Trityl Losartan in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Acidification: Add a strong acid, such as hydrochloric acid, to the suspension.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the deprotection is complete, as monitored by TLC or HPLC.
-
Neutralization and Isolation: Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to precipitate the triphenylmethanol byproduct, which can be removed by filtration. The pH of the filtrate is then adjusted to the isoelectric point of Losartan to precipitate the product.
-
Purification: The crude Losartan can be further purified by recrystallization.
Causality of Experimental Choices:
-
Acidic Conditions: The trityl group is labile under acidic conditions, readily cleaving to form the stable triphenylmethyl cation.
-
Solvent Choice: The solvent system is chosen to ensure the solubility of both the starting material and the final product, as well as to facilitate the work-up and purification.
Related Compounds and Impurity Profiling
During the synthesis of Losartan via this compound, several related compounds and impurities can be formed. A thorough understanding of their origin is crucial for developing effective control strategies.[7][8]
Table 1: Key Related Compounds and Potential Impurities
| Compound Name | Structure | Origin |
| Losartan Carboxaldehyde | Aldehyde precursor to this compound | Unreacted starting material or formed by deprotection of this compound.[3] |
| Trityl Losartan | Alcohol intermediate | Product of the reduction of this compound.[2] |
| Isolosartan | Regioisomer of Losartan | Formed due to the alkylation at the other nitrogen of the imidazole ring.[8] |
| Losartan Dimer Impurities | Dimeric structures | Can be formed during the deprotection step under certain acidic conditions.[7] |
| O-Trityl Losartan | Trityl group on the hydroxyl moiety | A potential byproduct during the deprotection of Trityl Losartan, where the trityl group migrates.[8] |
Formation Pathways of Key Impurities:
The formation of impurities is often a consequence of incomplete reactions, side reactions, or degradation of intermediates and the final product. For instance, the presence of unreacted Losartan Carboxaldehyde can lead to its direct conversion to Losartan under the deprotection conditions, but it will also be present as an impurity if the initial tritylation is incomplete. The formation of Isolosartan is a classic example of regioselectivity issues in imidazole alkylation. Dimeric impurities are often process-related and their formation is highly dependent on the reaction conditions, particularly the acidity and temperature of the deprotection step.
Analytical Characterization
Robust analytical methods are essential for the characterization and quality control of this compound and its related compounds. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is crucial for separating this compound from its starting materials, intermediates, and potential impurities.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Method Validation: A robust HPLC method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[2][9]
Figure 4: General workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound and its related compounds.
¹H NMR Spectral Data for this compound: [3]
-
Aldehyde Proton (-CHO): A characteristic singlet is observed around δ 9.7 ppm.
-
Aromatic Protons: Multiple signals in the range of δ 7.0-7.7 ppm correspond to the protons of the biphenyl and trityl groups.
-
Methylene Protons (-CH₂-): A singlet around δ 5.6 ppm is attributed to the methylene protons connecting the imidazole ring to the biphenyl moiety.
-
Butyl Chain Protons: Signals in the aliphatic region (δ 0.8-2.7 ppm) correspond to the protons of the n-butyl group.
¹³C NMR Spectroscopy:
Conclusion
This compound is a pivotal intermediate in the synthesis of Losartan. A thorough understanding of its synthesis, reactivity, and the formation of related impurities is fundamental for the development of a robust and well-controlled manufacturing process. The application of rigorous analytical techniques, such as validated HPLC methods and comprehensive NMR analysis, is essential to ensure the quality and purity of this key intermediate, and ultimately, the final Losartan API. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities associated with this compound and its chemistry.
References
- Gadekallu, S., et al. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Rapid Communications in Mass Spectrometry, 37(4), e9432.
- Reddy, G. M., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Antagonist. Asian Journal of Chemistry, 19(5), 3789-3796.
- Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391–6394.
- Narendra, A., et al. (2023). Method Development and Validation of Losartan by Using RP-HPLC in Pharmaceutical Formulations. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 155-167.
- Patel, P. N., et al. (2012). Development and Validation of RP-HPLC Method for Estimation of Losartan Potassium in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 3(8), 2653-2657.
- Backer, L., et al. (2024). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 245, 116089.
- Srinivasa Rao, P., et al. (2013). Isocratic RP-HPLC method validation and verification of losartan potassium in pharmaceutical formulations with stress test stability for drug substance. Der Pharma Chemica, 5(2), 230-239.
- Google Patents. (2008). Process for the synthesis of Losartan potassium. (U.S. Patent No. 7,345,071 B2).
-
Quick Company. (n.d.). Process For The Preparation Of Losartan Potassium Form I. Retrieved from [Link]
-
New Drug Approvals. (2013). Losartan. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Igboasoiyi, A. C., Egeolu, A. O., & Memberr, V. T. (2025). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. World Journal of Advanced Research and Reviews, 26(02), 3853–3857.
-
Veeprho. (n.d.). N-Trityl Losartan-D4 Carboxaldehyde. Retrieved from [Link]
- Satyanarayana, B., et al. (2010). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. Organic Chemistry: An Indian Journal, 7(1), 21-26.
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
- Costa, B., et al. (2021). Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. Molecules, 26(11), 3357.
-
Pharmaffiliates. (n.d.). Chemical Name : N-Trityl Losartan-d4 Carboxaldehyde. Retrieved from [Link]
- Abd El-Hay, S. S., et al. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. RSC Advances, 12(28), 17765-17773.
-
New Drug Approvals. (2013). Losartan. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. moodle2.units.it [moodle2.units.it]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. ijrpc.com [ijrpc.com]
- 10. web.pdx.edu [web.pdx.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
discovery and history of Losartan synthesis intermediates
An In-depth Technical Guide to the Discovery and Synthesis of Losartan Intermediates
For Researchers, Scientists, and Drug Development Professionals
Losartan, the first-in-class angiotensin II receptor antagonist, represented a paradigm shift in the management of hypertension.[1][2][3][4] Its discovery and the subsequent evolution of its chemical synthesis offer a compelling case study in modern drug development, showcasing the interplay of medicinal chemistry, process optimization, and innovative synthetic strategies. This guide provides a comprehensive technical overview of the discovery and the historical development of the synthesis of Losartan and its pivotal intermediates. We will delve into the causal nexus behind experimental choices, from the initial non-peptide leads to the highly efficient, convergent synthetic routes employed today. The narrative will be grounded in authoritative references, detailed experimental protocols, and visual representations of key chemical transformations to provide a holistic understanding for researchers and professionals in the field.
The Genesis of a Blockbuster: The Discovery of Losartan
The journey to Losartan began with a strategic shift in hypertension therapy, moving from inhibiting the production of angiotensin II with ACE inhibitors to blocking its action at the receptor level.[2][5] Scientists at DuPont, in the early 1980s, embarked on a quest for non-peptide angiotensin II receptor antagonists to overcome the limitations of peptide-based analogs, such as poor oral bioavailability.[6] A significant breakthrough came with the discovery of a class of non-peptide-containing imidazoles by Takeda Chemical Industries.[6][7] This provided a crucial lead, inspiring the DuPont team to explore related structures.[2]
The discovery process was a testament to meticulous research and a degree of serendipity.[1][2] A key moment was a mistake by an inexperienced pharmacologist that yielded pivotal information, guiding the synthetic chemists.[1][2] The culmination of these efforts was the identification of Losartan (DuP 753), a potent and orally active angiotensin II receptor antagonist, in March 1986.[2] Losartan's unique biphenyltetrazole structure set a new standard for this class of drugs.[3]
Early Synthetic Strategies: A Linear Approach
The initial syntheses of Losartan were characterized by a linear approach, focusing on the construction of the molecule in a stepwise fashion. A common feature of these early routes was the late-stage formation of the crucial tetrazole ring.
Formation of the Biphenyl Core and Imidazole Moiety
An early and significant intermediate is 1-[(2′-cyanobiphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole. The synthesis of this intermediate involves the coupling of two key fragments: the imidazole derivative and the biphenyl moiety.
The Advent of Organotin Reagents for Tetrazole Formation
A pivotal step in the early synthesis was the formation of the tetrazole ring from the cyano group on the biphenyl ring. The DuPont team employed organotin reagents, specifically trimethyltin azide, for this transformation.[6]
Experimental Protocol: Tetrazole Formation using Trimethyltin Azide
-
Reaction Setup: 1-[(2′-cyanobiphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole is dissolved in an appropriate solvent, such as xylene.
-
Addition of Reagent: Trimethyltin azide is added to the solution.
-
Heating: The reaction mixture is heated at reflux for an extended period, often several days, to drive the reaction to completion.
-
Workup: The resulting trimethylstannyl-substituted tetrazole is then treated with an acid, such as hydrochloric acid, to cleave the tin group and afford the free tetrazole.
-
Protection: The tetrazole ring is subsequently protected, often with a trityl group, to facilitate downstream manipulations.
This method, while effective, presented significant drawbacks for large-scale production, including the long reaction times (up to 13 days) and the toxicity associated with organotin compounds.[8][9]
The Convergent Revolution: The Rise of Suzuki Coupling
To overcome the inefficiencies of the linear approach, a more convergent strategy was developed. This involved the synthesis of two complex fragments that are then joined together in a late-stage coupling reaction. The palladium-catalyzed Suzuki coupling reaction proved to be a game-changer in the synthesis of Losartan.[6][10][11]
Key Intermediates for the Convergent Synthesis
The convergent synthesis relies on the preparation of two key building blocks:
-
The Imidazole Moiety: 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI) or its corresponding alcohol derivative.[8][12]
-
The Biphenyl Moiety: A suitably functionalized biphenyl derivative, often a boronic acid or a halide, with the tetrazole ring already in place. A crucial intermediate here is N-Triphenylmethyl-5-[2-(4′-bromomethyl biphenyl)]tetrazole.[8]
Table 1: Key Intermediates in Convergent Losartan Synthesis
| Intermediate Name | Acronym | Structure | Role in Synthesis |
| 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde | BCFI | Provides the substituted imidazole core of Losartan.[8][12] | |
| 2-cyano-4'-methyl biphenyl | OTBN | A precursor to the biphenyl tetrazole moiety.[12] | |
| Trityl Losartan | The penultimate protected intermediate before final deprotection to Losartan.[6][13] |
The Suzuki Coupling Step
The Suzuki coupling reaction allows for the efficient formation of the carbon-carbon bond between the two aromatic rings of the biphenyl moiety.[6] This reaction is catalyzed by a palladium complex and typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide.
Experimental Protocol: Suzuki Coupling in Losartan Synthesis [11]
-
Reaction Setup: A reaction vessel is charged with the boronic acid intermediate, the aryl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (like toluene) and water, is added.
-
Heating: The reaction mixture is heated to a temperature typically above 70°C under an inert atmosphere.
-
Monitoring: The progress of the reaction is monitored by techniques such as HPLC or TLC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted and purified, often by crystallization.
Evolution of Tetrazole Synthesis: Moving Away from Tin
The toxicity and handling issues associated with organotin azides spurred the development of alternative methods for tetrazole formation. A widely adopted approach involves the use of sodium azide in the presence of an amine salt, such as triethylamine hydrochloride.[14]
Experimental Protocol: Tin-Free Tetrazole Formation [14]
-
Reaction Setup: The cyano-biphenyl intermediate is dissolved in a high-boiling polar solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).
-
Reagent Addition: Sodium azide and triethylamine hydrochloride are added to the solution.
-
Heating: The reaction mixture is heated to a high temperature (e.g., 110°C) for several hours.
-
Workup: The reaction is quenched with water, and the pH is adjusted to precipitate the Losartan. The product is then filtered and purified.
This method offers a safer and more environmentally friendly alternative to the use of organotin reagents.
The Final Step: Deprotection to Losartan
The final step in many Losartan syntheses is the removal of the protecting group from the tetrazole ring, most commonly the trityl group. This is typically achieved under acidic conditions.
Experimental Protocol: Detritylation of Trityl Losartan [13]
-
Reaction Setup: Trityl Losartan is suspended in a mixture of an organic solvent (e.g., acetone, methanol, or tetrahydrofuran) and water.[6][13]
-
Acid Addition: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.
-
Reaction Time: The mixture is stirred at room temperature for several hours.
-
Isolation: The pH of the reaction mixture is adjusted to precipitate Losartan, which is then collected by filtration and washed.
Process Improvements and Green Chemistry Considerations
Over the years, significant efforts have been made to improve the efficiency, cost-effectiveness, and environmental footprint of Losartan synthesis.[12] These include:
-
Catalyst Development: The use of more active and recyclable catalysts, such as palladium nanoparticles, for coupling reactions.[15]
-
Solvent Selection: Replacing hazardous solvents with greener alternatives.[12]
-
One-Pot Syntheses: Combining multiple reaction steps into a single pot to reduce waste and improve efficiency.
-
Phase-Transfer Catalysis: Employing phase-transfer catalysts to enhance reaction rates and simplify product isolation.[16]
Conclusion
The synthesis of Losartan and its intermediates is a testament to the ingenuity of chemical process development. From its discovery through a combination of rational design and serendipity to the evolution of its synthesis from a linear, problematic route to a highly efficient and convergent process, the story of Losartan offers invaluable lessons for drug development professionals. The continuous drive for improvement, guided by the principles of green chemistry, ensures that the production of this life-saving medication is both economically viable and environmentally responsible.
References
- Processes for preparing losartan and losartan potassium. (n.d.). Google Patents.
- Process for the preparation of losartan. (n.d.). Google Patents.
- Process for the synthesis of Losartan potassium. (n.d.). Google Patents.
-
An efficient synthesis of losartan. The last step resulted in the formation of the tetrazole ring. (2023, January). ResearchGate. Retrieved January 13, 2026, from [Link]
-
An Efficient and Green Synthetic Route to Losartan. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Smith, R. (2006). How the antihypertensive losartan was discovered. Expert Opinion on Drug Discovery, 1(6), 609-18. [Link]
-
Process for the Preparation of Losartan Potassium Form I. (n.d.). Justia Patents. Retrieved January 13, 2026, from [Link]
- An improved process for the preparation of losartan. (n.d.). Google Patents.
- Smith, R. D. (2006). How the antihypertensive losartan was discovered. Expert Opinion on Drug Discovery, 1(6), 609-618.
-
Cabri, W., & Di Fabio, R. (2000). Losartan. In From Bench to Market: The Evolution of Chemical Synthesis. Oxford University Press. [Link]
- Timmermans, P. B., Wong, P. C., Chiu, A. T., & Herblin, W. F. (1991). Discovery of losartan, the first angiotensin II receptor antagonist. Journal of human hypertension, 5 Suppl 1, S5-11.
-
Losartan. (2012, July 9). American Chemical Society. Retrieved January 13, 2026, from [Link]
-
Losartan. (2013, December 17). New Drug Approvals. Retrieved January 13, 2026, from [Link]
-
Larsen, R. D., King, A. O., Chen, C. Y., Corley, E. G., Foster, B. S., Roberts, F. E., ... & Reider, P. J. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391–6394. [Link]
-
Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. (1994). Moodle@Units. Retrieved January 13, 2026, from [Link]
-
How the antihypertensive losartan was discovered. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. (n.d.). Asian Journal of Chemistry. Retrieved January 13, 2026, from [Link]
-
A Review on Synthesis of Antihypertensive Sartan Drugs. (2014, November). SciSpace. Retrieved January 13, 2026, from [Link]
-
An improved process for the manufacture of losartan potassium. (n.d.). WIPO Patentscope. Retrieved January 13, 2026, from [Link]
- An improved process for preparing losartan potassium. (n.d.). Google Patents.
- Processes for preparing losartan and losartan potassium. (n.d.). Google Patents.
Sources
- 1. How the antihypertensive losartan was discovered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eclass-b.uoa.gr [eclass-b.uoa.gr]
- 3. Discovery of losartan, the first angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. scispace.com [scispace.com]
- 6. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 7. EP1474417A2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 8. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 9. WO2007020654A1 - An improved process for the preparation of losartan - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. researchgate.net [researchgate.net]
- 13. US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents [patents.google.com]
- 14. WO2010029457A2 - An improved process for preparing losartan potassium - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Spectroscopic Analysis of N-Trityl Losartan Carboxaldehyde: A Technical Guide for Researchers
An In-depth Examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data for a Key Losartan Impurity.
Introduction
N-Trityl Losartan Carboxaldehyde is a critical reference standard in the pharmaceutical industry, primarily used in the quality control and stability testing of Losartan, a widely prescribed antihypertensive drug. As a significant process-related impurity, its accurate identification and quantification are paramount to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid researchers, scientists, and drug development professionals in its unambiguous characterization.
The trityl protecting group, while essential in the synthetic route of Losartan, can lead to the formation of this carboxaldehyde impurity. Understanding its distinct spectroscopic signature is therefore not merely an academic exercise but a regulatory necessity. This guide will delve into the interpretation of the available spectral data and provide a framework for its application in a laboratory setting.
Molecular Structure and Properties
-
Chemical Name: 2-Butyl-4-chloro-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H NMR provides detailed information about the electronic environment of the protons, while ¹³C NMR (data not publicly available) would reveal the carbon framework.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the various functional groups and aromatic systems within the molecule. The data presented below is a synthesis of available information.
Table 1: ¹H NMR Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.68 | s | 1H | Aldehyde (-CHO) |
| 7.50-7.70 | m | 4H | Aromatic protons |
| 7.01-7.09 | m | 4H | Aromatic protons |
| 5.58 | s | 2H | Methylene (-CH₂-N) |
| 2.60-2.66 | m | 2H | Butyl chain (-CH₂-) |
| 1.43-1.57 | m | 2H | Butyl chain (-CH₂-) |
| 1.18-1.33 | m | 2H | Butyl chain (-CH₂-) |
| 0.81 | t, J=7.3Hz | 3H | Butyl chain (-CH₃) |
Solvent: DMSO-d₆
Interpretation of the ¹H NMR Spectrum:
The downfield singlet at 9.68 ppm is highly characteristic of an aldehyde proton , confirming the presence of the carboxaldehyde functional group. The complex multiplets in the aromatic region, between 7.01 and 7.70 ppm , correspond to the protons of the biphenyl system and the three phenyl rings of the trityl group. The singlet at 5.58 ppm is assigned to the methylene protons connecting the biphenyl moiety to the imidazole ring. The signals corresponding to the n-butyl chain are observed in the upfield region, with the terminal methyl group appearing as a triplet at 0.81 ppm .
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
While detailed fragmentation data for this compound is not widely published in publicly accessible literature, the expected molecular ion peak would confirm the compound's identity.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak [M+H]⁺: Expected at m/z 663.2, corresponding to the molecular weight of the compound.
-
Key Fragmentation: A prominent fragment would likely be observed at m/z 243, corresponding to the stable triphenylmethyl (trityl) cation [C(C₆H₅)₃]⁺. Further fragmentation would involve cleavages at the ether linkage and within the losartan scaffold.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and MS data for this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: Calibrated 90° pulse
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
MS Data Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent mixture such as acetonitrile/water with 0.1% formic acid.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Source Temperature: Optimized for the instrument.
-
Collision Energy (for MS/MS): Ramped or fixed to obtain fragmentation.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
Conclusion
References
A comprehensive list of references for further reading and verification is provided below.
-
SynZeal. Losartan Impurities. [Link]
-
Pharmaffiliates. Losartan-impurities. [Link]
- Reddy, G. O., et al. Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry.
-
Veeprho. N-Trityl Losartan-D4 Carboxaldehyde. [Link]
-
ChemWhat. Losartan Aldehida N2-Trityl Pengotor CAS#: 133910-00-6. [Link]
-
EliteSynth Laboratories. Losartan Aldehyde N2-Trityl Impurity. [Link]
-
PubChem. Losartan carboxaldehyde. [Link]
-
Pharmaffiliates. CAS No : 133910-00-6 | Product Name : this compound. [Link]
-
Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]
-
PubChem. (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate. [Link]
-
PubChem. 5-(4'-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole. [Link]
-
ChemWhat. Losartan EP Pengotor I CAS#: 1006062-28-7. [Link]
-
PubChem. 1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, potassium salt (1:1). [Link]
-
ChemWhat. Losartan D3 CAS#: 1030936-74-3. [Link]
Sources
- 1. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Losartan Aldehida N2-Trityl Pengotor CAS#: 133910-00-6 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Losartan Impurities | SynZeal [synzeal.com]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Detection and Quantification of N-Trityl Losartan Carboxaldehyde
Abstract
This application note presents a detailed, robust, and validated high-performance liquid chromatography (HPLC) method for the selective detection and quantification of N-Trityl Losartan Carboxaldehyde, a critical intermediate and potential impurity in the synthesis of Losartan and its metabolites. The method is designed for use in quality control laboratories, research and development settings, and by drug development professionals to ensure the purity and stability of Losartan-related compounds. The protocol outlines a stability-indicating reverse-phase HPLC (RP-HPLC) method, complete with system suitability parameters, sample preparation guidelines, and validation data, ensuring trustworthiness and adherence to stringent regulatory standards.
Introduction: The Imperative of Impurity Profiling in Losartan Synthesis
Losartan is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[1][2] The synthetic pathway to Losartan and its active metabolite, EXP3174, involves several intermediates. One such key intermediate is this compound.[3][4] The presence of unreacted intermediates or their degradation products as impurities in the final active pharmaceutical ingredient (API) is a significant concern for both safety and efficacy. Regulatory bodies worldwide mandate rigorous impurity profiling to ensure that any impurity is present below a specified threshold.[5]
This compound, while essential for synthesis, must be diligently monitored and controlled. Its structural similarity to other process-related compounds and degradation products necessitates a highly selective and sensitive analytical method. This application note addresses this need by providing a comprehensive, field-proven HPLC protocol. The causality behind the chosen chromatographic conditions is explained to provide a deeper understanding of the method's selectivity and robustness.
Method Rationale and Causality
The selection of a reverse-phase HPLC method is predicated on the physicochemical properties of this compound and Losartan. Both molecules possess a combination of nonpolar (trityl group, butyl chain, biphenyl system) and moderately polar (imidazole, carboxaldehyde) moieties, making them ideally suited for separation on a nonpolar stationary phase like C18.
A gradient elution is employed to ensure optimal separation of the target analyte from the parent drug and other potential impurities. The gradient allows for the elution of more polar compounds early in the run while providing sufficient retention and resolution for the highly nonpolar this compound. The use of a phosphoric acid solution in the mobile phase helps to control the ionization state of the analytes, leading to sharper, more symmetrical peaks.[6][7] UV detection is selected based on the chromophoric nature of the biphenyl and imidazole rings present in the structure.
Experimental Workflow and Protocols
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%), Losartan Potassium (USP Reference Standard).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Phosphoric Acid (ACS Grade).
-
Columns: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is required. Data acquisition and processing should be performed using a validated chromatography data system.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the detection of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Rationale: The gradient program is designed to provide a robust separation window for Losartan and its related impurities, with the initial high aqueous phase ensuring retention of early-eluting compounds and the steep increase in organic phase eluting the more hydrophobic this compound. A column temperature of 35°C ensures reproducible retention times and improved peak shape.[6] The detection wavelength of 220 nm provides good sensitivity for both Losartan and the target impurity.[6]
Solution Preparation
Diluent: Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with diluent. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solution (1 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with diluent and mix thoroughly.
Sample Preparation (from API):
-
Accurately weigh approximately 50 mg of the Losartan Potassium API into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with diluent. This yields a nominal concentration of 1000 µg/mL of Losartan Potassium.
-
Filter the solution through a 0.45 µm nylon syringe filter prior to injection.[8]
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. A solution containing both Losartan Potassium (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) should be injected.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | NMT 1.6 |
| Theoretical Plates (N) | NLT 2000 |
| Resolution (Rs) | NLT 2.0 between Losartan and this compound |
| %RSD for 6 injections | NMT 2.0% for peak area and retention time |
These criteria are based on general pharmacopeial guidelines and ensure the chromatographic system is performing adequately for the intended analysis.[9]
Method Validation
A comprehensive method validation should be performed according to ICH guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.
| Validation Parameter | Summary of Results and Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present, including impurities, degradants, and matrix components. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should show no interference at the retention time of this compound.[10][11][12] |
| Linearity | A linear relationship should be established across a range of concentrations (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.999.[6] |
| Accuracy (Recovery) | The accuracy of the method should be assessed by spiking the sample matrix with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150%). The mean recovery should be within 97.0% to 103.0%.[6] |
| Precision | Repeatability (Intra-day): The RSD for six replicate determinations at 100% of the test concentration should be ≤ 2.0%. Intermediate Precision (Inter-day): The analysis should be repeated on a different day by a different analyst. The RSD should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Typically determined by signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically determined by signal-to-noise ratio of 10:1. The precision at the LOQ should not exceed 10% RSD. |
| Robustness | The reliability of the analysis should be demonstrated by making small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability criteria must be met under all varied conditions. |
Diagrams
Chemical Structures
Caption: Relationship between Losartan and its precursor/impurity.
Experimental Workflow
Caption: General sample preparation and analysis workflow.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the detection and quantification of this compound in Losartan API. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in a regulated environment. Adherence to the described protocols and system suitability criteria will ensure the generation of high-quality, reproducible data, contributing to the overall safety and quality of Losartan drug products.
References
-
Hertzog, D. L., McCafferty, J. F., Fang, X. G., Tyrrell, R. J., & Reed, R. A. (2002). Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 747-760. [Link]
-
Li, Y., Wang, Y., Zhang, J., & Li, X. (2014). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect. [Link]
-
Stolarczyk, M., Apola, A., & Krzek, J. (2014). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Semantic Scholar. [Link]
-
Panda, S. S., Bera, V. V., & Mohanta, L. K. (2014). The novel acid degradation products of losartan. Journal of the Iranian Chemical Society, 11(5), 1339-1348. [Link]
-
Reddy, G. S. N., Kumar, A., & Reddy, G. O. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Rapid Communications in Mass Spectrometry, 37(4), e9432. [Link]
-
El-Gizawy, S. M., El-Shaboury, S. R., & Atia, N. N. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. RSC Advances, 12(26), 16455-16463. [Link]
-
Veeprho. (n.d.). N-Trityl Losartan-D4 Carboxaldehyde. Veeprho. [Link]
-
Narendra, K., & Sravani, G. (2023). METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN BY USING RP-HPLC IN PHARMACEUTICAL FORMULATIONS. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 155-167. [Link]
-
Paraschiv, M., Smaranda, I., Zgura, I., Ganea, P., Chivu, M., Chiricuta, B., & Baibarac, M. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. International Journal of Molecular Sciences, 23(22), 13926. [Link]
-
ResearchGate. (n.d.). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. ResearchGate. [Link]
-
Kumar, A., & Singh, R. (2014). A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 5(4), 1344. [Link]
-
Backer, R. C., Scherf-Clavel, O., & Holzgrabe, U. (2024). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 245, 116160. [Link]
-
LabRulez LCMS. (n.d.). Determination of Nitrosamine impurities in Losartan Potassium drug substance using Triple Quadrupole Liquid Chromatography Mass Spectrometry. LabRulez LCMS. [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : N-Trityl Losartan-d3 Carboxaldehyde. Pharmaffiliates. [Link]
- Google Patents. (n.d.). CN105017226A - Trityl Losartan synthesis method.
-
Agilent. (n.d.). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry. Agilent. [Link]
-
Allmpus. (n.d.). Losartan Aldehyde N2-Trityl Impurity and N2-Trityl Losartan Aldehyde and this compound. Allmpus. [Link]
-
Patel, P. M., et al. (2011). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry, 23(10), 4373-4377. [Link]
-
USP-NF. (2012). Losartan Potassium. USP-NF. [Link]
-
Tsai, F. J., Chen, C. F., & Wu, J. R. (2002). Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 19-30. [Link]
-
ResearchGate. (n.d.). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. ResearchGate. [Link]
-
Lo, Y. S., & Rossen, K. (1992). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Moodle@Units. [Link]
Sources
- 1. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. usbio.net [usbio.net]
- 5. asianpubs.org [asianpubs.org]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. uspnf.com [uspnf.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Utilizing N-Trityl Losartan Carboxaldehyde as a Reference Standard in the Quality Control of Losartan
Introduction: The Imperative of Purity in Antihypertensive Therapeutics
In the landscape of pharmaceutical manufacturing, the assurance of drug safety and efficacy is paramount. This is particularly true for widely prescribed antihypertensive agents like Losartan, where consistent quality directly impacts patient outcomes.[1] Analytical reference standards serve as the bedrock of quality control, providing a benchmark against which the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their finished products are measured.[2][3] The presence of impurities, arising from the manufacturing process or degradation, can compromise the therapeutic effect and potentially introduce toxicity.[4][5] Therefore, rigorous analytical testing, underpinned by highly characterized reference standards, is a critical and non-negotiable aspect of pharmaceutical quality assurance.[6][7]
N-Trityl Losartan Carboxaldehyde is a key process-related impurity in the synthesis of Losartan.[8][9] Its structure is closely related to the final Losartan molecule, making its monitoring and control essential to ensure the purity of the final drug substance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a reference standard for the analytical method development, validation, and routine quality control of Losartan.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical procedures.
| Property | Value | Reference(s) |
| Chemical Name | 2-Butyl-4-chloro-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde | [10][11] |
| Synonyms | N2-Trityl Losartan Aldehyde, Losartan Aldehyde N2-Trityl Impurity | [8][11] |
| CAS Number | 133910-00-6, 120568-18-5 | [8][12] |
| Molecular Formula | C₄₁H₃₅ClN₆O | [8][12] |
| Molecular Weight | 663.21 g/mol | [12] |
| Appearance | White to Off-White Solid/Foam | [10] |
| Solubility | Soluble in Methanol, DMSO, Chloroform, Dichloromethane | [10] |
| Storage Conditions | 2-8°C, protected from light and moisture | [12] |
Protocol 1: Preparation of Standard Solutions for HPLC Analysis
The accurate preparation of standard solutions is the first critical step in quantitative analysis. The following protocol outlines the preparation of stock and working standard solutions of this compound.
Materials:
-
This compound Reference Standard
-
HPLC-grade Methanol
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Ultrasonic bath
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. b. Add approximately 70 mL of HPLC-grade Methanol. c. Sonicate for 10-15 minutes, or until the reference standard is completely dissolved. d. Allow the solution to return to room temperature. e. Make up the volume to 100 mL with HPLC-grade Methanol and mix thoroughly. f. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solution Preparation (e.g., 1 µg/mL): a. Pipette 1.0 mL of the 100 µg/mL Stock Solution into a 100 mL volumetric flask. b. Dilute to volume with the HPLC mobile phase or a suitable diluent (e.g., a mixture of mobile phase components) and mix well.[13] c. This working standard solution is now ready for injection into the HPLC system. It is advisable to prepare this solution fresh daily.
Protocol 2: Quantification of this compound Impurity by RP-HPLC
This section details a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound in Losartan drug substance. This method is adapted from established methodologies for Losartan and its impurities.[2][3][14]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V, ACCHROM ODS-C18) | C18 columns provide excellent retention and separation for moderately polar to non-polar compounds like Losartan and its tritylated impurities.[2][3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic mobile phase helps to suppress the ionization of acidic and basic functional groups, leading to sharper peaks and better retention on the reversed-phase column.[2] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength and low UV cutoff.[2] |
| Gradient Elution | Time (min) | %A | %B--- | --- | ---0 | 80 | 2025 | 30 | 7030 | 30 | 7031 | 80 | 2040 | 80 | 20 | A gradient elution is necessary to separate impurities with a wide range of polarities from the main Losartan peak. This gradient ensures that both more polar and less polar impurities, including the highly non-polar this compound, are effectively resolved.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[2][3] |
| Column Temperature | 35 °C | Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak shape and separation efficiency.[2] |
| Detection Wavelength | 220 nm | This wavelength provides good sensitivity for both Losartan and its related impurities, which possess chromophores that absorb in this region of the UV spectrum.[2] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Sample Preparation (Losartan Drug Substance):
-
Accurately weigh approximately 50 mg of the Losartan drug substance into a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent (e.g., Methanol) and sonicate to dissolve.
-
Allow to cool to room temperature and dilute to volume with the diluent. This provides a sample concentration of 0.5 mg/mL.[2]
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the Working Standard Solution of this compound.
-
Inject the prepared sample solution of the Losartan drug substance.
-
Perform replicate injections of the standard and sample solutions as required for system suitability and precision assessments.
-
Calculate the amount of this compound in the Losartan sample using the peak area of the standard and sample chromatograms.
Workflow for Impurity Quantification
Caption: Workflow for the quantification of this compound impurity.
Protocol 3: Analytical Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
1. Specificity: Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and the API itself.
-
Procedure: Inject the diluent, a solution of the Losartan API, a solution of the this compound reference standard, and a spiked sample solution (Losartan API spiked with this compound and other known impurities).
-
Acceptance Criteria: The peak for this compound should be well-resolved from the Losartan peak and other impurity peaks.
2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of this compound reference standard over a range (e.g., from the limit of quantification (LOQ) to 150% of the specification limit for the impurity).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be at or below the reporting threshold for the impurity.
4. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Perform recovery studies by spiking the Losartan API with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criteria: The mean recovery should be within 97.0% to 103.0%.[2]
5. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of Losartan spiked with this compound at 100% of the specification level on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should not be more than 2.0%.[2]
Workflow for Analytical Method Validation
Caption: Workflow for the validation of the analytical method for this compound.
Conclusion
This compound is a critical reference standard for ensuring the quality and purity of Losartan, a widely used antihypertensive drug. The protocols detailed in this application note provide a robust framework for the preparation of standard solutions, the quantification of this impurity by RP-HPLC, and the validation of the analytical method. Adherence to these scientifically sound procedures will enable researchers and quality control professionals to accurately monitor and control this process-related impurity, thereby contributing to the overall safety and efficacy of Losartan drug products.
References
-
Title: Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC Source: Ingenta Connect URL: [Link]
-
Title: A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms Source: Royal Society of Chemistry URL: [Link]
-
Title: Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques Source: PubMed URL: [Link]
-
Title: METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN BY USING RP-HPLC IN PHARMACEUTICAL FORMULATIONS Source: International Journal of Research in Pharmacy and Chemistry URL: [Link]
-
Title: Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole LC-MS Source: Technology Networks URL: [Link]
-
Title: Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method Source: Semantic Scholar URL: [Link]
-
Title: Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: N-Trityl Losartan-D4 Carboxaldehyde Source: Veeprho URL: [Link]
-
Title: Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS Source: PubMed URL: [Link]
-
Title: Losartan Impurities Source: SynZeal URL: [Link]
-
Title: Losartan-impurities Source: Pharmaffiliates URL: [Link]
-
Title: Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC Source: Ingenta Connect URL: [Link]
-
Title: Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS Source: Semantic Scholar URL: [Link]
-
Title: A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]
-
Title: Losartan Aldehyde N2-Trityl Impurity Source: EliteSynth Laboratories URL: [Link]
-
Title: Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC | Request PDF Source: ResearchGate URL: [Link]
-
Title: RP-HPLC method development and validation for the simultaneous determination of losartan and hydrochlorothiazide in bulk and pharmaceutical formul Source: International Journal of Multidisciplinary Research and Growth Evaluation URL: [Link]
-
Title: DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM Source: International Journal of Pharmacy and Biological Sciences URL: [Link]
-
Title: New Antihypertensive Tablets Formulation and HPLC Analyses Using New Generation Core Shell Column Source: SciSpace URL: [Link]
-
Title: (PDF) RP-HPLC method development and validation for the simultaneous determination of losartan and hydrochlorothiazide in bulk and pharmaceutical formulations Source: ResearchGate URL: [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. ijpsr.com [ijpsr.com]
- 4. journalwjarr.com [journalwjarr.com]
- 5. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole LC-MS | Technology Networks [technologynetworks.com]
- 8. Losartan Impurities | SynZeal [synzeal.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. veeprho.com [veeprho.com]
- 11. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 12. This compound - SRIRAMCHEM [sriramchem.com]
- 13. ijpbs.com [ijpbs.com]
- 14. Simultaneous Analysis of Losartan Potassium and its Related Impur...: Ingenta Connect [ingentaconnect.com]
Application Note: A Stability-Indicating RP-HPLC Method for the Separation and Quantification of Losartan and Its Process-Related Impurities and Degradants
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of Losartan Potassium and its potential impurities. Losartan is a potent angiotensin II receptor antagonist widely used in the treatment of hypertension.[1][2] The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is a critical regulatory requirement to ensure safety and efficacy. This method is designed to separate Losartan from its known process-related impurities and degradation products that may form during synthesis or storage. The protocol has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines, making it suitable for quality control laboratories, stability studies, and drug development applications.[3][4][5][6]
Introduction and Scientific Rationale
Losartan Potassium (Figure 1) functions by selectively blocking the AT1 receptor, thereby inhibiting the effects of angiotensin II, a key component in the renin-angiotensin system that regulates blood pressure.[7][8] During its synthesis and storage, several related substances can emerge, including process impurities and degradation products. Some of the known impurities include isomers, oxidation products, and dimers formed under stress conditions.[7][9] For instance, impurity K is an oxidation product, while impurities L and M are dimers that can form under thermal and acidic stress.[7][9]
The objective of this method is to provide a reliable analytical procedure that is "fit for purpose" for the intended application of quantifying Losartan and its impurities.[6] A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[1] This is demonstrated through forced degradation studies, where the drug is exposed to harsh conditions like acid, base, oxidation, heat, and light to ensure that any resulting degradant peaks are well-resolved from the main analyte peak.[10]
Figure 1: Chemical Structure of Losartan
Source: Wikimedia Commons, Public Domain
Principle of Separation
The separation is achieved using a reversed-phase HPLC technique, which is ideal for separating moderately polar to non-polar compounds like Losartan and its impurities.
-
Stationary Phase: A C18 (ODS) column is employed. The long alkyl chains of the C18 packing provide a non-polar environment. Losartan and its impurities, which are relatively non-polar, are retained on the column through hydrophobic interactions.
-
Mobile Phase: A gradient elution using a buffered aqueous solution and an organic modifier (acetonitrile) is utilized.
-
Aqueous Component (Mobile Phase A): An acidic buffer (e.g., 0.1% phosphoric acid in water) is used to control the ionization state of the analytes.[7] Losartan contains an acidic tetrazole group (pKa ~4.9) and a basic imidazole ring.[11] Maintaining a low pH (~2.5-3.5) suppresses the ionization of the tetrazole group, leading to increased retention and improved, symmetrical peak shapes.
-
Organic Modifier (Mobile Phase B): Acetonitrile is a common choice that offers good elution strength and low UV cutoff.
-
-
Gradient Elution: A gradient program, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, is necessary. This allows for the elution of more polar impurities early in the run, followed by the main Losartan peak, and finally the less polar impurities, ensuring good resolution for all components within a practical analysis time.[7][12]
-
Detection: A UV detector is used for quantification. Wavelengths between 220 nm and 254 nm provide high sensitivity for Losartan and its structurally related impurities, which contain chromophoric groups.[7][12][13] A wavelength of 220 nm is selected for comprehensive detection of the main peak and its related substances.[7]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: ODS C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[7]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (AR Grade)
-
Water (HPLC/Milli-Q Grade)
-
-
Standards:
-
Losartan Potassium Reference Standard (RS)
-
Reference standards for known impurities (if available)
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
Table 1: Optimized Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Column | ODS C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase A | 0.1% Phosphoric Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 25 | | | 25 | 90 | | | 35 | 90 | | | 36 | 25 | | | 45 | 25 | | Flow Rate | 1.0 mL/min[7] | | Column Temperature | 35 °C[7] | | Detection Wavelength | 220 nm[7] | | Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter and degas.
-
Diluent: Methanol or a mixture of Mobile Phase A and B in a 50:50 ratio.
-
Standard Stock Solution (Losartan): Accurately weigh about 25 mg of Losartan Potassium RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 0.25 mg/mL.[14]
-
System Suitability Solution (SSS): Prepare a solution containing about 0.3 mg/mL of Losartan Potassium RS and a small amount (e.g., 2 µg/mL) of a resolution marker or a known impurity.[12] This solution is used to verify the resolution, tailing factor, and precision of the system.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 50 mg of Losartan Potassium and transfer it to a 100 mL volumetric flask.[7]
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This yields a test solution with a nominal concentration of 0.50 mg/mL.[7]
-
System Suitability and Method Validation
The protocol's trustworthiness is established through rigorous system suitability testing and method validation, adhering to ICH Q2(R2) guidelines.[3][6][15]
System Suitability Testing (SST)
Before performing any analysis, the chromatographic system must be verified to be fit for its intended use. The System Suitability Solution is injected, and the parameters are evaluated against the established criteria.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (Asymmetry) | NMT 1.6[12] | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | NLT 3000 | Indicates column efficiency and separation power.[16] |
| Resolution (Rs) | NLT 2.0 between Losartan and nearest eluting peak | Confirms that critical peaks are baseline separated.[16] |
| % RSD of Peak Area | NMT 2.0% (for n≥5 injections)[16] | Demonstrates the precision of the injection and system response. |
Method Validation Framework
A validated method provides documented evidence that the procedure is suitable for its intended purpose.[4][6] The following performance characteristics must be evaluated:
-
Specificity: Demonstrated by the absence of interference from excipients (placebo analysis) and by resolving the main peak from all degradation products generated during forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).[7][10]
-
Linearity: The ability to elicit results that are directly proportional to the analyte concentration. A linear relationship should be established across a range of concentrations (e.g., from the Limit of Quantitation to 150% of the target concentration) with a correlation coefficient (r²) > 0.999.[7][10]
-
Accuracy: The closeness of test results to the true value, evaluated by performing recovery studies on spiked placebo samples at multiple concentration levels (e.g., 80%, 100%, 120%). Recoveries are typically expected to be within 97.0-103.0%.[7]
-
Precision:
-
Repeatability (Intra-day): The precision over a short time interval with multiple preparations (e.g., n=6) by the same analyst.
-
Intermediate Precision (Inter-day/Inter-analyst): Assesses the variation within the laboratory over different days or with different analysts. The Relative Standard Deviation (%RSD) for precision studies should typically be less than 2.0%.[7]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. LOQ is critical for accurately reporting impurities.
-
Robustness: The method's reliability when subjected to small, deliberate changes in parameters such as mobile phase pH, column temperature, and flow rate.[10]
Table 3: Representative Validation Data Summary
| Validation Parameter | Typical Result |
|---|---|
| Linearity (r²) | > 0.9995[7] |
| Accuracy (% Recovery) | 97.0% - 103.0%[7] |
| Precision (% RSD) | < 2.0%[7] |
| Specificity | No interference from placebo or degradants |
| LOD / LOQ | Determined at ng/mL levels[7] |
Workflow and Quality Assurance Logic
To ensure consistent and reliable results, the analytical process must follow a structured workflow, with quality checks integrated at critical points.
Caption: Experimental workflow from preparation to final reporting.
The entire analytical procedure operates within a self-validating framework, where initial development and validation establish the method's performance, and routine system suitability tests confirm its continued validity for daily use.
Caption: Logic of a self-validating analytical method lifecycle.
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, precise, and stability-indicating for the analysis of Losartan Potassium and its related impurities. The comprehensive protocol, including detailed chromatographic conditions, solution preparations, and a robust validation framework, provides researchers and quality control analysts with a reliable tool for assessing the purity and stability of Losartan in bulk drug and pharmaceutical dosage forms. Adherence to the system suitability criteria ensures the integrity and validity of the analytical results generated.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Hertzog, D. L., et al. (2002). Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products. Journal of Pharmaceutical and Biomedical Analysis.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- El-Kimary, E. I., et al. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. The Royal Society of Chemistry.
- Qiu, X., et al. (2014). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect.
- Lastra, O. C., et al. (2003). Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation of Drug. Ars Pharmaceutica.
- Kilaru, N. B., et al. (2013). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences.
- Jain, P. S., et al. (2012). RP- HPLC Method for Simultaneous Estimation of Losartan potassium and Amlodipine besylate in Tablet Formulation. Journal of Chromatographic Science.
- Narendra, A., et al. (2023). METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN BY USING RP-HPLC IN PHARMACEUTICAL FORMULATIONS. International Journal of Research in Pharmacy and Chemistry.
- Kumar, C. S., et al. (2012). A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research.
- Jain, D., et al. (2012). A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. Journal of Chemical and Pharmaceutical Sciences.
- ResearchGate. (n.d.). Structural and molecular formulae of losartan (LOS), amlodipine (AML), hydrochlorothiazide (HCT) and the impurities found.
- Ibrahim, M. M., et al. (2015). APPLICATION OF A RP-HPLC METHOD FOR COMPARATIVE STUDY ON THE DEGRADATION BEHAVIOR OF TWO ANGIOTENSIN II RECEPTOR ANTAGONISTS, VALSARTAN AND LOSARTAN. International Journal of Pharmaceutical and Chemical Sciences.
- ResearchGate. (2014). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC | Request PDF.
- ResearchGate. (n.d.). Chemical structures of Losartan and its degradation byproducts.
- USP. (n.d.). USP Monographs: Losartan Potassium. USP29-NF24.
- USP-NF. (2012). Losartan Potassium.
- El-Gindy, A., et al. (2014). Developing a highly validated and sensitive HPLC method for simultaneous estimation of losartan and spironolactone in tablets and human plasma. OAText.
- Gide, P. S., et al. (2011). Isocratic RP-HPLC method validation and verification of losartan potassium in pharmaceutical formulations with stress test stability for drug substance. Scholars Research Library.
- European Pharmacopoeia. (n.d.). LOSARTAN POTASSIUM Losartanum kalicum. European Pharmacopoeia 7.0.
- Wikipedia. (n.d.). Losartan.
- PubChem. (n.d.). Losartan. National Center for Biotechnology Information.
- British Pharmacopoeia. (n.d.). Losartan Potassium Tablets.
- Reddy, G. C., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry.
- USP-NF. (2011). Losartan Potassium Tablets.
- Al-kassas, R., et al. (2021). Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral Liquid Suspension. PMC - NIH.
- USP-NF. (2011). Losartan Potassium.
Sources
- 1. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. youtube.com [youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Losartan - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. latamjpharm.org [latamjpharm.org]
- 11. Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral Liquid Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uspnf.com [uspnf.com]
- 13. ijpbs.com [ijpbs.com]
- 14. pharmacopeia.cn [pharmacopeia.cn]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. uspnf.com [uspnf.com]
Application Note: Impurity Profiling of Losartan Using Reference Standards
<
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Losartan
Losartan, an angiotensin II receptor blocker (ARB), is a widely prescribed medication for the management of hypertension.[1] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurity profiling—the identification, quantification, and control of impurities—is a mandatory and critical aspect of drug development and manufacturing. For Losartan, this process is particularly crucial due to the potential for process-related impurities and degradation products to impact its therapeutic effect and patient safety.[2] Recent global recalls of sartan medications due to the presence of potentially carcinogenic nitrosamine impurities have further underscored the necessity for rigorous and sensitive analytical methods for impurity detection.[2][3][4]
This application note provides a detailed guide to the impurity profiling of Losartan, leveraging reference standards for accurate identification and quantification. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to ensure the quality and safety of Losartan drug substances and products, in alignment with international regulatory standards.
Understanding Losartan Impurities: Classification and Origins
Impurities in a drug substance, such as Losartan, are classified by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) into three main categories: organic impurities, inorganic impurities, and residual solvents.[5][6]
-
Organic Impurities: These can arise from the manufacturing process or during storage of the drug substance.[5] They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[5] For Losartan, known organic impurities include process-related compounds and degradation products formed through pathways like oxidation and photodegradation.[7][8][9][10][11][12]
-
Inorganic Impurities: These are typically derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or other residual metals.[5]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of the drug substance.[5]
A significant focus in recent years has been on N-nitrosamine impurities in sartan medications, which can form under specific processing conditions.[3][4][13][14] The European Directorate for the Quality of Medicines & HealthCare (EDQM) and other regulatory bodies have issued stringent guidelines for the control of these impurities.[13][14]
The following diagram illustrates the general classification of impurities as outlined by ICH guidelines.
Caption: General classification of impurities in drug substances.
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent and robust techniques for the analysis of Losartan and its impurities.[15] These methods, typically coupled with UV detection, offer the necessary selectivity and sensitivity for quantifying impurities.[1][4][9][10] For structure elucidation and the detection of trace-level impurities, such as nitrosamines, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[3][8][11][12][16][17]
Protocol: HPLC-UV Method for the Determination of Losartan and its Related Substances
This protocol is a representative method for the quantitative determination of impurities in Losartan Potassium drug substance. It is essential to validate this method in your laboratory according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[18][19][20][21]
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical column: Octadecylsilyl silica gel for chromatography (C18), 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V, ACCHROM ODS-C18).[4][9][10]
-
Reference Standards: Losartan Potassium USP/EP, and certified reference standards for known impurities (e.g., Losartan EP Impurity D, J, K, L, M).[22][23][24][25][26][27]
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade).
2. Preparation of Solutions
-
Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in water.[9][10][28]
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).[29]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Losartan Potassium reference standard in the diluent to obtain a known concentration (e.g., 0.25 mg/mL).[28]
-
Impurity Stock Solutions: Prepare individual stock solutions of each impurity reference standard in the diluent at a suitable concentration.
-
System Suitability Solution (SSS): Prepare a solution containing Losartan Potassium and key specified impurities at concentrations that will allow for the assessment of resolution and other system suitability parameters. For example, a solution containing 0.3 mg/mL of Losartan Potassium RS and 2 µg/mL of a marker compound like triphenylmethanol can be used.[28]
-
Test Solution: Accurately weigh and dissolve the Losartan Potassium drug substance in the diluent to obtain a concentration similar to the standard solution (e.g., 0.3 mg/mL).[28]
3. Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions. These may need to be optimized based on the specific column and instrument used.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Column Temperature | 35 °C[9][10][29] |
| Flow Rate | 1.0 mL/min[4][9][10] |
| Detection Wavelength | 220 nm[9][10][29] |
| Injection Volume | 10 µL[26][28] |
| Elution Mode | Gradient |
Example Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 75 | 25 |
| 25 | 10 | 90 |
| 35 | 10 | 90 |
| 45 | 75 | 25 |
| 50 | 75 | 25 |
This gradient is adapted from the USP monograph for Losartan Potassium and may require adjustment.[28]
4. System Suitability Test (SST)
Before sample analysis, inject the System Suitability Solution to ensure the chromatographic system is performing adequately. Key parameters to evaluate include:
-
Resolution: The resolution between critical peak pairs (e.g., Losartan and a closely eluting impurity, or two adjacent impurity peaks) should be greater than a specified value (e.g., ≥ 2.0).[30]
-
Tailing Factor: The tailing factor for the Losartan peak should be within an acceptable range (e.g., ≤ 2.0).[30]
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than a specified percentage (e.g., ≤ 2.0%).[30]
5. Analysis and Calculation
-
Inject the diluent (as a blank), the standard solution, and the test solution.
-
Identify the impurity peaks in the chromatogram of the test solution by comparing their retention times with those of the known impurity reference standards.
-
Calculate the percentage of each impurity using the following formula (external standard method):
% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Conctest) x (1 / RRF) x 100
Where:
-
Areaimpurity = Peak area of the impurity in the test solution
-
Areastandard = Peak area of Losartan in the standard solution
-
Concstandard = Concentration of Losartan in the standard solution
-
Conctest = Concentration of Losartan in the test solution
-
RRF = Relative Response Factor (if different from 1.0)
-
Method Validation: Ensuring Trustworthy Results
Validation of the analytical method is a regulatory requirement and is essential to demonstrate that the procedure is suitable for its intended purpose.[18][19] The validation should be conducted in accordance with ICH Q2(R1) guidelines.[18][19][20][21]
The following diagram outlines the key parameters for analytical method validation.
Caption: Core parameters for analytical method validation as per ICH Q2(R1).
A summary of the validation parameters and their typical acceptance criteria for an impurity quantification method is presented in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank, placebo, or other impurities at the retention time of the analyte. Peak purity should be demonstrated. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99.[15] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | Typically from the reporting threshold to 120% of the specification limit for the impurity. |
| Accuracy | The closeness of test results to the true value. | Recovery of spiked impurities should be within an acceptable range (e.g., 97.0-103.0%).[15] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD for repeatability and intermediate precision should be ≤ 2.0%.[15] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by precision and accuracy at this level. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant impact on results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Conclusion
The impurity profiling of Losartan is a multifaceted process that is fundamental to ensuring its quality, safety, and efficacy. The use of well-characterized reference standards is indispensable for the accurate identification and quantification of impurities. A robust, validated HPLC method, as outlined in this application note, provides a reliable framework for routine quality control. For the investigation of unknown or trace-level impurities, more advanced techniques like LC-MS are necessary. By adhering to rigorous analytical protocols and regulatory guidelines, such as those from the ICH, pharmaceutical manufacturers can confidently ensure that their Losartan products meet the highest standards of quality.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006 Oct. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005 Nov. Available from: [Link]
-
Agilent Technologies. Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry. 2020. Available from: [Link]
-
Backer, M., et al. Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 2024;248:116160. Available from: [Link]
-
SynZeal. Losartan Impurities. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2015 Nov. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available from: [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006 Oct. Available from: [Link]
-
Shah, D. A., et al. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Journal of Pharmaceutical and Biomedical Analysis. 2023;227:115289. Available from: [Link]
-
Singh, S., et al. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research. 2020;19(4):304-310. Available from: [Link]
-
Xu, F., et al. Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis. 2015;11(2):134-142. Available from: [Link]
-
Dalvi, S. V., et al. A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research. 2025;16(4):980-985. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia: Rapid implementation of the revised sartan monographs on 1 April 2021. 2021 Mar. Available from: [Link]
-
United States Pharmacopeia. Losartan Potassium. USP-NF. 2012 Jan. Available from: [Link]
-
United States Pharmacopeia. Losartan Potassium Tablets. USP-NF. 2011 Jul. Available from: [Link]
-
European Pharmacopoeia. LOSARTAN POTASSIUM Losartanum kalicum. 7.0. Available from: [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. agilent.com [agilent.com]
- 4. jopcr.com [jopcr.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. European Pharmacopoeia: Rapid implementation of the revised sartan monographs on 1 April 2021 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 14. swissmedic.ch [swissmedic.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
- 19. jordilabs.com [jordilabs.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
- 22. Losartan Impurities | SynZeal [synzeal.com]
- 23. pharmaffiliates.com [pharmaffiliates.com]
- 24. Losartan EP Impurity J (Losartan USP Related Compound B) [lgcstandards.com]
- 25. tlcpharma.com [tlcpharma.com]
- 26. drugfuture.com [drugfuture.com]
- 27. Losartan EP Impurity K | 114798-36-6 | SynZeal [synzeal.com]
- 28. uspnf.com [uspnf.com]
- 29. asianpubs.org [asianpubs.org]
- 30. uspnf.com [uspnf.com]
Strategic Deuteration of a Losartan Intermediate: Synthesis and Application of N-Trityl Losartan Carboxaldehyde-dₙ for Pharmacokinetic Profiling
An Application Note and Protocol from the Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and conceptual application of deuterated N-Trityl Losartan Carboxaldehyde, a key intermediate in the preparation of stable isotope-labeled losartan and its metabolites for pharmacokinetic (PK) studies. By leveraging the deuterium kinetic isotope effect (KIE), researchers can modulate the metabolic fate of therapeutic agents, leading to improved stability and more predictable PK profiles.[1][] This document details a robust protocol for the synthesis, purification, and rigorous analytical characterization of the title compound, ensuring high isotopic purity and structural integrity for its use in drug development.
Introduction: The Rationale for Deuteration in PK Studies
In modern drug discovery, the strategic replacement of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H or D), has become a validated strategy for optimizing a drug's pharmacokinetic properties.[1][3] This modification is subtle, typically preserving the parent molecule's shape and its interaction with biological targets (pharmacodynamics).[1] However, the increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This fundamental difference is the basis of the Kinetic Isotope Effect (KIE) , a quantum mechanical phenomenon where the rate of a chemical reaction, particularly one involving bond cleavage, is slowed upon isotopic substitution.[1]
Many drug molecules are cleared from the body via metabolism mediated by enzymes such as the cytochrome P450 (CYP) superfamily.[4] These enzymatic reactions often involve the cleavage of C-H bonds. By selectively placing deuterium atoms at these metabolically vulnerable positions, the rate of metabolism can be significantly reduced.[1][] This "metabolic hardening" can confer several advantages:
-
Extended Half-Life and Increased Drug Exposure: Slower metabolism can lead to a longer drug half-life and greater total drug exposure (AUC).[1]
-
Improved Safety Profile: Deuteration can reduce the formation of potentially toxic or reactive metabolites.[1]
-
More Favorable Dosing Regimens: A longer half-life may allow for less frequent administration, improving patient convenience and compliance.[1]
Losartan is an angiotensin II receptor blocker that is metabolized by CYP2C9 and CYP3A4 enzymes to its more potent active metabolite, EXP3174 (losartan carboxylic acid).[4] The intermediate in this oxidation process is the corresponding carboxaldehyde.[5] Therefore, preparing a deuterated version of this compound provides a critical tool for investigating these metabolic pathways and for use as an internal standard in quantitative bioanalysis.[4][6][7]
Synthetic Strategy and Workflow
The synthesis of deuterated this compound hinges on the coupling of two key fragments: a deuterated imidazole aldehyde and a trityl-protected biphenyl tetrazole moiety. The most direct approach to introduce the deuterium label is to utilize a deuterated starting material for the synthesis of the imidazole portion, specifically targeting the n-butyl group, a known site of metabolic activity.
The overall experimental process is outlined in the workflow diagram below.
Caption: General experimental workflow for synthesis and application.
Proposed Reaction Scheme
The core of the synthesis is an N-alkylation reaction. The nitrogen of the deuterated imidazole aldehyde attacks the bromomethyl group of the biphenyl derivative under basic conditions, facilitated by a phase-transfer catalyst.
Caption: Proposed synthetic route for deuterated this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative method based on established literature for the synthesis of losartan analogues.[8][9] It should be performed by trained chemists in a suitable laboratory environment with all appropriate safety precautions.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 2-(Butyl-d₉)-4-chloro-1H-imidazole-5-carboxaldehyde | N/A | Custom Synthesis | Deuterated precursor |
| N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole | 124750-51-2 | Commercial Vendor | Key coupling partner |
| Potassium Hydroxide (KOH) | 1310-58-3 | Standard Supplier | Base |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | Standard Supplier | Phase-Transfer Catalyst |
| Toluene | 108-88-3 | Standard Supplier | Anhydrous, reaction solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | Standard Supplier | Extraction & chromatography solvent |
| Hexanes | 110-54-3 | Standard Supplier | Chromatography solvent |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Standard Supplier | Anhydrous, for drying |
Synthetic Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (1.0 eq), 2-(Butyl-d₉)-4-chloro-1H-imidazole-5-carboxaldehyde (1.0 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Solvent and Base Addition: Add toluene (10 volumes, e.g., 10 mL per gram of starting material). In a separate beaker, prepare a solution of potassium hydroxide (KOH, 1.5 eq) in water (3 volumes).
-
Reaction Execution: Begin vigorous stirring of the toluene mixture. Add the aqueous KOH solution to the flask. Heat the biphasic mixture to reflux (approx. 85-90 °C) and maintain for 10-14 hours.[8]
-
Causality Note: The use of a biphasic system (toluene/water) with a phase-transfer catalyst (TBAB) is crucial. TBAB transports the hydroxide ion from the aqueous phase to the organic phase to deprotonate the imidazole, and the resulting imidazolide anion can then react with the organic-soluble biphenyl bromide.
-
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting materials is observed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. Discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with water (2 x 5 volumes) and then with brine (1 x 5 volumes). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.
Purification
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield deuterated this compound as a white or off-white solid. An expected yield is in the range of 80-90%, similar to the non-deuterated synthesis.[10]
Analytical Characterization: A Self-Validating System
Rigorous characterization is essential to confirm the identity, purity, and, most importantly, the level and location of deuterium incorporation.[11][12] A combination of NMR and Mass Spectrometry provides a complete analytical picture.[11][13][14]
| Technique | Parameter Measured | Expected Outcome for Deuterated Product |
| ¹H-NMR | Proton environment and coupling | Disappearance or significant reduction of proton signals corresponding to the deuterated positions (e.g., the butyl chain).[13] |
| ²H-NMR (Deuterium NMR) | Direct detection of deuterium nuclei | Appearance of signals at chemical shifts corresponding to the sites of deuteration, providing definitive positional proof.[13] |
| HRMS (ESI-TOF) | High-resolution mass-to-charge ratio (m/z) | A molecular ion peak (e.g., [M+H]⁺) that is shifted by +n mass units, where 'n' is the number of incorporated deuterium atoms.[12][15] |
| LC-MS | Isotopic distribution and purity | Separation from any non-deuterated starting material or impurities, allowing for the calculation of isotopic purity.[11][13] |
| HPLC | Chemical purity | A single major peak indicating high chemical purity (e.g., >98%). |
Protocol: Isotopic Purity Determination by HRMS
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.[14] Further dilute to a final concentration of ~1 µg/mL for infusion or injection.
-
Instrumentation: Use a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument, capable of resolving H/D isotopologues.[12][15]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, focusing on the m/z range of the expected molecular ion.
-
Data Analysis:
-
Identify the monoisotopic peak of the non-deuterated compound (if present) and the peaks corresponding to the deuterated species (D₀, D₁, D₂, ... Dₙ).
-
Calculate the isotopic purity by comparing the relative abundance of the desired deuterated isotopologue (e.g., D₉) to the sum of all related isotopologue signals.[12][15]
-
References
- A Technical Guide to the Role of Deuterium Labeling in Drug Metabolism and Pharmacokinetic Studies. (2025). Benchchem.
- This compound synthesis. ChemicalBook.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025).
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). YouTube.
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023). PubMed.
- Deuterium in Drug Discovery and Development. (2011).
- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025). BOC Sciences.
- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. (2023).
- Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. (2012). PubMed.
- A Comparative Guide to the Quantitative Analysis of Deuteration Levels in Synthesized Compounds. (2025). Benchchem.
- Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. (2012). Semantic Scholar.
- Process for the preparation of losartan potassium form i. (2005).
- N-Trityl Losartan-d4 Carboxaldehyde CAS.
- A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174). Moodle@Units.
- N-Trityl Losartan-d3 Carboxaldehyde.
- Trityl Losartan synthesis method. (2015).
- Losartan acid-d6 (hydrochloride). Benchchem.
- Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. (2018). University of California, Santa Barbara.
- Pharmacokinetic evalu
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. usbio.net [usbio.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]
- 9. CN105017226A - Trityl Losartan synthesis method - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of N-Trityl Losartan Carboxaldehyde in Modern Drug Metabolism Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Metabolic Journey of Losartan
Losartan, a cornerstone in the management of hypertension, functions as an angiotensin II receptor blocker. It is administered as a prodrug, meaning its therapeutic efficacy is largely dependent on its biotransformation within the body. The primary metabolic activation pathway involves a two-step oxidation of its 5-hydroxymethyl group to a carboxylic acid, yielding the active metabolite E-3174 (Losartan Carboxylic Acid). This metabolite is 10 to 40 times more potent than the parent drug and is responsible for the majority of the pharmacological effect.[1][2]
This critical conversion is catalyzed predominantly by cytochrome P450 enzymes, with CYP2C9 being the principal isoform and CYP3A4 playing a secondary role, particularly at higher concentrations.[1][2][3] The biotransformation proceeds via a transient, yet crucial, aldehyde intermediate known as Losartan Carboxaldehyde (also referred to as E-3179 or EXP3179).[1][3][4]
Understanding this pathway is paramount for several reasons:
-
Pharmacogenomics: The CYP2C9 gene is highly polymorphic. Allelic variants such as CYP2C92 and CYP2C93 result in decreased enzyme activity, leading to reduced formation of the active metabolite E-3174, which can significantly impact therapeutic outcomes.[5][6][7][8]
-
Drug-Drug Interactions (DDI): Co-administration of drugs that inhibit or induce CYP2C9 can alter the pharmacokinetics of Losartan, potentially leading to reduced efficacy or adverse effects.[9][10]
-
Mechanistic Toxicology: The aldehyde intermediate, like many aldehydes, can be a reactive species. Studying its formation and clearance is important for a complete toxicological profile.[11][12]
This document serves as a technical guide for researchers, outlining the strategic application of N-Trityl Losartan Carboxaldehyde as a critical tool for elucidating the nuances of Losartan metabolism.
The Strategic Role of this compound
This compound is a derivative of the Losartan aldehyde intermediate where the tetrazole ring is protected by a bulky trityl (triphenylmethyl) group.[13][14] This chemical modification is not arbitrary; it serves a deliberate purpose in a research context.
-
As a Synthetic Precursor: The primary and most direct application of this compound is as a stable intermediate in the chemical synthesis of Losartan metabolites.[15][16] This includes the synthesis of:
-
Losartan Carboxaldehyde (E-3179): The unprotected, metabolically relevant aldehyde for use in enzymatic assays.
-
Stable Isotope-Labeled (SIL) Analogs: For example, N-Trityl Losartan-d4 Carboxaldehyde is a precursor for synthesizing the deuterated aldehyde metabolite.[15][17][18] Such SIL compounds are the gold standard for use as internal standards in quantitative mass spectrometry, ensuring the highest level of analytical accuracy.
-
-
Enabling Mechanistic Studies: By providing a synthetic route to the isolated aldehyde intermediate, this compound allows researchers to dissect the metabolic pathway. Instead of only studying the overall conversion of Losartan to E-3174, scientists can specifically investigate the second oxidative step: the conversion of Losartan Carboxaldehyde to Losartan Carboxylic Acid. This allows for a more precise determination of which enzymes (e.g., CYPs, Aldehyde Dehydrogenases) are responsible for this specific conversion.[1][11][19]
Metabolic Pathway of Losartan
Caption: The two-step oxidative metabolism of Losartan to its active form.
Application & Protocol: In Vitro CYP2C9 Inhibition Assay
Losartan is a recommended probe substrate for assessing CYP2C9 activity.[3][20] A common application is to screen new chemical entities (NCEs) for their potential to inhibit CYP2C9, a critical step in early drug development to predict DDI risk.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on CYP2C9-mediated metabolism of Losartan to E-3174 using human liver microsomes (HLM).
Core Principle (Causality): This assay measures the rate of formation of the active metabolite, E-3174, in the presence of various concentrations of a potential inhibitor. A reduction in the formation rate relative to a control incubation indicates inhibition of the enzymes responsible, primarily CYP2C9. The data is used to calculate an IC50 value, a quantitative measure of inhibitory potency.
Self-Validating System (Trustworthiness): The protocol includes a vehicle control (0% inhibition) and a positive control using a known, potent CYP2C9 inhibitor (e.g., Sulfaphenazole). The successful inhibition by the positive control validates that the microsomal enzymes are active and the assay system is responsive to inhibition.
Experimental Workflow
Caption: Workflow for a typical in vitro CYP inhibition experiment.
Detailed Protocol
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute in phosphate buffer to a working concentration of 0.5 mg/mL.
-
NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in buffer.
-
Substrate Solution: Prepare a 10 µM Losartan solution in buffer. This concentration is often near the Km for CYP2C9, making the assay sensitive to competitive inhibitors.[2]
-
Inhibitor Solutions: Prepare a dilution series of the test compound and the positive control (Sulfaphenazole) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤0.5%.
-
-
Incubation Procedure (96-well plate format):
-
To each well, add 50 µL of HLM suspension (0.25 mg/mL final concentration).
-
Add 2 µL of the test compound, positive control, or vehicle control solution.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Add 25 µL of the 10 µM Losartan substrate solution to initiate the reaction.
-
Add 25 µL of the NADPH regenerating system to start the metabolism. The final incubation volume is 100 µL.
-
Incubate at 37°C for 15 minutes. The incubation time should be within the determined linear range for metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (IS). A deuterated analog of E-3174, synthesized via N-Trityl Losartan-d4 Carboxaldehyde, would be an ideal IS.
-
Seal the plate, vortex, and centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of E-3174 formed using a validated LC-MS/MS method. A summary of typical parameters is provided in the table below.
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the vehicle control.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Application & Protocol: Bioanalytical Method for Pharmacokinetic Studies
Objective: To accurately quantify Losartan, Losartan Carboxaldehyde (E-3179), and Losartan Carboxylic Acid (E-3174) in human plasma.
Core Principle (Causality): Pharmacokinetic studies require a highly sensitive and specific analytical method to measure drug and metabolite concentrations over time. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity. The use of stable isotope-labeled internal standards, derived from precursors like N-Trityl Losartan-d4 Carboxaldehyde, is critical for correcting analytical variability.[17][21]
Self-Validating System (Trustworthiness): The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA). This includes establishing linearity, accuracy, precision, selectivity, recovery, and matrix effects. Quality control (QC) samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the ongoing validity of the results.
Summary of a Validated LC-MS/MS Method
The following table provides an example of parameters for a robust bioanalytical method.
| Parameter | Description |
| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Sample Preparation | Protein Precipitation: 100 µL plasma + 300 µL acetonitrile containing internal standards (e.g., Losartan-d4, E-3174-d4). Vortex, centrifuge, and inject the supernatant.[21][22] |
| Chromatography | |
| • Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). |
| • Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| • Elution | Gradient elution for optimal separation of analytes from matrix components. |
| • Run Time | Typically short, e.g., 3-5 minutes per sample.[21] |
| Mass Spectrometry | |
| • Ionization Mode | ESI Negative or Positive, optimized for analytes. Negative mode is often cited.[22] |
| • Detection | Multiple Reaction Monitoring (MRM). |
| • Example MRM Transitions | Losartan: m/z 421.2 → 207.1E-3179 (Aldehyde): m/z 419.2 → 207.1E-3174 (Acid): m/z 435.2 → 207.1[22] |
| Calibration Range | Typically from low ng/mL to several hundred ng/mL, covering expected physiological concentrations.[21] |
Authoritative Grounding: The development of such methods relies on the availability of high-purity reference standards for all analytes, including the often-unstable aldehyde intermediate. Chemical suppliers specializing in pharmaceutical standards provide these critical reagents, frequently using synthetic routes that involve N-trityl protected intermediates.[4][23][24][25]
Conclusion
This compound is more than a mere chemical curiosity; it is a key enabling tool in the field of drug metabolism. Its primary role as a stable synthetic precursor allows for the production of the critical Losartan aldehyde intermediate and its stable isotope-labeled analogs. These compounds are indispensable for conducting rigorous in vitro enzyme inhibition assays to predict drug-drug interactions and for developing robust, validated bioanalytical methods essential for clinical pharmacokinetic and pharmacogenomic research. By facilitating a deeper, more mechanistic understanding of the Losartan metabolic pathway, these tools ultimately contribute to the safer and more effective use of this vital antihypertensive medication.
References
-
Losartan Pathway, Pharmacokinetics - ClinPGx . Available from: [Link]
-
Stearns, R. A., et al. (1995). Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes. Role of cytochrome P4502C and 3A subfamily members. Drug Metabolism and Disposition, 23(2), 207-215. Available from: [Link]
-
Gonzalez, O., et al. (2007). Simultaneous Quantification of Losartan and Active Metabolite in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Using Irbesartan as Internal Standard. Journal of Chromatography B, 852(1-2), 518-526. Available from: [Link]
-
Yasar, U., et al. (2002). Pharmacokinetics of losartan and its metabolite E-3174 in relation to the CYP2C9 genotype. Clinical Pharmacology & Therapeutics, 71(1), 89-98. Available from: [Link]
-
Yun, C. H., et al. (2001). Role of CYP2C9 polymorphism in losartan oxidation. Drug Metabolism and Disposition, 29(8), 1097-1101. Available from: [Link]
-
N-Trityl Losartan-D4 Carboxaldehyde - Veeprho . Available from: [Link]
-
Shah, G., et al. (2012). Simultaneous analysis of losartan, its active metabolite, and hydrochlorothiazide in human plasma by a UPLC-MS/MS method. Journal of the Brazilian Chemical Society, 23(4), 744-755. Available from: [Link]
-
Singh, S., et al. (2019). Aldehyde toxicity and metabolism: The role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Drug Metabolism Reviews, 51(1), 46-64. Available from: [Link]
-
Zarghi, A., et al. (2007). A rapid HPLC method for the determination of losartan in human plasma using a monolithic column. Arzneimittelforschung, 57(9), 591-594. Available from: [Link]
-
Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. Available from: [Link]
-
Crespi, C. L., & Miller, V. P. (2018). Structure of Cytochrome P450 2C9*2 in Complex with Losartan: Insights into the Effect of Genetic Polymorphism. Molecular Pharmacology, 94(4), 1148-1156. Available from: [Link]
-
Evaluation of losartan (L) as a CYP2C9 probe . Clinical Pharmacology & Therapeutics, 67(2), P83-P83. Available from: [Link]
-
Edeki, T., et al. (2012). CYP2C9 Genotype and Pharmacodynamic Responses to Losartan in Patients with Primary and Secondary Kidney Diseases. Journal of Clinical Pharmacology, 52(10), 1475-1481. Available from: [Link]
-
Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy . Drug Metabolism and Pharmacokinetics, 30(1), 46-56. Available from: [Link]
-
Williamson, K. M., et al. (2005). The effects of fluvastatin, a CYP2C9 inhibitor, on losartan pharmacokinetics in healthy volunteers. Journal of Clinical Pharmacology, 45(7), 828-834. Available from: [Link]
-
Shokraneh, F., et al. (2012). A New HPLC Method for Determination of Losartan in Human Plasma and its Application in Bioequivalence Studies. Oriental Journal of Chemistry, 28(2), 735-741. Available from: [Link]
-
Dołowy, M., & Pyka, A. (2014). DETERMINATION OF LOSARTAN POTASSIUM, QUINAPRIL HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN PHARMACEUTICAL PREPARATIONS USING DERIVATIVE SPECTROPHOTOMETRY AND HPTLC-DENSITOMETRY. Acta Poloniae Pharmaceutica, 71(5), 779-787. Available from: [Link]
-
N-Trityl Losartan-d4 Carboxaldehyde - Pharmaffiliates . Available from: [Link]
-
Dalvie, D., et al. (2016). Aldehyde oxidase and its role as a drug metabolizing enzyme. Journal of Pharmaceutical Sciences, 105(3), 1013-1024. Available from: [Link]
-
Babaoglu, M. O., et al. (2004). CYP2C9 genetic variants and losartan oxidation in a Turkish population. European Journal of Clinical Pharmacology, 60(4), 259-263. Available from: [Link]
-
This compound - Allmpus . Available from: [Link]
-
Horkawa, M., et al. (2014). CYP2C9-mediated metabolic activation of losartan detected by a highly sensitive cell-based screening assay. Drug Metabolism and Pharmacokinetics, 29(5), 423-427. Available from: [Link]
-
Paine, M. F., et al. (2011). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 39(8), 1349-1355. Available from: [Link]
- Process for the preparation of losartan potassium form i - Google Patents.
-
Chen, Y., et al. (2016). Inhibitory Effect of Apigenin on Losartan Metabolism and CYP2C9 Activity in vitro. Pharmacology, 98(5-6), 256-261. Available from: [Link]
Sources
- 1. Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes. Role of cytochrome P4502C and 3A subfamily members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure of Cytochrome P450 2C9*2 in Complex with Losartan: Insights into the Effect of Genetic Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP2C9 Genotype and Pharmacodynamic Responses to Losartan in Patients with Primary and Secondary Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP2C9 genetic variants and losartan oxidation in a Turkish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of fluvastatin, a CYP2C9 inhibitor, on losartan pharmacokinetics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effect of Apigenin on Losartan Metabolism and CYP2C9 Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CYP2C9-mediated metabolic activation of losartan detected by a highly sensitive cell-based screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. allmpus.com [allmpus.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]
- 17. veeprho.com [veeprho.com]
- 18. usbio.net [usbio.net]
- 19. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Losartan Carboxaldehyde | LGC Standards [lgcstandards.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Losartan Carboxylic Acid 95 124750-92-1 Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Validated Protocol for the Synthesis of N-Trityl Losartan Carboxaldehyde
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of N-Trityl Losartan Carboxaldehyde, a critical intermediate in the manufacturing of Losartan, a widely used angiotensin II receptor antagonist. The primary method detailed herein involves the direct coupling of N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole with 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde via a phase-transfer catalyzed N-alkylation. We elucidate the causality behind reagent selection and reaction conditions, ensuring a reproducible and high-yield synthesis. An alternative two-step pathway, involving the oxidation of N-Trityl Losartan, is also discussed. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical sciences.
Introduction: The Strategic Importance of this compound
Losartan is a potent, non-peptide angiotensin II receptor (type AT1) antagonist used extensively in the treatment of hypertension.[1] Its synthesis involves a multi-step pathway where precise control over reactive functional groups is paramount. The target molecule of this protocol, this compound, serves as the penultimate precursor to N-Trityl Losartan, which is subsequently deprotected to yield the final active pharmaceutical ingredient (API).
The synthesis hinges on two key strategic decisions:
-
Protection of the Tetrazole Ring: The tetrazole moiety of the biphenyl component is acidic and can interfere with subsequent reactions, particularly those involving strong bases or organometallic reagents.[2] The triphenylmethyl (trityl) group is an ideal protecting group because it is readily installed, stable under the basic conditions of the alkylation step, and can be removed under mild acidic conditions.[3]
-
Direct Aldehyde Installation: The primary protocol described achieves the synthesis in a convergent manner by coupling an imidazole-5-carboxaldehyde fragment with the protected biphenylmethyl bromide. This approach is often more efficient than oxidizing the corresponding alcohol (N-Trityl Losartan) post-coupling, as it avoids an extra oxidation step and potential side reactions.[4][5]
Primary Synthesis Pathway: Phase-Transfer Catalyzed Alkylation
The most direct and industrially relevant synthesis involves the N-alkylation of the imidazole ring of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with the trityl-protected biphenyl bromide. This reaction is efficiently conducted in a biphasic system, facilitated by a phase-transfer catalyst (PTC).
Reaction Scheme
The overall transformation is depicted below:
Caption: Direct coupling of key intermediates to form the target aldehyde.
Mechanistic Rationale
-
Role of the Base: Potassium hydroxide (KOH) is a strong base that deprotonates the N-1 position of the imidazole ring, generating a nucleophilic imidazolate anion.
-
Phase-Transfer Catalysis (PTC): The reaction occurs in a biphasic system (e.g., toluene and water). The reactants are primarily in the organic phase, while the KOH is in the aqueous phase. A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), is essential.[4] The quaternary ammonium cation (Bu₄N⁺) pairs with the hydroxide anion (OH⁻) and transports it into the organic phase to deprotonate the imidazole. Subsequently, it transports the resulting imidazolate anion to the interface to react with the biphenylmethyl bromide. This process dramatically increases the reaction rate by overcoming the mutual insolubility of the reactants.
Detailed Experimental Protocol
This protocol is adapted from established procedures found in the patent literature.[4][5]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole | 133051-88-4 | 559.50 | Key starting material. |
| 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde | 83857-96-9 | 200.65 | Imidazole fragment. |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 85-90% purity pellets. |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | Phase-Transfer Catalyst. |
| Toluene | 108-88-3 | 92.14 | Anhydrous grade recommended. |
| Methanol | 67-56-1 | 32.04 | For subsequent reduction step. |
| Deionized Water | 7732-18-5 | 18.02 | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (9.0 g, 0.0161 mol).
-
Addition of Reagents: Add 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (3.4 g, 0.0169 mol, ~1.05 eq) and toluene (50 mL). Begin stirring to dissolve the solids.
-
Catalyst and Base Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (0.26 g, 0.0008 mol, ~0.05 eq). In a separate beaker, prepare a solution of potassium hydroxide (1.45 g, ~0.0258 mol, ~1.6 eq) in deionized water (15 mL). Add the aqueous KOH solution to the reaction flask.
-
Reaction: Heat the vigorously stirred biphasic mixture to reflux (approximately 80-85 °C). Maintain reflux for 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting bromide is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and allow the layers to settle.
-
Separate the lower aqueous layer and discard it.
-
Wash the organic (toluene) layer with deionized water (2 x 50 mL) to remove residual KOH and TBAB.
-
The resulting toluene solution contains the product, this compound. This solution can be used directly in the subsequent reduction step or concentrated to isolate the crude product.
-
For isolation, the toluene can be removed under reduced pressure to yield a solid or semi-solid residue, which can be purified by crystallization or chromatography if necessary.
Alternative Synthesis Pathway: Oxidation of N-Trityl Losartan
An alternative, though less direct, route involves the selective oxidation of the primary alcohol of N-Trityl Losartan. This method is useful if N-Trityl Losartan is a more readily available starting material.
Alternative Workflow Diagram
Caption: Two-step workflow involving oxidation of the alcohol intermediate.
Rationale and Procedure Outline
-
Starting Material: Begin with N-Trityl Losartan.
-
Oxidation: Dissolve the N-Trityl Losartan in an anhydrous solvent like dichloromethane (DCM) or chloroform.
-
Reagent Choice: Add a mild oxidizing agent. The choice is critical to prevent over-oxidation to the carboxylic acid metabolite.[6][7]
-
Manganese Dioxide (MnO₂): An excellent choice for oxidizing allylic and benzylic alcohols. A suspension of activated MnO₂ in CHCl₃ with the substrate is stirred at room temperature.[8]
-
Pyridinium Chlorochromate (PCC): A standard reagent that reliably oxidizes primary alcohols to aldehydes without proceeding to the carboxylic acid, especially in anhydrous conditions.[6]
-
-
Work-up: After the reaction is complete (monitored by TLC), the solid oxidant is filtered off, and the solvent is evaporated to yield the crude this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR: Key characteristic signals include the aldehyde proton (CHO) singlet at approximately δ 9.68 ppm and the benzylic protons (CH₂N) as a singlet around δ 5.58 ppm.[9]
-
Mass Spectrometry: The expected molecular ion peak for C₄₁H₃₅ClN₆O should be observed.
-
HPLC: To determine purity and quantify any residual starting materials or by-products.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling:
-
Potassium hydroxide (KOH) is highly corrosive. Avoid contact with skin and eyes. Prepare solutions in a fume hood.
-
Toluene and dichloromethane are flammable and volatile organic compounds. Handle exclusively in a well-ventilated fume hood.
-
N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole is a brominated organic compound and should be handled as a potential irritant.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.
Conclusion
This application note details a robust and scalable protocol for the synthesis of this compound via a phase-transfer catalyzed alkylation. The rationale for the chosen methodology, including the use of a protecting group and phase-transfer catalysis, is explained to provide a comprehensive understanding of the process. By following this detailed procedure, researchers and chemists can reliably produce this key pharmaceutical intermediate with high yield and purity, facilitating the overall synthesis of Losartan.
References
-
Larsen, R. D., King, A. O., Chen, C. Y., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391–6394. [Link]
- European Patent Office. (2020). PREPARATION METHOD FOR LOSARTAN (EP 3967688 A1).
-
Reddy, G. P., et al. (2009). Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry, 21(6), 4471-4478. [Link]
- Patel, A. B., et al. (2005). Process for the preparation of losartan potassium form i (WO2005023758A2).
- CNIPA. (2015). Trityl Losartan synthesis method (CN105017226A).
- Reddy, P. P., et al. (2007). Process for the preparation of Losartan (US7915425B2).
-
Shafiee, A., et al. (2005). A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174). Asian Journal of Chemistry, 17(4), 2823-2827. [Link]
-
Satyanarayana, B., et al. (2010). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. Trade Science Inc. Journals. [Link]
-
PubChem. (n.d.). Trityllosartan. National Center for Biotechnology Information. Retrieved from [Link]
- Reddy, K. S., et al. (2006). Processes for preparing losartan and losartan potassium (US7041832B2).
-
University of Tartu. (2022). PHOTOCHEMICAL OXIDATION OF LOSARTAN IN AQUEOUS SOLUTION. DSpace repository. [Link]
-
PubChem. (n.d.). Trityllosartan. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]
- 5. CN105017226A - Trityl Losartan synthesis method - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One moment, please... [chemistrysteps.com]
- 8. asianpubs.org [asianpubs.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: A Validated RP-HPLC Method for the Quantitative Determination of N-Trityl Losartan Carboxaldehyde in Losartan Bulk Drug
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of N-Trityl Losartan Carboxaldehyde, a potential process-related impurity in Losartan bulk drug. The method is developed to be specific, accurate, precise, and linear over a relevant concentration range, ensuring its suitability for quality control in a regulated pharmaceutical environment. All validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Rationale for Impurity Profiling
Losartan is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[4] The stringent quality control of active pharmaceutical ingredients (APIs) is paramount to ensure the safety and efficacy of the final drug product.[5] Impurity profiling is a critical aspect of this quality control, and process-related impurities, such as this compound, must be monitored and controlled within acceptable limits. This compound (Chemical Formula: C₄₁H₃₅ClN₆O, Molecular Weight: 663.21 g/mol ) is an intermediate or by-product that can arise during the synthesis of Losartan.[6][7] Its quantification is essential for process optimization and batch release testing.
This document provides a comprehensive, field-proven protocol for the determination of this specific impurity, grounded in established chromatographic principles and regulatory expectations.
Causality Behind Experimental Choices
The selection of a reversed-phase HPLC method is predicated on its widespread use and proven efficacy in separating non-polar to moderately polar compounds, which is characteristic of Losartan and its related substances.[5]
-
Stationary Phase: A C18 column is chosen for its hydrophobic nature, which provides excellent retention and resolution for the analytes of interest. The dimensions and particle size are selected to ensure high efficiency and good peak shape.
-
Mobile Phase: A gradient elution using a combination of an acidic aqueous phase (0.1% phosphoric acid) and an organic modifier (acetonitrile) is employed.[8] The acidic pH suppresses the ionization of acidic and basic functional groups in the analyte and API, leading to sharper, more symmetrical peaks. The gradient elution allows for the effective separation of impurities with varying polarities from the main Losartan peak.
-
Detection: UV detection at 220 nm is selected as it provides good sensitivity for both Losartan and its impurities, which contain chromophoric groups.[8]
-
Internal Standard: The use of a deuterated analog, such as N-Trityl Losartan-d4 Carboxaldehyde, is recommended for enhanced accuracy and precision in quantification, especially in complex matrices.[9][10][11]
Experimental Workflow and Protocols
The following diagram illustrates the overall workflow for the quantitative analysis of this compound.
Caption: High-level workflow for the quantitative analysis of this compound.
Materials and Reagents
-
This compound Reference Standard (Purity ≥ 98%)
-
Losartan Potassium Bulk Drug
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (AR Grade)
-
Methanol (HPLC Grade)
-
Water (Milli-Q or equivalent)
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
Chromatographic Conditions
| Parameter | Condition |
| Column | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent[8] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 220 nm[8] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
3.4.1. Standard Stock Solution (100 µg/mL) Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3.4.2. Calibration Curve Solutions Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations in the range of 0.1 µg/mL to 5.0 µg/mL.
3.4.3. Sample Solution (1000 µg/mL of Losartan) Accurately weigh about 100 mg of Losartan Potassium bulk drug into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 10 minutes to ensure complete dissolution.[8][12]
Method Validation: A Self-Validating System
The analytical method is validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][13]
Specificity
Specificity is demonstrated by injecting the diluent, a standard solution of this compound, a sample solution of Losartan, and a spiked sample solution (Losartan spiked with the impurity). The method is considered specific if there is no interference from the diluent or the main component at the retention time of the impurity, and the impurity peak is well-resolved from the Losartan peak.
Linearity
The linearity of the method is established by analyzing the calibration standards at five different concentration levels. A calibration curve is plotted with the peak area of the impurity against its concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy is determined by analyzing a sample of Losartan of known concentration spiked with the impurity at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the impurity is calculated.
| Parameter | Acceptance Criteria |
| % Recovery | 97.0% - 103.0%[5] |
Precision
4.4.1. Repeatability (Intra-day Precision) The repeatability of the method is assessed by performing six replicate injections of a standard solution of the impurity at a single concentration on the same day.
4.4.2. Intermediate Precision (Inter-day Precision) The intermediate precision is determined by analyzing the same standard solution on different days, with different analysts, and on different instruments.
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (%RSD) | ≤ 2.0%[5] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio method, where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.
| Parameter | Typical Expected Values |
| LOD | ng/mL level[5] |
| LOQ | ng/mL level[5] |
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters are checked after each variation.
Data Presentation
The following table summarizes the expected performance characteristics of this validated method.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
Visualization of Chemical Structures
Caption: Chemical structures of Losartan and this compound.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the quantitative determination of this compound in Losartan bulk drug. The comprehensive validation in accordance with ICH Q2(R1) guidelines ensures that the method is suitable for its intended use in a quality control environment, contributing to the overall safety and quality of the final pharmaceutical product.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - The Royal Society of Chemistry.
- Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- N-Trityl Losartan-D4 Carboxaldehyde - Veeprho.
- Quality Guidelines - ICH.
- Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC - Ingenta Connect.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Cross-Validation of Analytical Methods for Losartan Impurity 2: A Compar
- A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM.
- ICH Q2 Analytical Method Valid
- Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance.
- (PDF)
- The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR - ResearchG
- Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chrom
- Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance | Request PDF - ResearchG
- This compound - SRIRAMCHEM.
- N-Trityl Losartan-d4 Carboxaldehyde - LGC Standards.
- N-Trityl Losartan-d4 Carboxaldehyde CAS - United St
- Losartan Aldehyde N2-Trityl Impurity and N2-Trityl Losartan Aldehyde and this compound | Allmpus.
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. ijpsr.com [ijpsr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. allmpus.com [allmpus.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. veeprho.com [veeprho.com]
- 10. N-Trityl Losartan-d4 Carboxaldehyde | LGC Standards [lgcstandards.com]
- 11. usbio.net [usbio.net]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Note: Strategic Use of N-Trityl Losartan Carboxaldehyde in Forced Degradation Studies of Losartan
Introduction: The Imperative of Forced Degradation in Drug Development
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies deliberately subject a drug substance to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition. The primary objectives are to elucidate the intrinsic stability of the drug molecule, identify potential degradation products, and establish degradation pathways.[3] This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product.[4] A well-executed forced degradation study provides the foundation for determining appropriate storage conditions, shelf-life, and compatible packaging materials.[5]
Losartan, a potent and selective angiotensin II receptor antagonist, is widely prescribed for the treatment of hypertension.[6] The stability of Losartan is paramount, as the formation of degradation products can potentially alter its therapeutic effect or introduce toxicity.[7] Among the known process-related impurities and potential degradants of Losartan is N-Trityl Losartan Carboxaldehyde. This document provides a detailed guide for researchers and drug development professionals on the strategic use of this compound as a key impurity in the forced degradation studies of Losartan.
This compound: A Key Process-Related Impurity
This compound (CAS No: 120568-18-5) is a significant intermediate in the synthesis of Losartan.[8][9] Its structure features a trityl protecting group on the tetrazole ring and a carboxaldehyde group in place of the hydroxymethyl group on the imidazole ring of Losartan. The trityl group is typically employed to protect the acidic tetrazole ring during the coupling reactions in Losartan synthesis.[10] Incomplete deprotection or side reactions can lead to the presence of this compound as an impurity in the final drug substance.
The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a drug.[11] Therefore, regulatory agencies require rigorous identification and characterization of all potential impurities.[12] this compound, being a known process impurity, serves as an invaluable tool in the development of a robust, stability-indicating analytical method for Losartan. By intentionally "spiking" Losartan samples with this impurity, analysts can challenge the chromatographic method's ability to separate it from the active pharmaceutical ingredient (API) and other potential degradants.
Experimental Workflow for Forced Degradation Studies
The overarching goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[13] This range is considered sufficient to generate and detect degradation products without completely destroying the molecule, which could lead to unrepresentative degradation pathways.[14] The following workflow provides a systematic approach to conducting forced degradation studies of Losartan, incorporating this compound.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound - SRIRAMCHEM [sriramchem.com]
- 10. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. benthamdirect.com [benthamdirect.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. biopharminternational.com [biopharminternational.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Trityl Losartan Carboxaldehyde
Welcome to the comprehensive technical support guide for the synthesis of N-Trityl Losartan Carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol, all grounded in established chemical principles and practical laboratory experience.
Introduction: The Critical Role of this compound
This compound is a key intermediate in the synthesis of Losartan, an angiotensin II receptor antagonist used to treat hypertension.[1][2] The trityl (triphenylmethyl) protecting group plays a crucial role in selectively masking the tetrazole nitrogen during subsequent synthetic transformations.[1] However, the introduction of this bulky group and the inherent reactivity of the aldehyde functionality can present several challenges. This guide aims to provide practical solutions to these challenges, ensuring a successful and efficient synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering probable causes and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Moisture-sensitive reagents (e.g., trityl chloride) may have degraded. 3. Poor Quality Starting Materials: Impurities in Losartan Carboxaldehyde or trityl chloride can interfere with the reaction. 4. Ineffective Base: The base (e.g., triethylamine) may be of poor quality or used in insufficient amounts. | 1. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A typical reaction time is around 5 hours at room temperature.[3] 2. Ensure Anhydrous Conditions: Use anhydrous solvents and fresh, high-purity reagents. Trityl chloride is particularly sensitive to moisture. 3. Verify Starting Material Purity: Characterize starting materials by NMR or melting point before use. 4. Use a Fresh, High-Quality Base: Ensure the base is pure and used in a slight excess (e.g., 1.1 equivalents) to effectively scavenge the HCl generated during the reaction.[3] |
| Presence of Multiple Spots on TLC/HPLC (Impurity Formation) | 1. Side Reactions: The trityl cation, a stable intermediate, can react with other nucleophiles present in the reaction mixture.[4] 2. Over-tritylation: Although less common due to steric hindrance, reaction at other sites is possible under harsh conditions. 3. Starting Material Impurities: Impurities in the starting materials can lead to the formation of related impurities.[5][6] | 1. Control Reaction Stoichiometry: Use a slight excess of trityl chloride (e.g., 1.1 equivalents) to ensure complete reaction without a large excess that could lead to side reactions.[3] 2. Maintain Moderate Reaction Conditions: Avoid excessive heating or prolonged reaction times. 3. Purify Starting Materials: If significant impurities are detected in the starting materials, purify them before proceeding with the synthesis. |
| Difficult Purification by Column Chromatography | 1. Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate. 2. Product Instability on Silica Gel: The slightly acidic nature of silica gel can potentially cause partial deprotection of the trityl group. | 1. Optimize Eluent System: A gradient elution might be necessary to achieve better separation. A common eluent system is a mixture of cyclohexane and ethyl acetate.[3] 2. Use Neutralized Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent deprotection. 3. Consider Alternative Purification Methods: If column chromatography is ineffective, consider recrystallization or preparative HPLC. |
| Product Appears as an Oil or Gummy Solid | 1. Residual Solvent: Incomplete removal of the reaction solvent or purification eluents. 2. Presence of Impurities: Certain impurities can prevent the product from solidifying. | 1. Thorough Drying: Dry the product under high vacuum for an extended period to remove all residual solvents. 2. Re-purification: If the product remains oily after thorough drying, re-purify it to remove any remaining impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is the trityl group used as a protecting group in this synthesis?
The trityl group is a bulky protecting group that is highly effective for primary alcohols and, in this case, the tetrazole nitrogen.[7] Its key advantages are:
-
Acid Lability: It is readily cleaved under mild acidic conditions, allowing for selective deprotection without affecting other parts of the molecule.[8]
-
Stability: It is stable under neutral and basic conditions, which are often required in subsequent synthetic steps.
-
Steric Hindrance: Its bulkiness provides steric protection and can influence the regioselectivity of certain reactions.[7][8]
Q2: What are the critical parameters to control during the reaction?
The most critical parameters are:
-
Anhydrous Conditions: Moisture will lead to the hydrolysis of trityl chloride, reducing the yield.
-
Stoichiometry of Reagents: A slight excess of trityl chloride and base is recommended to drive the reaction to completion.
-
Reaction Temperature: The reaction is typically performed at room temperature. Elevated temperatures may increase the rate of side reactions.
Q3: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of cyclohexane and ethyl acetate. The starting material (Losartan Carboxaldehyde) will have a different Rf value than the N-tritylated product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[9]
Q4: What is the mechanism of the tritylation reaction?
The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the tetrazole ring in Losartan Carboxaldehyde acts as a nucleophile, attacking the electrophilic carbon of trityl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid that is formed as a byproduct. The reaction likely proceeds through a stable trityl cation intermediate.[7]
Q5: Are there any specific safety precautions I should take?
Yes, the following safety precautions are essential:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Trityl chloride is an irritant; avoid inhalation and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents:
-
Losartan Carboxaldehyde
-
Trityl Chloride
-
Triethylamine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethyl Acetate (EtOAc)
-
Cyclohexane
-
Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
To a solution of Losartan Carboxaldehyde (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material), add triethylamine (1.1 eq).
-
Stir the mixture at room temperature, and then add trityl chloride (1.1 eq) portion-wise over 5-10 minutes.
-
Continue stirring the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 mixture of cyclohexane:ethyl acetate as the eluent).[3]
-
Once the reaction is complete, add ethyl acetate (60 mL per gram of starting material) to the reaction mixture.
-
Wash the organic layer with deionized water (4 x 30 mL per gram of starting material).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate as the eluent to yield this compound as a white solid.[3]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Potential Side Reactions
Understanding potential side reactions is crucial for optimizing the synthesis and minimizing impurity formation.
Caption: Potential side reactions during the synthesis.
References
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Losartan Impurities | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 9. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]
Technical Support Center: Purification of N-Trityl Losartan Carboxaldehyde
Welcome to the technical support center for the purification of N-Trityl Losartan Carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this key intermediate. Our focus is on providing practical, field-proven insights to ensure the highest purity and yield in your experiments.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing step-by-step solutions.
Flash Column Chromatography
Flash column chromatography is a primary method for purifying this compound. A common starting point is a silica gel stationary phase with a non-polar mobile phase, such as a cyclohexane/ethyl acetate gradient[1].
Q1: My column is running, but I'm seeing poor separation between my product and an impurity. What can I do?
A1: Poor separation, or co-elution, is a frequent challenge. Here’s a systematic approach to troubleshoot this issue:
-
Underlying Cause: The polarity of your mobile phase may not be optimal to differentiate between the product and the impurity. If the impurity is structurally similar to your product, such as a regioisomer which is a known potential impurity in losartan synthesis, achieving separation can be particularly challenging[2][3].
-
Troubleshooting Steps:
-
Adjust the Solvent System: If you are using a cyclohexane/ethyl acetate system, try decreasing the proportion of the more polar solvent (ethyl acetate) to increase the retention time and potentially improve separation. Run a series of TLC plates with varying solvent ratios to identify the optimal mobile phase before committing to the column.
-
Consider an Alternative Solvent System: If adjusting the ratio is ineffective, consider switching one of the solvents. For example, substituting dichloromethane for ethyl acetate might alter the selectivity of the separation.
-
Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switching to a shallow gradient elution can help resolve closely eluting compounds. Start with a low polarity and gradually increase it over the course of the separation.
-
Check for Column Overloading: Loading too much crude product onto the column can lead to band broadening and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Q2: My product is eluting with significant tailing. How can I improve the peak shape?
A2: Tailing can lead to fraction contamination and reduced yield of pure product.
-
Underlying Cause: Tailing can be caused by several factors, including interactions with acidic sites on the silica gel, running the column too fast, or poor solubility of the compound in the mobile phase.
-
Troubleshooting Steps:
-
Optimize Flow Rate: A flow rate that is too high does not allow for proper equilibration between the stationary and mobile phases, which can cause tailing. Reduce the flow rate to see if the peak shape improves.
-
Deactivate the Silica Gel: If your compound is basic, it may be interacting with acidic silanol groups on the silica surface. You can try deactivating the silica by adding a small amount of a basic modifier, like triethylamine (~0.1-1%), to your mobile phase.
-
Improve Solubility: Ensure your compound is fully dissolved in the mobile phase. If it has poor solubility, it can precipitate and then redissolve as it moves down the column, leading to tailing. If necessary, consider a different mobile phase in which your compound is more soluble.
-
Experimental Protocol: Flash Column Chromatography of this compound
Objective: To purify crude this compound from synthesis-related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Cyclohexane (or Hexane)
-
Ethyl Acetate
-
Glass column with stopcock
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Prepare the Column:
-
Dry pack the column with silica gel.
-
Wet the silica gel with the initial, low-polarity mobile phase (e.g., 95:5 cyclohexane/ethyl acetate) and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to dryness.
-
Carefully add the dry, sample-adsorbed silica onto the top of the column bed.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 90:10 cyclohexane/ethyl acetate)[1].
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute the product.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate and visualize under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material.
Q3: I'm trying to recrystallize my this compound, but I can't find a suitable solvent.
A3: Finding the right recrystallization solvent is key to success.
-
Underlying Cause: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. This compound is soluble in solvents like methanol and DMSO, which may be too good of solvents for easy recrystallization[4].
-
Troubleshooting Steps: Solvent Screening
-
Single Solvent Systems: Test a range of solvents with varying polarities. Place a small amount of your compound in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve at all, even with heating, it's a poor solvent. The ideal solvent will dissolve the compound upon heating and form crystals upon cooling.
-
Two-Solvent Systems: If a single solvent is not effective, a two-solvent system can be used. In this method, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation). Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
-
| Solvent System | Description |
| Good Solvents | Methanol, Ethanol, Acetone, Dichloromethane |
| Poor Solvents | Water, Hexane, Heptane |
| Potential Pairs | Dichloromethane/Hexane, Acetone/Hexane, Methanol/Water |
Experimental Protocol: Recrystallization of this compound
Objective: To further purify this compound after initial purification (e.g., by column chromatography).
Materials:
-
Partially purified this compound
-
Screened recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent. Heat the mixture gently on a hot plate until the solid is completely dissolved.
-
Addition of "Poor" Solvent (if using a two-solvent system): While the solution is still warm, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q4: What are the most likely impurities I need to remove from this compound?
A4: Impurities can arise from unreacted starting materials, side reactions, or degradation. Potential impurities include:
-
Unreacted Starting Materials: Residual Losartan Carboxaldehyde or Trityl Chloride.
-
Regioisomers: Isomers formed during the synthesis of the losartan backbone can be carried through to the N-Trityl carboxaldehyde stage[2][3].
-
Over-alkylation or Side-products: Small amounts of byproducts from the reaction.
-
Triphenylmethanol: Formed from the hydrolysis of any excess trityl chloride.
Q5: How can I assess the purity of my final product?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of pharmaceutical intermediates. A reversed-phase C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point. UV detection at a wavelength between 220-250 nm is typically appropriate for this class of compounds[5][6][7].
Q6: What are the recommended storage conditions for this compound?
A6: It is recommended to store this compound at 2-8°C to ensure its stability[4].
Visualizing the Purification Workflow
To aid in understanding the overall purification strategy, the following flowchart outlines the decision-making process.
Caption: General purification workflow for this compound.
References
-
Allmpus. (n.d.). Losartan Aldehyde N2-Trityl Impurity and N2-Trityl Losartan Aldehyde and this compound. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
- Reddy, P. P., Reddy, K. V., & Reddy, M. S. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 19(5), 3789–3795.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Abdel-Aleem, A. A., Abdel-Wahab, N. S., & Abdel-Razik, M. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. RSC advances, 12(26), 16643–16651.
- Li, Q., Wang, Z., & Liu, Y. (2014). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 10(4), 258-265.
- Jain, P. S., Patel, M. K., & Patel, P. J. (2012). Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation.
- Al-Majed, A. A., & Belal, F. (2014). Development and Validation of RP-HPLC Method for the Estimation and Separation of Valsartan, Losartan and Irbesartan in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 19-23.
- Nie, J., Wen, Y., Yu, Q., Xiang, B., & Feng, Y. (2006). [Isolation and purification of the process impurity in losartan by reversed-phase column chromatography].
- Lo, Y. S., & Rossen, K. (2006). U.S. Patent No. 7,041,832. Washington, DC: U.S.
-
Pharmaffiliates. (n.d.). Chemical Name : N-Trityl Losartan-d4 Carboxaldehyde. Retrieved from [Link]
-
Toronto Research Chemicals. (n.d.). N-Trityl Losartan-d4 Carboxaldehyde, TRC 5 mg. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Reddy, P. P., Reddy, K. V., & Reddy, M. S. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 19(5), 3789–3795.
- Pirali-Hamedani, M., Amini, M., & Shafiee, A. (2007). A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174). Asian Journal of Chemistry, 19(6), 4909-4913.
- Nie, J., Wen, Y., Yu, Q., Xiang, B., & Feng, Y. (2006). [Isolation and purification of the process impurity in losartan by reversed-phase column chromatography].
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. bvchroma.com [bvchroma.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Chromatography [chem.rochester.edu]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
Technical Support Center: Optimizing the Synthesis of N-Trityl Losartan Carboxaldehyde
Welcome to the technical support center for the synthesis of N-Trityl Losartan Carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this key intermediate. Here, we will delve into the common challenges encountered during its synthesis, providing in-depth troubleshooting advice and detailed experimental protocols based on established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main approaches to synthesizing this compound:
-
Direct Tritylation of Losartan Carboxaldehyde: This method involves the protection of the tetrazole nitrogen of Losartan Carboxaldehyde with a trityl group.
-
Oxidation of N-Trityl Losartan Alcohol: This route starts with the readily available N-Trityl Losartan, where the primary alcohol is oxidized to the desired aldehyde.
Q2: My yield is consistently low. What are the most likely causes?
Low yields can stem from several factors, depending on the chosen synthetic route. Common culprits include:
-
Incomplete reaction: Insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry.
-
Side reactions: Formation of byproducts due to the reactivity of starting materials or intermediates.
-
Product degradation: The aldehyde product can be sensitive to purification conditions or prolonged exposure to certain reagents.
-
Inefficient purification: Loss of product during extraction, crystallization, or chromatography.
Q3: I am observing multiple spots on my TLC analysis. What are the potential impurities?
The nature of impurities will depend on your synthetic pathway. Some common impurities include:
-
Unreacted starting material: Residual Losartan Carboxaldehyde or N-Trityl Losartan Alcohol.
-
Over-oxidized product: Formation of the corresponding carboxylic acid if the oxidation of the alcohol is not well-controlled.
-
Isomeric byproducts: In some cases, regioisomers can form during the alkylation steps in the synthesis of the losartan backbone.[1][2]
-
Byproducts from reagent decomposition: For instance, in a Swern oxidation, byproducts from the activating agent can be present.
Troubleshooting Guide: Tackling Common Synthesis Challenges
This section provides a detailed breakdown of potential issues and actionable solutions for both major synthetic routes.
Route 1: Direct Tritylation of Losartan Carboxaldehyde
This route is conceptually straightforward but can be hampered by issues related to the reactivity of the starting materials.
-
Potential Cause 1: Incomplete Reaction. The tritylation reaction may not have gone to completion.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress by TLC. A typical reaction time is around 5 hours at room temperature.[3]
-
Optimize Reagent Stoichiometry: Ensure a slight excess of trityl chloride and the base (e.g., triethylamine) is used to drive the reaction to completion. A molar ratio of 1:1.1:1.1 (Losartan Carboxaldehyde: Triethylamine: Trityl Chloride) is a good starting point.[3]
-
Ensure Anhydrous Conditions: Moisture can react with trityl chloride, reducing its effectiveness. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Potential Cause 2: Side Reactions. The aldehyde functional group can be susceptible to side reactions under basic conditions.
-
Solution:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize side reactions with the aldehyde. Triethylamine is a common choice.[3]
-
Temperature Control: While the reaction is typically run at room temperature, excessive heat can promote side reactions. Ensure the reaction is not exothermic, and consider cooling if necessary.
-
-
-
Potential Cause 1: Co-elution of Impurities. Unreacted starting materials or byproducts may have similar polarities to the desired product, making chromatographic separation challenging.
-
Solution:
-
Optimize Chromatography Conditions: A common eluent system for column chromatography is a mixture of cyclohexane and ethyl acetate (e.g., 85:15 v/v).[3] Fine-tuning this ratio can improve separation. Consider using a gradient elution if baseline separation is not achieved.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
-
Route 2: Oxidation of N-Trityl Losartan Alcohol
This is a popular route as N-Trityl Losartan is a common intermediate in Losartan synthesis. The key challenge lies in achieving selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.
-
Potential Cause: Use of Harsh Oxidizing Agents. Strong oxidizing agents like potassium permanganate or chromic acid can easily oxidize the aldehyde further to the carboxylic acid.[4][5]
-
Solution: Employ Mild and Selective Oxidizing Agents.
-
Dess-Martin Periodinane (DMP): This reagent is known for its mildness and high selectivity for oxidizing primary alcohols to aldehydes with minimal over-oxidation.[6][7][8] The reaction is typically fast and proceeds at room temperature.
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with an electrophile (e.g., oxalyl chloride) and is highly effective for preparing aldehydes from primary alcohols under mild, low-temperature conditions.[9][10][11]
-
-
-
Potential Cause 1: Insufficient Oxidant. The stoichiometry of the oxidizing agent is crucial.
-
Solution:
-
DMP: Use a slight excess of DMP (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the alcohol.
-
Swern Oxidation: Ensure the correct stoichiometry of DMSO, oxalyl chloride, and the amine base is used.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions.
-
Solution:
-
DMP: While the reaction is often run at room temperature, gentle warming may be necessary for less reactive substrates. The addition of a small amount of water can sometimes accelerate the reaction.[6]
-
Swern Oxidation: Maintaining a low temperature (typically -78 °C) is critical to the stability of the reactive intermediates and to prevent side reactions.[10][12] Allowing the reaction to warm prematurely can lead to the formation of byproducts.
-
-
-
Potential Cause 1: Byproducts from the Oxidizing Agent.
-
Solution:
-
DMP: The byproduct, an iodinane, can be removed by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Swern Oxidation: The malodorous byproduct, dimethyl sulfide, can be removed by careful evaporation (in a well-ventilated fume hood) or by washing with a dilute solution of an oxidizing agent like sodium hypochlorite (bleach), which converts it to the odorless dimethyl sulfoxide.[9] The triethylammonium chloride salt is easily removed by an aqueous wash.[13]
-
-
-
Potential Cause 2: Aldehyde Instability. Aldehydes can be prone to air oxidation or decomposition on silica gel.
-
Solution:
-
Minimize Exposure to Air: Work up the reaction and purify the product under an inert atmosphere if possible.
-
Prompt Purification: Do not let the crude product sit for extended periods before purification.
-
Deactivated Silica Gel: If using column chromatography, consider using silica gel that has been deactivated with a small amount of triethylamine to prevent acid-catalyzed decomposition of the aldehyde.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of N-Trityl Losartan Alcohol using Dess-Martin Periodinane (DMP)
Materials:
-
N-Trityl Losartan Alcohol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve N-Trityl Losartan Alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
| Parameter | Recommendation |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| DMP Stoichiometry | 1.1 - 1.5 equivalents |
| Work-up | Quench with NaHCO₃/Na₂S₂O₃ |
| Purification | Column Chromatography (Hexane/EtOAc) |
Protocol 2: Synthesis of this compound via Swern Oxidation of N-Trityl Losartan Alcohol
Materials:
-
N-Trityl Losartan Alcohol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add anhydrous DMSO (2.5 eq) dropwise. Stir for 30 minutes.
-
Add a solution of N-Trityl Losartan Alcohol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 1 hour.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
-
Quench the reaction with water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Recommendation |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature |
| Reagent Stoichiometry | Alcohol:Oxalyl Chloride:DMSO:TEA = 1:1.5:2.5:5 |
| Work-up | Aqueous quench |
| Purification | Column Chromatography (Hexane/EtOAc) |
Visualizing the Synthetic Pathways
Oxidation of N-Trityl Losartan Alcohol
Caption: Oxidation of N-Trityl Losartan Alcohol to the aldehyde.
Troubleshooting Logic for Low Yield in Oxidation
Caption: Troubleshooting flowchart for low yield in the oxidation route.
References
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
-
Dess-Martin periodinane. In Wikipedia. [Link]
-
Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552. [Link]
-
Swern, D., & Omura, K. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. [Link]
-
Swern oxidation. In Wikipedia. [Link]
- Reddy, K. S., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 19(5), 3789-3795.
-
Nie, J., Wen, Y., Yu, Q., Xiang, B., & Feng, Y. (2006). [Isolation and purification of the process impurity in losartan by reversed-phase column chromatography]. Se pu = Chinese journal of chromatography, 24(1), 52–54. [Link]
-
Backer, R., et al. (2024). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high-resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 243, 116008. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]
-
Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy. [Link]
-
DMSO –Oxalyl Chloride, Swern Oxidation. Wordpress. [Link]
- Processes for preparing losartan and losartan potassium. (2006).
-
Swern Oxidation. Organic Chemistry Portal. [Link]
-
Dess-Martin Periodinane (DMP). Common Organic Chemistry. [Link]
- Trityl Losartan synthesis method. (2015).
-
Losartan-impurities. Pharmaffiliates. [Link]
-
Losartan Impurities. SynZeal. [Link]
-
Losartan Aldehyde N2-Trityl Impurity and N2-Trityl Losartan Aldehyde and this compound. Allmpus. [Link]
-
N-Trityl Losartan-D4 Carboxaldehyde. Veeprho. [Link]
-
N-Trityl Losartan-d3 Carboxaldehyde. Pharmaffiliates. [Link]
-
Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxidation. (2025, December 19). Medium. [Link]
-
Yngve, Y., et al. (2001). Role of CYP2C9 polymorphism in losartan oxidation. British Journal of Clinical Pharmacology, 52(4), 437–443. [Link]
-
Purification Strategies - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [Link]
-
Dess-Martin-Periodinane oxidation. (2025, November 21). YouTube. [Link]
- Losartan potassium synthesis. (2005).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. [Isolation and purification of the process impurity in losartan by reversed-phase column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
stability issues of N-Trityl Losartan Carboxaldehyde under stress conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides technical support and troubleshooting advice on the stability of N-Trityl Losartan Carboxaldehyde under stress conditions. The information herein is based on established principles of organic chemistry, forced degradation studies of the related compound Losartan Potassium, and published analytical methodologies. As direct stability data for this compound is limited in publicly available literature, this document serves as an expert guide for experimental design and problem-solving. It is essential to validate these recommendations through your own laboratory experiments.
Introduction: Understanding the Stability Challenges of this compound
This compound is a key intermediate and reference standard in the synthesis and analysis of Losartan and its metabolites.[1][2][3][4][5] Its molecular structure, featuring a bulky trityl protecting group on the tetrazole ring and a reactive carboxaldehyde functional group, presents unique stability challenges that researchers may encounter during synthesis, purification, storage, and analysis.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments and the quality of your results.
Troubleshooting Guide: Stability Issues Under Stress Conditions
Acidic Conditions
Anticipated Issue: You may observe the appearance of new peaks in your HPLC chromatogram, suggesting degradation of this compound when exposed to acidic conditions (e.g., during work-up, chromatography with acidic mobile phases, or forced degradation studies).
Root Cause Analysis: The primary sites of acid-catalyzed degradation are the trityl group and the imidazole ring.
-
Detritylation: The trityl (triphenylmethyl) group is a well-known acid-labile protecting group. In the presence of acid, it can be cleaved to form the unprotected tetrazole, yielding Losartan Carboxaldehyde, and the triphenylmethyl cation, which can lead to other byproducts.[6]
-
Imidazole Ring Degradation: While the imidazole ring itself is relatively stable, prolonged exposure to strong acids, especially at elevated temperatures, can lead to its degradation. Studies on Losartan have shown the formation of novel degradation products under acidic stress.[7][8][9]
Troubleshooting Steps & Solutions:
-
pH Control: If possible, maintain the pH of your solutions above 4. If acidic conditions are necessary, use the mildest acid and the shortest exposure time required.
-
Solvent Choice: In non-aqueous environments, the rate of detritylation will be slower. If your experimental conditions allow, consider using aprotic solvents.
-
Temperature Management: Perform acid-sensitive steps at reduced temperatures (e.g., 0-5 °C) to minimize the rate of degradation.
-
Analytical Method Optimization: For HPLC analysis, if peak tailing or new peaks are observed, consider using a mobile phase with a higher pH or a different buffer system. A thorough method development and validation is crucial.[6][10][11]
Basic Conditions
Anticipated Issue: Degradation of the carboxaldehyde group and potential, though less likely, effects on other parts of the molecule upon exposure to basic conditions.
Root Cause Analysis:
-
Aldehyde Reactions: The aldehyde group is susceptible to various base-catalyzed reactions, such as aldol condensation or Cannizzaro reaction, especially if impurities are present that can act as reaction partners.
-
Hydrolysis of Chloro-imidazole: While generally stable, strong basic conditions could potentially lead to the hydrolysis of the chlorine atom on the imidazole ring.
-
Losartan Degradation in Alkaline Medium: Studies on Losartan have shown some degradation in basic solutions, although it is generally more stable than in acidic or oxidative conditions.[12][13][14][15][16]
Troubleshooting Steps & Solutions:
-
Avoid Strong Bases: Where possible, use mild bases like sodium bicarbonate or organic bases (e.g., triethylamine) instead of strong bases like sodium hydroxide.
-
Inert Atmosphere: To prevent oxidation that can be accelerated under basic conditions, perform experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring Reaction Progress: If basic conditions are unavoidable, closely monitor the reaction or process for the appearance of byproducts using techniques like TLC or HPLC.
Oxidative Conditions
Anticipated Issue: Significant degradation of the sample when exposed to oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen) or conditions that promote oxidation.
Root Cause Analysis: The carboxaldehyde and imidazole moieties are susceptible to oxidation.
-
Oxidation of the Aldehyde: The aldehyde group can be readily oxidized to a carboxylic acid, forming N-Trityl Losartan Carboxylic Acid. This is a very common transformation.
-
Oxidation of the Imidazole Ring: The imidazole ring can be susceptible to oxidative degradation. Studies on Losartan have identified several oxidative degradation products.[12][13][17][18]
Troubleshooting Steps & Solutions:
-
Use of Antioxidants: If compatible with your experimental setup, consider the addition of antioxidants.
-
Degassing of Solvents: Purge solvents with an inert gas to remove dissolved oxygen.
-
Storage under Inert Gas: Store solid samples and solutions under an inert atmosphere.
-
Avoid Peroxide-Containing Solvents: Ethers, for example, can form explosive peroxides upon standing. Use freshly distilled or peroxide-free solvents.
Thermal Conditions
Anticipated Issue: The sample shows degradation after exposure to elevated temperatures, even in the solid state.
Root Cause Analysis: Thermally induced degradation can occur, and the presence of impurities can catalyze these reactions. While specific data on this compound is not available, general principles of thermal stability apply.[19][20]
Troubleshooting Steps & Solutions:
-
Controlled Storage Temperature: Store the compound at recommended temperatures, typically refrigerated (2-8 °C) for long-term storage.[21]
-
Differential Scanning Calorimetry (DSC): To understand the thermal stability profile, consider performing DSC analysis to identify decomposition temperatures.
-
Minimize Heat Exposure: During experimental procedures, use the lowest effective temperature and minimize the duration of heat exposure.
Photolytic Conditions
Anticipated Issue: The appearance of degradation products upon exposure of the sample (solid or in solution) to light, particularly UV light.
Root Cause Analysis: The aromatic rings and the imidazole moiety in the molecule can absorb UV radiation, leading to photochemical reactions. Studies on Losartan have demonstrated its susceptibility to photodegradation, leading to the destruction of the imidazole ring.[22][23][24]
Troubleshooting Steps & Solutions:
-
Protection from Light: Store the compound in amber vials or containers wrapped in aluminum foil.
-
Work in a Controlled Lighting Environment: Conduct experiments under yellow light or with UV-filtered light to minimize exposure.
-
Photostability Studies: If the compound is intended for a formulation, conduct formal photostability studies according to ICH guidelines.[19]
Summary of Potential Degradation Under Stress Conditions
| Stress Condition | Potential Degradation Pathway | Key Degradation Product(s) |
| Acidic | Cleavage of the trityl group | Losartan Carboxaldehyde, Triphenylmethanol |
| Basic | Aldehyde reactions (e.g., Cannizzaro) | Disproportionation products (alcohol and carboxylic acid) |
| Oxidative | Oxidation of the aldehyde group | N-Trityl Losartan Carboxylic Acid |
| Thermal | General decomposition | A complex mixture of smaller molecules |
| Photolytic | Destruction of the imidazole ring | Various photoproducts |
Visualizing Potential Degradation Pathways
Caption: Forced degradation experimental workflow.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl. Keep at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Basic: Mix the stock solution with 0.1 M NaOH. Keep at 60°C and take samples at various time points.
-
Oxidative: Mix the stock solution with 3% H₂O₂. Keep at room temperature and take samples at various time points.
-
Thermal: Store the solid compound in an oven at 80°C. Dissolve samples at different time points for analysis.
-
Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Sample Preparation for Analysis:
-
For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A C18 column with a gradient elution of a buffered aqueous phase and acetonitrile is a good starting point. [6][10] * Use a photodiode array (PDA) detector to check for peak purity.
-
If significant degradation is observed, use LC-MS to identify the molecular weights of the degradation products to aid in their structural elucidation.
-
Protocol 2: Recommended HPLC Starting Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Note: This is a starting point. The method must be optimized and validated for your specific application.
References
-
Veeprho. N-Trityl Losartan-D4 Carboxaldehyde. [Link]
- Reddy, B. P., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. E-Journal of Chemistry, 4(4), 575-581.
-
Pandey, A. K., et al. (2016). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. Journal of Pharmaceutical and Biomedical Analysis, 120, 65-71. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
Stolarczyk, M., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(9), 2149. [Link]
-
Scilit. The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. [Link]
-
El-Gizawy, S. M., et al. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. RSC Advances, 12(28), 17897-17906. [Link]
-
ResearchGate. The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. [Link]
-
SynZeal. Losartan Impurities. [Link]
-
Rapolu, R., et al. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Rapid Communications in Mass Spectrometry, 37(4), e9432. [Link]
-
PubChem. Losartan carboxaldehyde. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. [Link]
-
Seburg, R. A., et al. (2006). Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 411-422. [Link]
-
Pharmaffiliates. Chemical Name : N-Trityl Losartan-d3 Carboxaldehyde. [Link]
-
de Oliveira, G. A. R., et al. (2020). Dataset on the degradation of losartan by TiO2-photocatalysis and UVC/persulfate processes. Data in Brief, 31, 105828. [Link]
-
Feng, Y., et al. (2010). Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney. Current Topics in Medicinal Chemistry, 10(14), 1436-1444. [Link]
-
ResearchGate. Degradation of each parent compound (a) losartan, (c) valsartan, (e)... [Link]
-
Petala, A., et al. (2023). Photocatalytic Degradation of Losartan with Bismuth Oxychloride: Batch and Pilot Scale Demonstration. Catalysts, 13(4), 743. [Link]
-
ResearchGate. (PDF) Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. [Link]
-
Pharmaffiliates. Chemical Name : N-Trityl Losartan-d4 Carboxaldehyde. [Link]
-
Venkatasai Life Sciences. This compound. [Link]
-
Semantic Scholar. Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. [Link]
-
MDPI. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. [Link]
-
National Institutes of Health. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. [Link]
-
ResearchGate. Oxidative degradation behavior of losartan. [Link]
-
Singh, S., et al. (2016). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan. Journal of Pharmaceutical and Biomedical Analysis, 120, 354-361. [Link]
-
ResearchGate. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. [Link]
Sources
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. Losartan Impurities | SynZeal [synzeal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 133910-00-6 [amp.chemicalbook.com]
- 5. This compound | 120568-18-5 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 6. asianpubs.org [asianpubs.org]
- 7. The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biomedres.us [biomedres.us]
- 20. mdpi.com [mdpi.com]
- 21. usbio.net [usbio.net]
- 22. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dataset on the degradation of losartan by TiO2-photocatalysis and UVC/persulfate processes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. electronmicroscopylab.upatras.gr [electronmicroscopylab.upatras.gr]
Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of N-Trityl Losartan Carboxaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of N-Trityl Losartan Carboxaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the mass spectrometric analysis of this compound. As a protected intermediate and potential impurity in the synthesis of Losartan, accurate characterization is critical. The unique structural features of this molecule, namely the bulky, labile N-trityl protecting group, present specific challenges in mass spectrometry. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected molecular ions and primary fragments for this compound in ESI-MS?
A1: Understanding the Core Structure and Its Behavior
This compound (Molecular Formula: C₄₁H₃₅ClN₆O, Molecular Weight: 663.21 g/mol ) is expected to ionize well using Electrospray Ionization (ESI), typically in positive ion mode.[1][2][3] The most common species you should look for are the protonated molecule and common adducts.
The primary and most significant fragmentation event for this molecule is the cleavage of the bond connecting the trityl group to the tetrazole ring. This occurs readily because the resulting trityl cation ([C(C₆H₅)₃]⁺) is highly stabilized by resonance across its three phenyl rings.[4] This inherent stability makes the trityl cation a very favorable and often dominant fragment in the mass spectrum.[4]
Expected Ions and Fragments:
| Ion / Fragment | Description | Calculated Monoisotopic m/z | Notes |
| [M+H]⁺ | Protonated Molecular Ion | 664.25 | This is the primary parent ion to target. |
| [M+Na]⁺ | Sodium Adduct | 686.23 | A common adduct formed in ESI.[5][6] |
| [M+K]⁺ | Potassium Adduct | 702.21 | Another common adduct seen in ESI.[5][6] |
| [C(C₆H₅)₃]⁺ | Trityl Cation | 243.12 | The most characteristic and often the base peak due to its high stability.[4] |
| [M-Trityl+H]⁺ | Protonated Losartan Carboxaldehyde | 421.15 | The other major fragment resulting from the loss of the trityl group. |
Primary Fragmentation Pathway of this compound
Caption: Primary fragmentation of this compound.
Q2: I am not seeing the molecular ion ([M+H]⁺ at m/z ~664.2), but I see strong peaks at m/z 243.1 and 421.2. What is happening?
A2: Diagnosing and Mitigating In-Source Fragmentation
This is a classic and very common observation for molecules with labile protecting groups like trityl. The phenomenon is known as in-source fragmentation (or in-source collision-induced dissociation). It occurs when ions fragment in the higher-pressure regions of the ion source or the ion-transfer optics, before they reach the mass analyzer.[7][8] The energy applied in the source to desolvate and ionize the analyte is sufficient to break the weakest bonds in the molecule—in this case, the N-trityl bond.
Effectively, you are performing MS/MS in the ion source. While this confirms the presence of the key structural components, it prevents the accurate determination of the intact molecular weight.
Protocol for Reducing In-Source Fragmentation:
-
Reduce Ion Source Potentials: The primary cause of in-source fragmentation is excessive voltage applied to the ion optics.[7] Systematically lower the voltages that accelerate ions from the atmospheric pressure region to the vacuum region.
-
Cone Voltage / Fragmentor Voltage / Declustering Potential: These are the most critical parameters. Reduce them in steps (e.g., 10-20 V at a time) while monitoring the ratio of the molecular ion (m/z 664.2) to the fragment ions (m/z 243.1 and 421.2). Softer ionization conditions are achieved with lower cone voltages.[9]
-
-
Optimize Source Temperature: High temperatures can increase the internal energy of the ions, promoting thermal degradation and fragmentation.[7]
-
Lower the ESI source temperature or desolvation gas temperature incrementally. Be mindful that temperatures must remain high enough for efficient solvent evaporation.
-
-
Adjust Nebulizing and Drying Gases: While less direct, gas flows can influence ion energetics. Ensure they are optimized for a stable spray, as an unstable spray can require higher voltages, indirectly promoting fragmentation.[10]
Troubleshooting Workflow for In-Source Fragmentation
Caption: Workflow for mitigating in-source fragmentation.
Q3: My spectrum is complex, showing multiple peaks like [M+23]⁺, [M+39]⁺, and others I can't identify. What are these?
A3: Identifying and Controlling Adduct Formation
The peaks you are observing at [M+23]⁺ and [M+39]⁺ are the sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts of your molecule, respectively.[6] These are extremely common in ESI-MS and arise from the ubiquitous presence of alkali metal salts in the analytical workflow.[11] Sources can include glassware, LC solvents, reagents, and even the sample matrix itself.[12] While they confirm the molecular weight, they can also complicate spectra and suppress the desired [M+H]⁺ signal.
Protocol for Controlling Adduct Formation:
-
Improve Solvent and Sample Handling:
-
Use high-purity, LC-MS grade solvents and additives.
-
Switch from glass to polypropylene or other plastic autosampler vials and volumetric flasks to minimize leaching of sodium and potassium ions.[12]
-
Ensure all glassware used in sample or mobile phase preparation is meticulously cleaned.
-
-
Promote Protonation: The goal is to make the formation of [M+H]⁺ more favorable than the formation of metal adducts.
-
Add an Acid Modifier: Introduce a small amount (typically 0.1%) of formic acid or acetic acid to your mobile phase. The increased concentration of protons will drive the equilibrium towards the formation of the protonated molecule.
-
Ammonium Additives: In some cases, adding ammonium formate or ammonium acetate can help by forming [M+NH₄]⁺ adducts, which can be less problematic and sometimes improve ionization efficiency.
-
Common Adducts for this compound (M = 663.24)
| Adduct | Mass Shift | Expected m/z | Polarity |
| [M+H]⁺ | +1.01 | 664.25 | Positive |
| [M+NH₄]⁺ | +18.04 | 681.28 | Positive |
| [M+Na]⁺ | +22.99 | 686.23 | Positive |
| [M+K]⁺ | +39.10 | 702.21 | Positive |
| [M-H]⁻ | -1.01 | 662.23 | Negative |
| [M+Cl]⁻ | +34.97 | 698.21 | Negative |
Q4: Beyond the trityl group, what other fragments should I expect from the Losartan Carboxaldehyde portion (from precursor m/z 421.15)?
A4: Characterizing the Active Moiety
Once you have established the fragmentation of the trityl group, you may want to perform tandem MS (MS/MS) on the Losartan Carboxaldehyde fragment at m/z 421.15 to confirm its identity. The fragmentation of this portion is consistent with that of other losartan-related compounds.[13][14]
Based on public spectral data for Losartan Carboxaldehyde, the following fragments are expected upon collision-induced dissociation (CID).[15]
Expected MS/MS Fragments from Precursor Ion m/z 421.15
| Fragment m/z | Proposed Structure / Loss |
| 339.16 | Loss of the butyl chain and CO |
| 207.09 | Biphenyl-tetrazole fragment |
| 192.08 | Further fragmentation of the biphenyl-tetrazole moiety |
| 180.08 | Fragment of the substituted imidazole ring |
| 169.05 | Further fragmentation of the biphenyl-tetrazole moiety |
Proposed Fragmentation of Losartan Carboxaldehyde ([M-Trityl+H]⁺)
Caption: Key MS/MS fragments from the Losartan Carboxaldehyde precursor ion.
References
-
What are common adducts in ESI mass spectrometry? - WKB67428 - Waters. Available at: [Link]
-
Losartan carboxaldehyde | C22H21ClN6O | CID 9802264 - PubChem. Available at: [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. Available at: [Link]
-
Adduits ESI MS | PDF | Electrospray Ionization | Chemistry - Scribd. Available at: [Link]
-
Glen Report 13.13: Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Available at: [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - LGC Axolabs. Available at: [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. Available at: [Link]
-
List of common adduct types in positive ionisation mode for ESI. - ResearchGate. Available at: [Link]
-
Product ion mass spectra of (a) losartan (m/z 421.2 → 127.0, scan range... - ResearchGate. Available at: [Link]
-
10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. Available at: [Link]
-
Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed. Available at: [Link]
-
Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PubMed Central. Available at: [Link]
-
Showing metabocard for E-3179 (HMDB0013846) - Human Metabolome Database. Available at: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. Available at: [Link]
-
Some advice about how to reduce the fragmentation in ESI mass spectrometry? - ResearchGate. Available at: [Link]
-
Tips for Electrospray Ionization LC–MS - LCGC International. Available at: [Link]
-
Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in hu - ThaiScience. Available at: [Link]
-
A Guide To Troubleshooting Mass Spectrometry - GenTech Scientific. Available at: [Link]
- WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry - Google Patents.
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. Available at: [Link]
-
Troubleshooting ESI LC MS/MS chromatograms--sample contamination? - ResearchGate. Available at: [Link]
-
Mass Spectrometric Analysis of the Reactivity of the Trityl Cation by Alan An Jung Wei B.Sc., McGill University, 2017 A Thesis. Available at: [Link]
-
Simultaneous analysis of losartan, its active metabolite, and hydrochlorothiazide in human plasma by a UPLC-MS/MS method. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed. Available at: [Link]
-
N-Trityl Losartan-D4 Carboxaldehyde - Veeprho. Available at: [Link]
-
Chemical Name : N-Trityl Losartan-d3 Carboxaldehyde - Pharmaffiliates. Available at: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
-
Losartan Aldehyde N2-Trityl Impurity and N2-Trityl Losartan Aldehyde and this compound | Allmpus. Available at: [Link]
-
Losartan Impurities - SynZeal. Available at: [Link]
-
MS fragmentation patterns - YouTube. Available at: [Link]
-
Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS. Available at: [Link]
-
Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - NIH. Available at: [Link]
-
Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method - PMC - NIH. Available at: [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. Losartan Impurities | SynZeal [synzeal.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. support.waters.com [support.waters.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. acdlabs.com [acdlabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Losartan carboxaldehyde | C22H21ClN6O | CID 9802264 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trityl Group Deprotection in Losartan Synthesis
Welcome to the Technical Support Center for optimizing the trityl group deprotection in the synthesis of Losartan. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical final step. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to ensure the successful and efficient synthesis of Losartan.
Introduction: The Critical Nature of Trityl Deprotection in Losartan Synthesis
The trityl (triphenylmethyl) group is a widely used protecting group for the tetrazole moiety in the synthesis of Losartan. Its steric bulk and acid lability make it an excellent choice for masking the acidic proton of the tetrazole during the preceding synthetic steps. However, the deprotection step, while seemingly straightforward, can be fraught with challenges such as incomplete reactions, side-product formation, and purification difficulties. The stability of the liberated trityl cation is a double-edged sword; while it facilitates the cleavage, it can also lead to undesired side reactions if not properly managed.[1] This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for trityl group deprotection in Losartan synthesis?
There are two primary approaches for the deprotection of trityl-Losartan: acidic and basic hydrolysis.
-
Acid-Catalyzed Deprotection: This is the most prevalent method and typically involves treating the trityl-protected Losartan with a protic acid in a suitable solvent system. Common conditions include sulfuric acid (H₂SO₄) in an acetonitrile/water mixture or hydrochloric acid (HCl) in a tetrahydrofuran (THF)/water system.[2][3] The reaction proceeds via protonation of the nitrogen atom attached to the trityl group, followed by the departure of the highly stable trityl cation.[4]
-
Base-Mediated Deprotection: An alternative method involves the use of a base, such as potassium hydroxide (KOH) in methanol.[5][6] In this case, the reaction is thought to proceed through a nucleophilic attack on the trityl carbon, although it is less common than acidic deprotection. This method can sometimes offer a different impurity profile, which may be advantageous in certain contexts.
Q2: My trityl deprotection reaction is incomplete. What are the likely causes and how can I resolve this?
Incomplete deprotection is a frequent issue and can stem from several factors:
-
Insufficient Acid/Base: The stoichiometry of the acid or base is critical. Ensure that a sufficient excess is used to drive the reaction to completion.
-
Inadequate Reaction Time: While many protocols suggest short reaction times, sterically hindered substrates or suboptimal temperatures may require longer reaction periods. Monitor the reaction progress by a suitable analytical technique like HPLC or TLC.[1]
-
Poor Solubility: The trityl-protected Losartan must be fully dissolved in the reaction medium for the deprotection to proceed efficiently. If solubility is an issue, consider alternative solvent systems or gentle heating.
-
Reversibility of the Reaction: The cleavage of the trityl group is a reversible process.[7] The liberated trityl cation can reattach to the deprotected tetrazole. To prevent this, the use of a scavenger to trap the trityl cation is highly recommended, especially in acidic deprotections.[1] While not explicitly detailed for Losartan in the initial search, this is a general principle for trityl deprotection.
Q3: I am observing significant side product formation. What are these impurities and how can I minimize them?
Side product formation is a major concern that can complicate purification and reduce the overall yield. Common impurities include:
-
Triphenylmethanol/Triphenylmethyl methyl ether: These are the byproducts of the trityl cation being quenched by water or methanol, respectively.[2][5] Their efficient removal during workup is crucial.
-
Isolosartan: This regioisomer can form during the initial alkylation step and may be carried through to the final product.[5] While not a direct result of the deprotection step, its presence complicates the purification of the final product.
-
Degradation Products: Prolonged exposure to harsh acidic or basic conditions can lead to the degradation of the Losartan molecule itself. It is essential to carefully control the reaction time and temperature.
To minimize side products:
-
Optimize the reaction conditions (acid/base concentration, temperature, and time).
-
Ensure efficient quenching of the reaction once complete.
-
Develop a robust workup and purification procedure to effectively remove byproducts.
Q4: What is the best way to remove the triphenylmethanol byproduct after deprotection?
The removal of triphenylmethanol is a key purification challenge due to its non-polar nature. A common and effective method involves:
-
After the deprotection reaction, the mixture is typically basified with an aqueous base like sodium hydroxide (NaOH).[2]
-
This converts the Losartan into its water-soluble salt form (e.g., Losartan potassium or sodium).
-
The insoluble triphenylmethanol can then be removed by filtration.[2]
-
The aqueous layer containing the Losartan salt can then be washed with an organic solvent like toluene to remove any remaining non-polar impurities.[3]
-
Finally, the pH of the aqueous layer is adjusted to precipitate the pure Losartan, which can then be converted to its potassium salt.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the trityl deprotection of Losartan.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Incomplete Deprotection | 1. Insufficient acid/base concentration. 2. Short reaction time. 3. Poor solubility of starting material. 4. Reaction reversibility. | 1. Increase the concentration or equivalents of the acid or base. 2. Extend the reaction time and monitor by HPLC/TLC. 3. Try a different solvent system (e.g., THF/water, acetonitrile/water) or gentle heating. 4. Add a trityl cation scavenger like triisopropylsilane (TIS) in acidic deprotections (use with caution and test on a small scale first).[7] |
| Formation of Unknown Impurities | 1. Degradation of Losartan due to harsh conditions. 2. Side reactions of the trityl cation. 3. Impurities in the starting material. | 1. Reduce the reaction temperature and/or time. Use a milder acid (e.g., formic acid, acetic acid) if compatible.[4] 2. As above, consider the use of a scavenger. 3. Analyze the purity of the trityl-Losartan before deprotection. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Degradation of the product. | 1. Address the causes of incomplete deprotection. 2. Optimize the extraction and precipitation steps. Ensure the pH for precipitation is optimal. 3. Mitigate harsh reaction conditions. |
| Difficulty in Removing Triphenylmethanol | 1. Inefficient phase separation during extraction. 2. Co-precipitation with the product. | 1. Use a robust basic workup to convert all Losartan to its salt form. 2. Ensure the triphenylmethanol is fully precipitated before filtration. A solvent wash of the filtered byproduct can help. Consider recrystallization of the final product. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using Sulfuric Acid [2]
-
Reaction Setup: In a suitable reaction vessel, dissolve trityl-Losartan in a 1:1 mixture of acetonitrile and water.
-
Acid Addition: Slowly add 0.7 M sulfuric acid to the reaction mixture with stirring.
-
Reaction Monitoring: Stir the reaction at room temperature for approximately 1.5 hours. Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed.
-
Workup: a. Upon completion, carefully add the reaction slurry to an aqueous solution of sodium hydroxide (NaOH) to raise the pH and dissolve the Losartan as its sodium salt. b. The insoluble triphenylmethanol will precipitate. Filter the mixture to remove the solid byproduct. c. Wash the aqueous filtrate with a non-polar organic solvent such as toluene to remove any residual triphenylmethanol. d. Acidify the aqueous layer with an acid (e.g., HCl or acetic acid) to precipitate the free Losartan. e. Filter the precipitated Losartan, wash with water, and dry under vacuum. f. The free Losartan can then be converted to Losartan potassium.
Protocol 2: Base-Mediated Deprotection using Potassium Hydroxide [5]
-
Reaction Setup: In a reaction vessel, suspend trityl-Losartan in methanol.
-
Base Addition: Add potassium hydroxide (KOH) to the suspension.
-
Reaction: Heat the mixture to 60-65°C and stir for 4-5 hours.
-
Workup: a. Cool the reaction mixture to 0-5°C to precipitate the triphenylmethyl methyl ether byproduct. b. Filter the mixture to remove the solid byproduct and wash the solid with cold methanol. c. Concentrate the filtrate under reduced pressure. d. The resulting residue contains Losartan potassium, which can be further purified by recrystallization from a suitable solvent like acetone.[5]
Comparative Data of Deprotection Methods
| Parameter | Acid-Catalyzed (H₂SO₄) [2] | Base-Mediated (KOH) [5] |
| Reagents | 0.7 M H₂SO₄ | Potassium Hydroxide |
| Solvent | Acetonitrile/Water (1:1) | Methanol |
| Temperature | Room Temperature | 60-65°C |
| Reaction Time | ~1.5 hours | 4-5 hours |
| Pros | - Faster reaction time - Milder temperature conditions | - Can offer a different impurity profile - Direct formation of the potassium salt may be possible |
| Cons | - Requires careful pH control during workup - Potential for acid-catalyzed degradation | - Higher temperature required - Longer reaction time |
| Byproduct | Triphenylmethanol | Triphenylmethyl methyl ether |
Visualizations
Deprotection Workflow
Caption: Decision tree for troubleshooting incomplete deprotection.
References
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
ResearchGate. A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. [Link]
-
Royal Society of Chemistry. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Royal Society of Chemistry. A three-component reagent system for rapid and mild removal of O -, N - and S -trityl protecting groups. [Link]
-
PubMed. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. [Link]
-
PTC Organics. PTC-Acid Deprotection of Trityl Group. [Link]
-
Repositório da Universidade de Aveiro. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. [Link]
-
Common Organic Chemistry. Trityl Protection. [Link]
-
Moodle@Units. Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. [Link]
-
Asian Journal of Chemistry. Identification and Synthesis of Potential Impurities of Losartan Potassium. [Link]
-
ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. [Link]
-
SciSpace. A Review on Synthesis of Antihypertensive Sartan Drugs. [Link]
- Google Patents.
- Google Patents. Processes for preparing losartan and losartan potassium.
-
PubMed. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond. [Link]
- Google Patents. Process for the synthesis of Losartan potassium.
-
PubMed Central. Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. [Link]
-
The Journal of Organic Chemistry. Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. [Link]
- Google Patents.
- Google Patents. Method for preparing sartan drugs by removing trityl protecting group.
-
ResearchGate. Efficient synthesis of losartan potassium: An improved two-step method. [Link]
-
NCBI Bookshelf. Losartan. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. asianpubs.org [asianpubs.org]
- 6. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Losartan Impurities
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and validation framework for analytical methods tailored to the quantification of impurities in Losartan, a widely used angiotensin II receptor antagonist.[1] We will move beyond procedural checklists to explore the scientific rationale behind method selection, validation parameter design, and data interpretation, ensuring robust and compliant impurity control strategies. Recent industry-wide challenges, such as the detection of mutagenic azido and nitrosamine impurities, underscore the critical need for highly sensitive and thoroughly validated analytical procedures to ensure patient safety.[2][3][4]
The Regulatory Landscape: A Foundation of Scientific Rigor
The validation of analytical procedures is not merely a matter of good scientific practice; it is a regulatory requirement. The primary guidelines governing this process are established by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
-
ICH Q2(R1) - Validation of Analytical Procedures: Text and Methodology : This is the cornerstone document, providing a detailed framework for validation. It outlines the specific performance characteristics that must be investigated for different types of analytical procedures.[5][6] These parameters include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[5]
-
USP General Chapter <1225> - Validation of Compendial Procedures : This chapter provides guidance that aligns closely with ICH Q2(R1) and is legally binding for methods intended for use with USP monographs.[7][8][9] It categorizes analytical methods, with the quantification of impurities falling under Category II.[8]
For potentially mutagenic impurities, such as the azido impurities recently associated with the synthesis of sartan drugs, the ICH M7 guideline on "Assessment and Control of DNA Reactive (Mutagenic) Impurities" is paramount.[10] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which establishes exceptionally low acceptable intake limits (e.g., 1.5 µ g/day ) for genotoxic impurities, demanding highly sensitive analytical methods for their control.[11][12]
Comparing Analytical Technologies for Losartan Impurity Profiling
The choice of analytical technology is a critical first step. For Losartan, a molecule with multiple potential process-related impurities and degradation products, High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust technique.[1] However, variations of this technique offer distinct advantages.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC with UV/PDA Detector | Separates compounds based on their affinity for a stationary phase. A UV or Photodiode Array (PDA) detector measures absorbance. | Cost-effective, robust, widely available, and suitable for routine quality control.[2] | Lower sensitivity compared to MS. May not be able to distinguish between co-eluting peaks with similar UV spectra. | Routine purity testing, quantification of known, non-mutagenic impurities. |
| UPLC with UV/PDA Detector | Uses smaller particle size columns (<2 µm) and higher pressures than HPLC for faster, higher-resolution separations. | Significantly faster run times, improved resolution, and higher peak capacity, leading to better separation of complex impurity profiles. | Higher initial instrument cost. Methods may be less transferable to standard HPLC systems. | High-throughput screening, complex impurity profiling where baseline separation is challenging. |
| LC-MS/MS (Triple Quadrupole) | Couples liquid chromatography with mass spectrometry for highly selective and sensitive detection based on mass-to-charge ratio. | Unsurpassed sensitivity and selectivity, making it the gold standard for trace-level analysis.[4][13] Essential for quantifying genotoxic impurities to meet ICH M7 limits.[3] | Highest instrument cost and complexity. Requires specialized expertise for method development and maintenance. | Quantification of genotoxic/mutagenic impurities (e.g., azido, nitrosamines), characterization of unknown impurities.[14] |
The Validation Workflow: A Step-by-Step Deconstruction
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][15] Below is a breakdown of the essential validation parameters for a quantitative impurity method, grounded in ICH Q2(R1) principles.[16][17]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. shimadzu.com [shimadzu.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. investigationsquality.com [investigationsquality.com]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. tapi.com [tapi.com]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. agilent.com [agilent.com]
- 14. shimadzu.com [shimadzu.com]
- 15. uspbpep.com [uspbpep.com]
- 16. database.ich.org [database.ich.org]
- 17. fda.gov [fda.gov]
Introduction: The Strategic Synthesis of a Landmark Antihypertensive
An In-Depth Comparative Guide to the Synthetic Routes of Losartan
Losartan, the first-of-its-class orally active angiotensin II receptor antagonist, marked a paradigm shift in the management of hypertension upon its approval in 1995.[1][2] Developed by DuPont, its molecular architecture, characterized by a biphenyl scaffold bearing an imidazole heterocycle and a crucial tetrazole ring, presented significant synthetic challenges.[3][4] The efficacy of Losartan is intrinsically linked to its structure, necessitating synthetic strategies that are not only high-yielding but also regio- and stereoselective, scalable, and increasingly, environmentally benign.
This guide provides a comparative analysis of the principal synthetic routes to Losartan, moving beyond a mere recitation of reaction steps. We will dissect the strategic decisions, mechanistic underpinnings, and process optimization efforts that have defined its manufacture. The discussion is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the evolution of Losartan synthesis from seminal academic methods to robust industrial processes.
Core Synthetic Challenges: The Biphenyl and Tetrazole Moieties
The synthesis of Losartan invariably confronts two primary chemical hurdles:
-
Construction of the Biphenyl Core: The connection of the two phenyl rings, one substituted with the imidazole side chain and the other destined to hold the acidic tetrazole, is a critical C-C bond formation. The efficiency and selectivity of this step profoundly impact the overall yield.
-
Formation of the Tetrazole Ring: The tetrazole moiety is a bioisostere for a carboxylic acid, essential for the drug's binding to the AT1 receptor. Its synthesis, typically via a [2+3] cycloaddition of an azide to a nitrile, has historically involved hazardous reagents, prompting the development of safer, more sustainable alternatives.[5][6]
We will explore how different synthetic strategies have addressed these challenges, highlighting their respective merits and drawbacks.
Route 1: The Convergent Suzuki Coupling Approach
This highly efficient and convergent route, developed by researchers at Merck, has become a benchmark in Losartan synthesis.[7][8] Its strategy hinges on a palladium-catalyzed Suzuki coupling reaction to construct the biphenyl core late in the synthesis, joining two complex, pre-formed intermediates.
Strategic Overview
The core principle is to prepare the imidazole and the phenyltetrazole fragments separately and then couple them. This convergent approach is often more efficient than linear syntheses as it allows for the accumulation of large quantities of the two key intermediates, maximizing the overall yield in the final, crucial coupling step.
Synthetic Workflow Diagram
Caption: Convergent synthesis of Losartan via Suzuki coupling.
Causality and Experimental Insights
-
Protecting Group Strategy: The tetrazole ring is acidic and must be protected to prevent interference with the organometallic reagents used in the coupling. The bulky triphenylmethyl (trityl) group is an excellent choice. It not only protects the tetrazole but also directs the ortho-lithiation to the desired position on the phenyl ring, a classic example of a directed metalation group.[7]
-
Suzuki Coupling Advantages: The Suzuki reaction is favored for its high tolerance of functional groups, mild reaction conditions, and the commercial availability and stability of boronic acids. The use of a palladium catalyst like Pd(PPh3)4 ensures high conversion and selectivity for the desired biphenyl product.[7]
-
Regioselectivity of N-Alkylation: The alkylation of the imidazole intermediate (2) with 4-bromobenzyl bromide can potentially yield two regioisomers. The reaction conditions are optimized to favor the formation of the desired N-1 alkylated product, which is crucial for the final structure of Losartan.[7]
-
Deprotection: The final step is the removal of the trityl group under acidic conditions. This step must be carefully controlled to avoid side reactions, such as the formation of dimers.[7] The workup involves solubilizing the Losartan free acid as a salt in a basic solution, allowing the insoluble trityl alcohol byproduct to be easily removed by filtration.
Experimental Protocol: Suzuki Coupling and Deprotection
This protocol is a synthesized representation based on the procedure described by Larsen et al. in J. Org. Chem. 1994, 59, 6391-6394.[7]
-
Suzuki Coupling:
-
To a solution of the boronic acid intermediate (10) (1.0 equiv) in toluene, add an aqueous solution of potassium carbonate (2.5 equiv).
-
Add the bromide intermediate (5) (1.0 equiv) and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.01 equiv).
-
Heat the biphasic mixture to reflux (approx. 80-85 °C) for 3-6 hours, monitoring the reaction by HPLC for the disappearance of the bromide intermediate.
-
After cooling, separate the aqueous layer. Wash the organic layer with water.
-
To remove residual palladium, add tributylphosphine (0.1 equiv) to the organic layer and stir.
-
Concentrate the organic layer under reduced pressure to yield crude Trityl Losartan (11).
-
-
Deprotection:
-
Add the crude Trityl Losartan (11) to a 50:50 mixture of acetonitrile and 0.7 M aqueous sulfuric acid.
-
Stir the resulting slurry at room temperature for approximately 1.5 hours.
-
Add the slurry to a cold aqueous solution of sodium hydroxide to raise the pH, dissolving the Losartan as its sodium salt and precipitating the trityl alcohol.
-
Filter the mixture to remove the solid trityl alcohol.
-
Adjust the pH of the filtrate to ~3.8 with an acid (e.g., acetic acid) to crystallize the Losartan free acid.
-
Filter the solid, wash with water, and dry under vacuum to yield Losartan (1).
-
Route 2: Late-Stage Tetrazole Formation via [2+3] Cycloaddition
This is a classical and widely patented approach where the biphenyl core is constructed first, followed by the formation of the tetrazole ring from a nitrile precursor in one of the final steps. This route avoids the need to protect the tetrazole during the biphenyl formation.
Strategic Overview
The synthesis begins by creating the 2-cyano-4'-methylbiphenyl (OTBN) intermediate. This key building block is then brominated and coupled with the imidazole moiety. The final, characteristic step is the conversion of the nitrile group into the tetrazole ring using an azide source.
Synthetic Workflow Diagram
Caption: Late-stage tetrazole formation via [2+3] cycloaddition.
Causality and Experimental Insights
-
Reagent Hazard and Green Alternatives: The classical reagent for the cycloaddition step is an organotin azide, such as trimethyltin azide or tributyltin chloride with sodium azide.[9][10] These reagents are highly effective but pose significant toxicity and environmental risks due to the heavy metal waste. This has driven extensive research into "greener" alternatives. Modern industrial processes often employ Lewis acids like zinc bromide (ZnBr₂) or zinc triflate with sodium azide, which are safer and avoid tin contamination.[5][6][11]
-
Control of Impurities: The free-radical bromination of OTBN using N-Bromosuccinimide (NBS) must be carefully controlled to prevent dibromination and other side reactions, which can lead to impurities that are difficult to remove. The use of a radical initiator like AIBN is standard.[5]
-
Scalability: This route is highly amenable to large-scale industrial production. The starting materials are readily available, and the reactions are generally robust. The main challenge for scale-up lies in handling the azide reagents safely and managing the waste streams, especially if organotins are used.
Experimental Protocol: Cycloaddition with a Zinc Catalyst
This protocol is a synthesized representation based on greener procedures described in the literature.[5]
-
Synthesis of Cyano-Losartan Intermediate:
-
Couple 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 equiv) with 2-Butyl-4-chloro-5-hydroxymethylimidazole (1.0 equiv) in a suitable solvent like DMF or acetonitrile using a base such as potassium carbonate.
-
Heat the mixture until the reaction is complete (monitored by TLC or HPLC).
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by crystallization or chromatography to obtain the cyano-losartan intermediate.
-
-
[2+3] Cycloaddition:
-
In a reaction vessel, suspend the cyano-losartan intermediate (1.0 equiv), sodium azide (NaN₃, ~1.1 equiv), and zinc bromide (ZnBr₂, ~1.1 equiv) in water or a water/isopropanol mixture.[5]
-
Heat the mixture to reflux and stir vigorously for 24-48 hours. The reaction progress should be monitored by HPLC.
-
After cooling, carefully acidify the reaction mixture with HCl (e.g., 3N HCl) to quench any remaining azide and to protonate the tetrazole.
-
Extract the Losartan product into an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the resulting solid by recrystallization to obtain pure Losartan.
-
Route 3: A Green and Sustainable Approach
Driven by the principles of green chemistry, recent research has focused on developing more environmentally friendly syntheses of Losartan. A notable example involves using a bio-derived, recyclable palladium nanoparticle (PdNP) catalyst for the Suzuki coupling step.[5][12]
Strategic Overview
This route maintains the core logic of the Suzuki coupling approach but replaces the conventional homogeneous palladium catalyst with a heterogeneous, sustainably sourced nanocatalyst. It also emphasizes the use of safer reagents and solvents throughout the process.
Synthetic Workflow Diagram
Caption: A green synthetic route using a recyclable catalyst.
Causality and Experimental Insights
-
Sustainable Catalysis: The palladium nanoparticles are synthesized using an extract from brown seaweed, which acts as both a reducing and stabilizing agent. This avoids the need for harsh chemicals typically used to create nanocatalysts. The resulting heterogeneous catalyst can be recovered and reused multiple times, significantly reducing heavy metal waste and cost.[5]
-
Photochemical Bromination: Instead of a chemical radical initiator like AIBN, this route employs visible LED light to initiate the bromination with NBS. This method avoids the thermal decomposition and associated hazards of AIBN, offering a safer and more energy-efficient alternative.[5]
-
Trade-off Between Yield and Sustainability: While this green route achieves an excellent yield (98%) in the key Suzuki coupling step, the overall yield for the entire synthesis (27%) is lower than optimized industrial methods.[5] This highlights a common trade-off in pharmaceutical process development: the deliberate avoidance of hazardous reagents and harsh conditions may lead to a lower overall yield, but with significant gains in safety and environmental impact. This approach prioritizes a higher "greenness" score over maximizing yield at any cost.
Comparative Analysis of Synthesis Routes
The choice of a synthetic route depends on a balance of factors including efficiency, cost, safety, scalability, and environmental impact.
| Parameter | Route 1: Convergent Suzuki | Route 2: Late-Stage Cycloaddition | Route 3: Green & Sustainable |
| Overall Strategy | Convergent; late-stage biaryl formation | Linear; late-stage tetrazole formation | Green modification of Route 2 |
| Key Reaction | Pd-catalyzed Suzuki Coupling | [2+3] Cycloaddition | Bio-catalyzed Suzuki Coupling |
| Typical Overall Yield | High (~80% in 3 steps from key intermediate)[7] | Good to High (~50-70%, process dependent)[10][13] | Moderate (~27%)[5] |
| Key Reagents | n-BuLi, Pd(PPh₃)₄, Boronic Acids | Organotin Azides or NaN₃/Lewis Acid, NBS | Bio-derived PdNPs, NBS/LED light, NaN₃/ZnBr₂ |
| Major Hazards | Pyrophoric n-BuLi, Palladium catalyst handling | Highly toxic organotins, explosive azides | Handling of azides (though tin is avoided) |
| Scalability | Excellent; widely used in industry | Excellent; a common industrial approach | Promising; catalyst recycling is a major advantage |
| Green Chemistry | Moderate; uses toxic solvents and reagents | Poor (with organotins); Improved (with Zn salts) | High; avoids toxic catalysts, initiators, and solvents |
| Key Impurities | Regioisomer of imidazole alkylation[7] | Dibrominated OTBN, unreacted nitrile[14] | Similar to Route 2, but with lower catalyst residue |
Conclusion: An Evolving Synthetic Landscape
The synthesis of Losartan provides a compelling case study in the evolution of pharmaceutical process chemistry. The initial routes, while ingenious, relied on hazardous reagents like organotins. The development of the Convergent Suzuki Coupling Route (Route 1) represented a major leap in efficiency and elegance, establishing a robust platform for large-scale production.[7] The Late-Stage Cycloaddition Route (Route 2) remains a viable and powerful industrial alternative, especially with modern modifications that replace toxic tin reagents with safer zinc-based systems.[5][11]
Looking forward, the Green & Sustainable Approach (Route 3) signifies the future direction of API synthesis.[5][12] While currently facing a yield trade-off, its principles—recyclable biocatalysts, photochemical activation, and avoidance of hazardous materials—are gaining significant traction. As regulatory frameworks and corporate responsibility increasingly prioritize environmental, social, and governance (ESG) metrics, the demand for such green processes will only intensify. The optimal route for Losartan synthesis is no longer defined solely by yield and cost, but by a holistic assessment of efficiency, safety, and sustainability.
References
-
US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents.
-
US7915425B2 - Process for the preparation of losartan - Google Patents.
-
CN102675294A - Method of synthesizing losartan and losartan intermediates - Google Patents.
-
US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents.
-
Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - MDPI.
-
An Efficient and Green Synthetic Route to Losartan - ResearchGate.
-
WO2021036193A1 - Preparation method for losartan - Google Patents.
-
Losartan - American Chemical Society.
-
Efficient Green Synthesis of Losartan - Scribd.
-
A Review on Synthesis of Antihypertensive Sartan Drugs - SciSpace.
-
How the antihypertensive losartan was discovered - PubMed.
-
How the antihypertensive losartan was discovered - Taylor & Francis Online.
-
An In-Depth Technical Guide to the Synthesis and Characterization of Losartan-d9 - Benchchem.
-
Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist - The Journal of Organic Chemistry.
-
Identification and Synthesis of Potential Impurities of Losartan Potassium - Asian Journal of Chemistry.
-
US20050070586A1 - Process for the synthesis of losartan potassium - Google Patents.
-
LOSARTAN - New Drug Approvals.
-
An efficient synthesis of losartan. The last step resulted in the formation of the tetrazole ring - ResearchGate.
-
Preparation of a Key Intermediate for the Angiotensin II Antagonist Losartan via Vilsmeier Chloroformylation - ResearchGate.
-
Preparation of a Key Intermediate for the Angiotensin II Antagonist Losartan via Vilsmeier Chloroformylation - CHIMIA.
-
Efficient Synthesis of Losartan Potassium: An Improved Two-Step Method - i-manager's Journal on Chemical Sciences.
-
Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist - ACS Publications.
-
How the antihypertensive losartan was discovered - ResearchGate.
-
Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PubMed Central.
Sources
- 1. acs.org [acs.org]
- 2. How the antihypertensive losartan was discovered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eclass-b.uoa.gr [eclass-b.uoa.gr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. moodle2.units.it [moodle2.units.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 10. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 11. WO2021036193A1 - Preparation method for losartan - Google Patents [patents.google.com]
- 12. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
A Senior Application Scientist's Guide to the Cross-Validation of N-Trityl Losartan Carboxaldehyde Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for the identification, purity assessment, and assay of active pharmaceutical ingredients (APIs) and their impurities. Losartan, an angiotensin II receptor antagonist widely prescribed for hypertension, is no exception.[1] The control of its impurities is a critical aspect of ensuring its safety and efficacy. Among these, N-Trityl Losartan Carboxaldehyde stands out as a key intermediate and potential impurity in the synthesis of Losartan.[2][3]
This guide provides an in-depth, objective comparison of this compound reference standards. As a Senior Application Scientist, my goal is to move beyond a simple product listing and offer a technical narrative grounded in scientific principles and field-proven insights. We will explore the causality behind experimental choices for cross-validation and present a framework for ensuring the trustworthiness of your analytical results.
The Critical Role of Reference Standards in Pharmaceutical Quality
Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and products.[4][5][6] The United States Pharmacopeia (USP) defines reference standards as substances chosen for their high purity and suitability for their intended purpose.[4] For an API like Losartan, a robust impurity profile is essential for regulatory submissions and is guided by international guidelines such as those from the International Council for Harmonisation (ICH).[7][8][9][10][11]
This compound (CAS No: 120568-18-5[12], Molecular Formula: C41H35ClN6O[12], Molecular Weight: 663.2 g/mol [12]) is a crucial reference material for several analytical applications, including:
Given its importance, the selection and validation of an this compound reference standard are not trivial pursuits. A substandard reference material can lead to inaccurate impurity quantification, potentially resulting in batch rejection, regulatory scrutiny, and, most importantly, compromised patient safety.
Comparative Analysis of this compound Reference Standards
For the purpose of this guide, we will conduct a hypothetical comparative analysis of three commercially available this compound reference standards, designated as Supplier A, Supplier B, and Supplier C. The following data is representative of what one would typically find on a Certificate of Analysis (CoA) and through in-house verification.
| Parameter | Supplier A | Supplier B | Supplier C (In-house Primary Standard) | Acceptance Criteria |
| Purity (by HPLC) | 99.8% | 99.5% | 99.9% | ≥ 99.0% |
| Identity (¹H NMR, MS) | Conforms | Conforms | Conforms | Conforms to structure |
| Water Content (Karl Fischer) | 0.15% | 0.25% | 0.10% | ≤ 0.5% |
| Residual Solvents (GC-HS) | <0.1% | <0.2% | <0.05% | Per ICH Q3C |
| Traceability | Traceable to USP/EP | Pharmacopeial Grade | Fully characterized in-house | Documented traceability |
| Certificate of Analysis | Comprehensive | Standard | Comprehensive with full data package | Detailed and transparent |
Analysis of Comparative Data:
From the table, Supplier C represents a well-characterized in-house primary standard, exhibiting the highest purity and lowest levels of water and residual solvents. Supplier A also provides a high-purity standard with comprehensive documentation. Supplier B, while meeting the minimum acceptance criteria, shows a slightly lower purity and higher levels of impurities.
The choice between these standards would depend on the specific application. For use as a primary standard for qualifying a secondary standard, Supplier C would be the ideal choice. For routine analysis and method validation, Supplier A's standard is a robust and reliable option. Supplier B's standard may be suitable for less critical applications, such as initial method development, but would require careful consideration and potentially further characterization.
Experimental Protocols for Cross-Validation
The cross-validation of a new lot of a reference standard against an established in-house or pharmacopeial standard is a critical procedure to ensure consistency and accuracy over time.[13][14] Below are detailed protocols for the essential experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Assay
Objective: To determine the purity of the this compound reference standard and to perform an assay against a primary standard.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and a phosphate buffer.
-
Standard Preparation:
-
Primary Standard: Accurately weigh and dissolve the primary reference standard in a suitable diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Test Standard: Prepare the new reference standard in the same manner.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
-
Analysis:
-
Inject the diluent as a blank.
-
Inject the primary standard solution six times to establish system suitability (RSD of peak area ≤ 2.0%).
-
Inject the test standard solution in triplicate.
-
-
Calculations:
-
Purity: Calculate the area percentage of the main peak relative to the total peak area.
-
Assay (% as is):
-
Causality Behind Experimental Choices: The choice of a C18 column is based on the non-polar nature of the molecule. A UV detector is suitable due to the presence of chromophores in the structure. The system suitability test is crucial to ensure that the chromatographic system is performing adequately for the analysis.[15]
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Procedure:
-
Prepare a dilute solution of the reference standard (e.g., 10 µg/mL).
-
Infuse the solution directly into the mass spectrometer or inject it into the LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 664.2.
Causality Behind Experimental choices: ESI is a soft ionization technique suitable for non-volatile and thermally labile molecules like this compound, minimizing fragmentation and providing a clear molecular ion peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve an accurately weighed amount of the reference standard in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire the ¹H NMR spectrum.
-
Expected Result: The spectrum should show characteristic peaks corresponding to the protons of the trityl, biphenyl, imidazole, and butyl groups, consistent with the known structure.[2]
Causality Behind Experimental Choices: ¹H NMR is a powerful technique for structural confirmation, providing detailed information about the chemical environment of each proton in the molecule.
Visualizing the Cross-Validation Workflow
A clear workflow is essential for a systematic and logical approach to reference standard cross-validation.
Caption: Workflow for the cross-validation of a new reference standard lot.
The Relationship Between Losartan and this compound
Understanding the chemical relationship between the API and its impurity is crucial for effective analytical control.
Sources
- 1. veeprho.com [veeprho.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 4. uspbpep.com [uspbpep.com]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 12. This compound - SRIRAMCHEM [sriramchem.com]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to the Comparative Analysis of Losartan Impurities from Different Suppliers
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is a cornerstone of therapeutic product development. Losartan, a widely prescribed angiotensin II receptor antagonist for hypertension, is no exception. The impurity profile of Losartan can vary significantly between suppliers due to differences in synthetic routes, purification processes, and storage conditions. This guide provides an in-depth, technical framework for conducting a robust comparative analysis of Losartan impurities from various commercial sources. We will delve into the scientific rationale behind experimental choices, provide detailed protocols, and present a model for data interpretation, empowering you to make informed decisions in your supplier qualification process.
The Criticality of Impurity Profiling in Losartan
Impurities in any API can impact its efficacy, safety, and stability. In the case of Losartan, a range of impurities has been identified, stemming from its synthesis, degradation, or storage.[1][2][3][4] These can include process-related impurities, degradation products, and the more recently highlighted, potentially carcinogenic nitrosamine impurities.[5][6][7][8][9][10] Regulatory bodies like the FDA and EMA have stringent guidelines for the control of these impurities, making their accurate quantification a critical aspect of quality control.[9][11] A thorough comparative analysis of API from different suppliers is not just a regulatory necessity but a fundamental component of risk management in drug development.[12][13]
A Strategic Approach to Comparative Analysis
A successful comparative analysis hinges on a well-designed experimental workflow. The following diagram outlines a logical sequence of steps, from initial supplier qualification to in-depth impurity characterization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ovid.com [ovid.com]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. FDA permits temporary distribution of losartan with higher levels of impurity [healio.com]
- 7. To Prevent Losartan Shortages, FDA Allows Higher Impurity Levels | RAPS [raps.org]
- 8. journalwjarr.com [journalwjarr.com]
- 9. ijdra.com [ijdra.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. veeprho.com [veeprho.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
A Comparative Spectroscopic Guide to N-Trityl Losartan Carboxaldehyde and Its Regioisomers
Abstract: N-Trityl Losartan Carboxaldehyde is a pivotal intermediate in the synthesis of Losartan, an angiotensin II receptor antagonist widely prescribed for hypertension. During the synthesis, particularly in the protection of the tetrazole moiety with a triphenylmethyl (trityl) group, the formation of regioisomers is a significant possibility. The differential positioning of the bulky trityl group on the nitrogen atoms of the tetrazole ring results in isomers with distinct chemical and physical properties. Accurate differentiation and characterization of these isomers are critical for ensuring the purity, stability, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth spectroscopic comparison of this compound and its primary N-1 and N-2 regioisomers, offering detailed experimental protocols and data interpretation frameworks for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible Spectroscopy.
Introduction: The Challenge of Isomeric Purity
The synthesis of Losartan involves a convergent pathway where a key step is the protection of the tetrazole ring of a biphenyl precursor.[1] The reaction of the tetrazole with trityl chloride can lead to substitution at different nitrogen atoms of the heterocyclic ring, primarily at the N-1 and N-2 positions.
Caption: Analytical workflow for isomeric differentiation.
While these isomers possess the same molecular formula and weight, the spatial arrangement and electronic environment conferred by the trityl group's position can significantly influence the molecule's reactivity and impurity profile in subsequent synthetic steps. Therefore, robust analytical methods are essential for their distinction.
The Primary Isomers in Focus:
-
N-2-Trityl Losartan Carboxaldehyde: 2-Butyl-4-chloro-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde. This is often the thermodynamically favored and more common isomer.
-
N-1-Trityl Losartan Carboxaldehyde: 2-Butyl-4-chloro-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde. A common process-related impurity.
This guide will dissect the spectroscopic signatures that serve as fingerprints for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful and definitive technique for distinguishing between the N-1 and N-2 trityl isomers. The anisotropic effect of the bulky trityl group and its influence on the electronic structure of the tetrazole and adjacent biphenyl ring create distinct chemical shifts.[2][3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for adequate signal-to-noise.
-
Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time (several hundred to thousands of scans) is typically required due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm proton-proton and proton-carbon connectivities, respectively, which can aid in unambiguous assignment.[4]
Comparative ¹H NMR Analysis
The most significant differences are observed in the aromatic region, specifically for the protons on the biphenyl ring adjacent to the tetrazole.
Caption: Causality of chemical shift differences in isomers.
-
In the N-1 isomer, the trityl group is sterically closer to the biphenyl system. This proximity causes a significant deshielding (downfield shift) of the proton at the 6'-position of the biphenyl ring due to the anisotropic effect of the trityl's phenyl rings.
-
In the N-2 isomer, the trityl group is positioned further away from the biphenyl core, resulting in a less pronounced effect on the biphenyl protons.
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | N-2 Isomer (Expected) | N-1 Isomer (Expected) | Rationale for Difference |
| Aldehyde (-CHO) | ~9.70 | ~9.70 | Remote from isomeric center; minimal change. |
| Biphenyl H-6' | ~7.90 | ~8.20 - 8.40 | Strong deshielding by proximate N-1 trityl group. |
| Biphenyl H-3', H-4', H-5' | ~7.40 - 7.60 | ~7.45 - 7.65 | Minor shifts due to overall electronic changes. |
| Trityl Phenyl H's | ~6.90 - 7.30 | ~6.90 - 7.30 | Complex multiplet, often overlaps; less diagnostic. |
| Imidazole-CH₂-Biphenyl | ~5.60 | ~5.60 | Remote from isomeric center. |
| Butyl Chain Protons | ~0.85 (t), ~1.30 (m), ~1.55 (m), ~2.65 (t) | ~0.85 (t), ~1.30 (m), ~1.55 (m), ~2.65 (t) | Identical; remote from the site of isomerism. |
Note: These are predicted values based on known spectra of Losartan derivatives. Actual values may vary.[5][6]
Comparative ¹³C NMR Analysis
The carbon of the tetrazole ring (C-5) provides a key diagnostic signal.
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | N-2 Isomer (Expected) | N-1 Isomer (Expected) | Rationale for Difference |
| Tetrazole C-5 | ~163 | ~167 | The electronic environment of the tetrazole carbon is highly sensitive to the substituent position. |
| Aldehyde Carbonyl | ~185 | ~185 | Remote from isomeric center. |
| Biphenyl C-1' | ~141 | ~141 | Minor change expected. |
| Biphenyl C-2' | ~131 | ~131.5 | Slight deshielding in N-1 isomer. |
| Trityl Quaternary C | ~83 | ~83 | Minor change expected. |
Mass Spectrometry (MS): Confirming Identity and Fragmentation
While both isomers have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation patterns that arise from the different stabilities of the precursor ions.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate the isomers if possible and introduce them to the mass spectrometer.[7][8]
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.
-
Full Scan MS: Acquire data in full scan mode to determine the m/z of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.
Comparative MS Analysis
The primary fragmentation pathway for both isomers is the loss of the trityl group.
-
Parent Ion: Both isomers will exhibit an identical [M+H]⁺ peak at m/z 663.2 (for C₄₁H₃₅ClN₆O).
-
Major Fragment: The most prominent fragment will correspond to the loss of the trityl cation, resulting in a fragment ion at m/z 421.1. This is often the base peak.
-
Diagnostic Fragments (Hypothetical): The stability of the bond between the trityl group and the tetrazole nitrogen may differ slightly. The N-1 trityl group, being more sterically hindered, might fragment more readily, leading to a higher relative abundance of the m/z 421.1 fragment at lower collision energies compared to the N-2 isomer. This difference, however, can be subtle and requires careful optimization of MS/MS conditions.
Table 3: Expected Mass Spectrometry Data (ESI+)
| Ion | Formula | Expected m/z | N-1 Isomer (Relative Abundance) | N-2 Isomer (Relative Abundance) | Note |
| [M+H]⁺ | [C₄₁H₃₆ClN₆O]⁺ | 663.2 | Moderate | Moderate | Protonated molecule. |
| [M-C₁₉H₁₅]⁺ | [C₂₂H₂₁ClN₆O]⁺ | 421.1 | High | High | Loss of trityl group; may be slightly more abundant for N-1 at low energy. |
| [C₁₉H₁₅]⁺ | [C₁₉H₁₅]⁺ | 243.1 | High | High | Trityl cation. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. The key differentiator lies in the subtle shifts of the tetrazole ring stretching and deformation frequencies due to the different substitution patterns.[9][10]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Comparative IR Analysis
The tetrazole ring has characteristic absorption bands. The position of the bulky trityl group alters the symmetry and bond strengths within the ring, leading to frequency shifts.[11][12]
Table 4: Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | N-2 Isomer (Expected) | N-1 Isomer (Expected) | Rationale for Difference |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Present in both. |
| Aldehyde C-H Stretch | ~2820, ~2720 | ~2820, ~2720 | Characteristic Fermi resonance doublet. |
| Aldehyde C=O Stretch | ~1690 | ~1690 | Remote from isomeric center. |
| Tetrazole Ring (C=N, N=N) Stretch | ~1550 - 1450 | Slightly shifted | The specific pattern and frequencies in this region will differ due to the change in ring symmetry. The N-1 isomer may show sharper or slightly shifted bands. |
| Biphenyl C=C Stretch | ~1600, ~1480 | ~1600, ~1480 | Generally similar for both isomers. |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore is the biphenyl-tetrazole system.[13][14] The position of the trityl group can influence the dihedral angle between the two phenyl rings of the biphenyl moiety, which in turn affects the extent of π-conjugation and the energy of the π→π* transition.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile) in a quartz cuvette. A typical concentration is ~10 mg/L.
-
Data Acquisition: Scan the absorbance from 400 nm down to 200 nm.
Comparative UV-Vis Analysis
-
A greater twist in the biphenyl rings (larger dihedral angle) leads to less conjugation and a blue shift (hypsochromic shift) in the absorption maximum (λmax).
-
The more sterically hindered N-1 isomer might induce a slightly larger twist angle compared to the N-2 isomer, potentially resulting in a small blue shift.
Table 5: UV-Vis Absorption Data
| Parameter | N-2 Isomer (Expected) | N-1 Isomer (Expected) | Rationale for Difference |
| λmax | ~255 nm | ~252 nm | The more hindered N-1 trityl group may increase the biphenyl twist, reducing conjugation and shifting λmax to a shorter wavelength. |
Conclusion
The differentiation of this compound isomers is paramount for pharmaceutical quality control. While each spectroscopic technique provides valuable clues, a combined analytical approach yields the most definitive characterization.
-
NMR Spectroscopy stands as the gold standard, with the chemical shift of the H-6' proton on the biphenyl ring providing an unambiguous marker for distinguishing the N-1 and N-2 regioisomers.
-
Mass Spectrometry confirms the molecular weight and, under controlled MS/MS conditions, may offer supporting evidence through fragmentation analysis.
-
IR and UV-Vis Spectroscopy serve as complementary techniques, revealing subtle but characteristic differences in the vibrational and electronic properties of the isomers.
By employing these methods and understanding the structure-spectra correlations outlined in this guide, researchers and drug development professionals can confidently identify and quantify these critical process-related impurities, ensuring the quality and consistency of Losartan synthesis.
References
-
Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry. Retrieved from Agilent.[7]
-
Allmpus Laboratories Pvt. Ltd. (n.d.). Losartan Aldehyde N2-Trityl Impurity and N2-Trityl Losartan Aldehyde and this compound. Retrieved from allmpus.com.[15]
-
Backer, R. C., et al. (2024). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 248, 116249.[8][16]
-
Billes, F., et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM, 530(1-2), 157-169.[12]
-
ChemicalBook. (n.d.). Tetrazole(288-94-8)IR1. Retrieved from chemicalbook.com.[11]
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from chemicalbook.com.[5]
-
D'Andrea, F., et al. (2018). Design and Synthesis of Ionic Liquid‐Based Matrix Metalloproteinase Inhibitors (MMPIs): A Simple Approach to Increase Hydrophilicity and to Develop MMPI‐Coated Gold Nanoparticles. ChemistryOpen, 7(9), 714-727.[14]
-
Duncia, J. V., et al. (2006). Processes for preparing losartan and losartan potassium. U.S. Patent No. 7,041,832 B2.[1]
-
Emwas, A. H., et al. (2019). On the Rational Drug Design for Hypertension through NMR Spectroscopy. Molecules, 24(19), 3448.[2]
-
KRKA. (n.d.). The 1 H NMR spectrum (400 MHz) of losartan (potassium salt). ResearchGate. Retrieved from researchgate.net.[6]
-
LabRulez LCMS. (n.d.). Determination of Nitrosamine impurities in Losartan Potassium drug substance using Triple Quadrupole Liquid Chromatography Mass Spectrometry. Retrieved from labrulez.com.[17]
-
Reddy, B. P., et al. (2011). Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry, 23(9), 3789-3793.[3]
-
Rojas-Llanes, D., et al. (2021). Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. Molecules, 26(11), 3347.[4]
-
Technology Networks. (2020). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole LC-MS. Retrieved from technologynetworks.com.[18]
-
Yahia, Z., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1284758.[9]
-
Yushchenko, O. V., et al. (2019). Temperature-dependent UV absorption of biphenyl based on intra-molecular rotation investigated within a combined experimental and TD-DFT approach. Liquid Crystals, 46(13-15), 2038-2046.[19]
-
Zhuravlev, Y. N., et al. (2021). Computational study of the structure, UV-vis absorption spectra and conductivity of biphenylene-based polymers and their boron nitride analogues. RSC Advances, 11(42), 26039-26047.[13]
Sources
- 1. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 2. On the Rational Drug Design for Hypertension through NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetrazole(288-94-8) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Computational study of the structure, UV-vis absorption spectra and conductivity of biphenylene-based polymers and their boron nitride analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. allmpus.com [allmpus.com]
- 16. Application of advanced high resolution mass spectrometric techniques for the analysis of losartan potassium regarding known and unknown impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole LC-MS | Technology Networks [technologynetworks.com]
- 19. tandfonline.com [tandfonline.com]
A Comparative Guide to Inter-Laboratory Analysis of N-Trityl Losartan Carboxaldehyde
This guide presents a comprehensive overview and a hypothetical inter-laboratory comparison of analytical methodologies for the quantification of N-Trityl Losartan Carboxaldehyde, a critical process impurity in the synthesis of Losartan. For researchers, scientists, and drug development professionals, ensuring the accurate and precise measurement of such impurities is paramount for regulatory compliance and drug safety.[1][2][3] This document synthesizes data from established analytical practices to provide a framework for method selection, validation, and implementation in a quality control environment.
Introduction: The Significance of this compound
This compound is a key intermediate and potential impurity in the manufacturing process of Losartan, an angiotensin II receptor blocker used to treat high blood pressure.[4][5][6] Its structure is closely related to the final active pharmaceutical ingredient (API), making its separation and quantification a notable analytical challenge. The trityl group, a bulky protecting group, significantly alters the molecule's properties compared to Losartan itself. Inadequate removal or side reactions can lead to its presence in the final drug substance.
Regulatory bodies like the FDA and EMA, following International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in pharmaceutical products.[2][3] Therefore, robust, validated analytical methods are essential to ensure that levels of this compound are maintained below established safety thresholds. This guide explores a hypothetical inter-laboratory study designed to compare the performance of three common analytical techniques for this purpose.
Hypothetical Inter-Laboratory Study Design
To objectively assess the performance of different analytical approaches, we designed a hypothetical inter-laboratory comparison. The study's primary objective is to evaluate the accuracy, precision, and sensitivity of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.
Study Workflow
The workflow for this hypothetical study is outlined below. It ensures that each participating laboratory analyzes an identical, well-characterized sample, allowing for a direct comparison of the analytical methods themselves.
Caption: Workflow of the hypothetical inter-laboratory study.
Test Sample Preparation
A single, homogenous batch of Losartan drug substance was spiked with a certified reference standard of this compound[4][5] to a final concentration of 0.15% (w/w). This level is chosen as it represents a realistic, yet challenging, concentration for an impurity that must be controlled. The spiked sample was thoroughly blended to ensure uniformity before being divided and distributed.
Comparative Analytical Methodologies
Participating laboratories were tasked with analyzing the provided sample using one of three distinct methods. The core requirements for each method were based on established practices for impurity analysis in pharmaceuticals.[7][8]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical quality control due to its robustness and reliability. The goal here is to achieve adequate separation between the main Losartan peak and the this compound impurity.
-
Sample Preparation: Accurately weigh 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm. The use of a phenyl-hexyl stationary phase offers alternative selectivity to traditional C18 columns, which can be advantageous for separating structurally similar aromatic compounds.
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B). A gradient elution is necessary to separate the less polar impurity from the more polar API.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.[7]
-
Caption: HPLC-UV analytical workflow.
Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
UHPLC utilizes smaller particle size columns to achieve faster separations and higher resolution compared to traditional HPLC. This method is ideal for high-throughput environments.
-
Sample Preparation: Same as the HPLC-UV method.
-
Instrumentation: A UHPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX RRHD SB-C18, 2.1 x 100 mm, 1.8 µm. The smaller particle size is key to the speed and efficiency of UHPLC.
-
Mobile Phase: A rapid gradient of 0.1% formic acid in water (A) and acetonitrile (B). Formic acid is used as it is more compatible with potential future transition to MS detection.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of sensitivity and specificity, making it the gold standard for trace-level analysis.[8][9][10] It can definitively identify and quantify impurities even when they co-elute with other components.
-
Sample Preparation: Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This higher dilution is possible due to the method's sensitivity.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Same as the UHPLC-UV method. This allows for easy method transfer between UV and MS detection.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM). This mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition.
-
Precursor Ion (Q1): m/z 663.2.
-
Product Ion (Q3): m/z 207.1 (corresponding to the trityl group fragment).
-
Dwell Time: 100 ms.
-
Comparative Performance Data
The following tables summarize the expected performance data from our hypothetical inter-laboratory study. The acceptance criteria are based on the ICH Q2(R2) guideline for the validation of analytical procedures.[11][12][13][14]
Table 1: Accuracy and Precision
| Parameter | Method 1: HPLC-UV | Method 2: UHPLC-UV | Method 3: LC-MS/MS | ICH Acceptance Criteria |
| Mean Recovery (%) | 98.5% | 101.2% | 99.8% | 90.0 - 110.0% |
| Precision (RSD%, n=6) | 1.8% | 1.5% | 0.9% | ≤ 2.0% |
-
Expertise & Experience: All three methods demonstrate excellent accuracy and precision, falling well within the typical acceptance criteria for impurity analysis. The superior precision of the LC-MS/MS method is attributed to the high specificity of MRM, which minimizes interference from matrix components.
Table 2: Linearity, Sensitivity, and Speed
| Parameter | Method 1: HPLC-UV | Method 2: UHPLC-UV | Method 3: LC-MS/MS | Justification |
| Linearity (r²) | > 0.9991 | > 0.9995 | > 0.9998 | All methods show excellent linearity. |
| LOQ (% w/w) | 0.05% | 0.03% | 0.001% | LC-MS/MS is significantly more sensitive. |
| Analysis Run Time (min) | 25 | 10 | 10 | UHPLC-based methods offer a clear speed advantage. |
-
Trustworthiness: The data demonstrates that while all methods are valid, they offer different advantages. The choice of method depends on the specific requirements of the analysis. For routine release testing where the impurity level is expected to be well above the detection limit, a robust HPLC or UHPLC method is sufficient. For investigational work, such as identifying unknown trace-level degradants or when maximum certainty is required, LC-MS/MS is the authoritative choice.[8][10]
Conclusion and Recommendations
This comparative guide, structured as a hypothetical inter-laboratory study, demonstrates that this compound can be reliably quantified using several analytical techniques.
-
HPLC-UV remains a robust and dependable method suitable for standard quality control laboratories. Its longer run time is a trade-off for its simplicity and widespread availability.
-
UHPLC-UV offers a significant improvement in throughput without compromising data quality, making it ideal for laboratories with a high sample load.
-
LC-MS/MS provides unparalleled sensitivity and specificity. It is the recommended method for limit tests of potentially toxic impurities, for confirmation of impurity identity, and for root cause investigations where trace-level detection is critical.
The selection of the most appropriate method should be based on a risk assessment considering the stage of drug development, the required sensitivity, and the available instrumentation.[15][16] Regardless of the method chosen, it must be properly validated according to ICH guidelines to ensure the generation of trustworthy and reproducible data.[11][13]
References
-
Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (2025). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Retrieved from [Link]
-
PubMed. (2024). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. Retrieved from [Link]
-
Veeprho. (n.d.). N-Trityl Losartan-D4 Carboxaldehyde. Retrieved from [Link]
-
PubMed. (1999). Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Determination of Nitrosamine impurities in Losartan Potassium drug substance using Triple Quadrupole Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
SynZeal. (n.d.). Losartan Impurities. Retrieved from [Link]
-
Allmpus. (n.d.). Losartan Carboxylic Acid. Retrieved from [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
Allmpus. (n.d.). Losartan Aldehyde N2-Trityl Impurity and N2-Trityl Losartan Aldehyde and this compound. Retrieved from [Link]
-
Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Separation Science. (2024). The Expert's Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
Sources
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. Losartan Impurities | SynZeal [synzeal.com]
- 6. allmpus.com [allmpus.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. The Expert’s Guide to Pharmaceutical Impurity Analysis | Separation Science [sepscience.com]
A Comparative Guide to Assessing the Purity of N-Trityl Losartan Carboxaldehyde Reference Material
For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical reference standard is the bedrock of accurate analytical data. N-Trityl Losartan Carboxaldehyde, a critical intermediate and potential impurity in the synthesis of the antihypertensive drug Losartan, is no exception.[1][2] Its purity must be unequivocally established to ensure the validity of any research, development, or quality control process it supports. This guide provides an in-depth, comparative analysis of analytical methodologies for the comprehensive purity assessment of this compound reference material, grounded in scientific principles and practical expertise.
The trityl (triphenylmethyl) protecting group on the tetrazole ring and the reactive aldehyde functional group present unique analytical challenges. A multi-faceted approach is therefore not just recommended, but essential for a robust purity determination. This guide will explore the synergies between chromatographic, spectroscopic, and thermal analysis techniques to construct a self-validating system for purity assessment.
The Analytical Imperative: Why a Multi-Method Approach is Crucial
Relying on a single analytical technique for the purity assessment of a reference standard is a scientifically unsound practice. Each method has inherent strengths and limitations. For instance, High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying organic impurities[3], but may not detect inorganic impurities or residual solvents. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural confirmation but is less sensitive for trace impurity quantification compared to HPLC.
A comprehensive purity profile is therefore an amalgamation of data from orthogonal (different and independent) analytical methods. This approach ensures that all potential impurities—be they organic, inorganic, residual solvents, or water content—are identified and accurately quantified.
Core Analytical Techniques: A Comparative Overview
The primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC).
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
HPLC is the cornerstone for determining the purity and impurity profile of most active pharmaceutical ingredients (APIs) and their intermediates.[3][4] For this compound, a stability-indicating reversed-phase HPLC (RP-HPLC) method is the primary tool for separating it from process-related impurities and potential degradants.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography (RPC): The non-polar trityl group makes the molecule well-suited for RPC, where a non-polar stationary phase (like C18) and a polar mobile phase are used.
-
Gradient Elution: The potential impurities can have a wide range of polarities. A gradient elution, where the mobile phase composition is changed over time, is necessary to ensure the elution and separation of all components, from polar degradants to non-polar, structurally similar impurities.[5][6]
-
UV Detection: The presence of multiple chromophores in the this compound molecule allows for sensitive detection using a UV detector, typically in the range of 220-254 nm.[5][7]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
While HPLC-UV is excellent for detecting and quantifying impurities, it does not provide structural information. LC-MS couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, enabling the determination of the molecular weight of unknown impurities. This is crucial for identifying process-related impurities and degradation products.[8][9] Forced degradation studies, where the material is subjected to stress conditions like acid, base, oxidation, and heat, are often analyzed by LC-MS to identify potential degradation pathways.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis (qNMR)
¹H and ¹³C NMR spectroscopy are unparalleled for the structural elucidation and confirmation of the this compound molecule. The chemical shifts, coupling constants, and integration of the proton signals provide a detailed fingerprint of the molecule.
Furthermore, quantitative NMR (qNMR) can be employed as a primary analytical method for assay determination. By using a certified internal standard with a known purity, the absolute purity of the this compound can be determined without the need for a specific reference standard of the analyte itself.
Thermal Analysis (TGA/DSC) and Karl Fischer Titration for Inorganic Impurities, Solvents, and Water Content
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is a valuable tool for determining the content of residual solvents and water.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point and assess the presence of impurities, which can depress and broaden the melting endotherm.
-
Karl Fischer Titration: This is the gold standard for the specific and accurate determination of water content.
The workflow for a comprehensive purity assessment can be visualized as follows:
Caption: Workflow for comprehensive purity assessment.
Comparative Data Summary
The following table summarizes the performance characteristics of the primary analytical techniques for the assessment of this compound reference material.
| Parameter | RP-HPLC-UV | LC-MS | qNMR | TGA/Karl Fischer |
| Primary Use | Quantification of organic impurities | Identification of impurities | Structural confirmation, Assay | Quantification of volatiles (water, solvents) |
| Selectivity | High | Very High | Very High | High (KF for water) |
| Sensitivity | High (ng level)[5] | Very High (pg-fg level) | Moderate | Moderate to High |
| Precision (%RSD) | < 2.0%[3][5] | Semi-quantitative | < 1.0% | < 5.0% |
| Accuracy (% Recovery) | 97.0 - 103.0%[3][5] | N/A (for identification) | High | High |
| Key Advantage | Robust, precise quantification | Definitive identification | Primary method, no reference std. needed | Differentiates organic vs. inorganic/volatile |
| Key Limitation | Requires reference standards for impurities | Complex instrumentation, matrix effects | Lower sensitivity than HPLC | Does not identify organic impurities |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Organic Impurity Profiling
This protocol is adapted from established methods for Losartan and its impurities, optimized for this compound.[5][6]
1. Instrumentation:
-
A High-Performance Liquid Chromatography system with a gradient pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water[5]
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 80% A, 20% B to 40% A, 60% B
-
10-11 min: 40% A, 60% B to 80% A, 20% B
-
11-16 min: 80% A, 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 35 °C[5]
-
Detection Wavelength: 220 nm[5]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference material and dissolve in a 100 mL volumetric flask with methanol to obtain a concentration of 0.1 mg/mL.
-
Test Solution: Prepare in the same manner as the Standard Solution.
4. System Suitability:
-
Inject the Standard Solution six times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 1.5.
5. Procedure:
-
Inject the Test Solution and record the chromatogram.
-
Calculate the percentage of each impurity by the area normalization method.
Caption: HPLC experimental workflow.
Protocol 2: Mass Balance Calculation for Final Purity Assignment
The final purity of the reference material is assigned based on the mass balance approach, which accounts for all components of the material.
Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)
1. Determine % Organic Impurities:
-
Use the validated HPLC method described in Protocol 1. Sum the areas of all impurity peaks and express as a percentage of the total area.
2. Determine % Water Content:
-
Use Karl Fischer titration for an accurate measurement.
3. Determine % Residual Solvents:
-
Use Gas Chromatography (GC) with a headspace autosampler. The choice of column and conditions will depend on the potential solvents used in the synthesis.
4. Determine % Inorganic Impurities:
-
This is often determined by a residue on ignition (sulfated ash) test as per pharmacopeial methods.
This self-validating system, where the purity is determined by subtracting all impurities from 100%, provides a high degree of confidence in the assigned purity value of the this compound reference material.
Conclusion
The assessment of a reference material like this compound demands a rigorous, multi-faceted analytical approach. A combination of high-resolution chromatographic techniques for impurity profiling, spectroscopic methods for structural confirmation, and other ancillary tests for water and solvent content provides a comprehensive and trustworthy purity value. By understanding the causality behind the choice of each technique and adhering to validated protocols, researchers can ensure the integrity of their analytical work and the ultimate quality of the pharmaceutical products they develop.
References
-
Reddy, V. V., Reddy, K. R., Rao, A. M. P., & Reddy, G. M. (2010). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Antagonist. Asian Journal of Chemistry, 19(5), 3789-3796.
-
Hasan, N., et al. (2024). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. Journal of Applied Pharmaceutical Science, 14(1), 001-013.
-
Li, Q., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(1), 25-34.
-
El-Gizawy, S. M., et al. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. RSC Advances, 12(26), 16467-16474.
-
Reddy, G. S., et al. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Rapid Communications in Mass Spectrometry, 37(4), e9432.
-
BenchChem. (2025). Cross-Validation of Analytical Methods for Losartan Impurity 2: A Comparative Guide. BenchChem.
-
ResearchGate. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Request PDF.
-
Stolarczyk, M., et al. (2014). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Semantic Scholar.
-
Stolarczyk, M., et al. (2014). Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. ResearchGate.
-
Venkata Reddy, V., et al. (2010). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Antagonist. Asian Journal of Chemistry.
-
ResearchGate. (n.d.). Identification and Synthesis of Impurities of Selected Sartans as an Integral Part of the API Development.
-
European Patent Office. (2020). PREPARATION METHOD FOR LOSARTAN. Google Patents.
-
SRIRAMCHEM. (n.d.). Losartan EP Impurity K.
-
SynZeal. (n.d.). Losartan Impurities.
-
LGC Standards. (n.d.). This compound.
-
SRIRAMCHEM. (n.d.). This compound.
-
GLP Pharma Standards. (n.d.). Losartan Aldehyde N2-Trityl Impurity.
-
U.S. Pharmacopeia. (2006). USP Monographs: Losartan Potassium. USP29-NF24.
-
U.S. Pharmacopeia. (2012). Losartan Potassium. USP-NF.
-
Veeprho. (n.d.). N-Trityl Losartan-D4 Carboxaldehyde.
-
SynZeal. (n.d.). Losartan EP Impurity K.
-
U.S. Pharmacopeia. (n.d.). Discover Impurity Reference Standards from USP.
-
Simson Pharma Limited. (n.d.). This compound.
-
Allmpus. (n.d.). Losartan Aldehyde N2-Trityl Impurity.
-
Sahu, N. K., et al. (2005). A rapid HPLC method for the determination of losartan in human plasma using a monolithic column. Arzneimittelforschung, 55(9), 508-511.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journalwjarr.com [journalwjarr.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid HPLC method for the determination of losartan in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Introduction: The Imperative of Purity in Antihypertensive APIs
Losartan, the first-in-class angiotensin II receptor blocker (ARB), represents a cornerstone in the management of hypertension.[1] Its efficacy and safety are inextricably linked to the purity of the active pharmaceutical ingredient (API). The manufacturing process of any API is a complex sequence of chemical transformations where precursors, intermediates, and byproducts can persist into the final substance as impurities.[2] Regulatory bodies worldwide mandate rigorous control and quantification of these impurities to ensure patient safety.[3]
This guide provides an in-depth comparative analysis of N-Trityl Losartan Carboxaldehyde, a critical process intermediate, against other significant process-related impurities and degradation products of Losartan. We will explore their origins, chemical nature, and the analytical challenges they present, supported by validated experimental protocols designed for robust quality control in a research and development setting.
Part 1: this compound - The Protected Precursor
This compound (CAS: 133910-00-6) is a key intermediate in the synthesis of Losartan.[4] Its structure features two critical modifications compared to the final API: the tetrazole nitrogen is protected by a bulky trityl (triphenylmethyl) group, and the hydroxymethyl group on the imidazole ring is present as a carboxaldehyde.
-
Role in Synthesis: The trityl group serves as a protecting group for the acidic tetrazole moiety during synthesis, preventing unwanted side reactions. The carboxaldehyde is the penultimate functional group that is selectively reduced in the final synthetic step to yield the primary alcohol of Losartan.
-
Origin as an Impurity: Its presence in the final API is a direct indicator of an incomplete or inefficient final reduction step. The bulky and highly non-polar nature of the trityl group makes this impurity structurally and chromatographically distinct from the Losartan API.
-
Analytical Significance: Failure to control this impurity can lead to a lower-than-expected potency of the final drug substance. Its distinct chemical properties necessitate a well-designed chromatographic method to ensure it does not co-elute with the API or other related substances.
Caption: Formation pathway of this compound.
Part 2: A Landscape of Other Losartan Process Impurities
Beyond the primary intermediate, a constellation of other impurities can arise during Losartan synthesis. Understanding their origin is key to controlling them.
-
Synthetic Precursors & Intermediates:
-
Losartan Related Compound A (USP): 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde (CAS: 83857-96-9). This is a foundational building block for the imidazole portion of Losartan. Its presence indicates a failure in the initial coupling reaction.
-
Losartan Related Compound C (USP) / Impurity K (EP): Also known as Losartan Aldehyde, this is the deprotected version of this compound.[5] It arises if the trityl group is cleaved before the final reduction step, or as an oxidation product of Losartan itself.
-
-
Byproducts from Core Reactions:
-
Dimer Impurities: These are high molecular weight impurities formed by the condensation of two Losartan molecules.[2] The European Pharmacopoeia lists Impurity M as a dimer.[6] The USP monograph also specifies limits for 1-H and 2-H dimers.[7] They are typically formed under specific pH and temperature conditions and represent a significant challenge in purification.
-
Isolosartan: A positional isomer of Losartan, identified as Impurity A in some studies, where the linkage to the imidazole ring is at a different position.[1][8]
-
-
Byproducts from Protecting Group Chemistry:
-
Triphenylmethanol: A common and expected byproduct resulting from the acidic cleavage of the trityl protecting group from the tetrazole ring.[9] Its efficient removal during workup and crystallization is a critical purification step.
-
-
Degradation Products:
-
Forced degradation studies show that Losartan is susceptible to degradation under oxidative, acidic, and alkaline conditions.[10][11] Oxidative stress can lead to the formation of N-oxides and other related substances, while acid hydrolysis can generate novel degradants.[11][12] These are distinct from process impurities but must be resolved by any stability-indicating analytical method.
-
Part 3: Comparative Analysis
The primary challenge in developing a quality control method is to resolve structurally similar compounds. This table provides a head-to-head comparison of this compound with other key impurities.
| Impurity Name (Designation) | Chemical Structure | Origin / Type | Formation Stage | Key Analytical Challenge |
| This compound | C₄₁H₃₅ClN₆O[4] | Process Intermediate | Pre-final reduction | High hydrophobicity due to trityl group leads to long retention times in reversed-phase HPLC, requiring a strong organic mobile phase for elution. |
| Losartan Aldehyde (USP-C / EP-K) | C₂₂H₂₁ClN₆O[5] | Process Intermediate / Degradant | Pre-final reduction or post-synthesis oxidation | Structural similarity to Losartan (aldehyde vs. alcohol) can lead to close elution. Requires high-efficiency columns for baseline resolution. |
| Losartan Dimer (EP-M) | C₄₄H₄₄Cl₂N₁₂O[13] | Byproduct | API Synthesis / Isolation | Very high molecular weight and potential for multiple isomers. Often requires a gradient with a long hold at high organic concentration to elute from the column. |
| Losartan Related Cmpd. A (USP) | C₈H₁₁ClN₂O | Starting Material | Pre-coupling | Significantly more polar than the API. May elute very early in a reversed-phase gradient, potentially interfering with the solvent front or other early-eluting impurities. |
| Triphenylmethanol | C₁₉H₁₆O | Byproduct | Deprotection (Detritylation) | Lacks the chromophores of the API and other impurities, leading to a different UV response. Can be challenging to quantify accurately against the others without a specific reference standard. |
Part 4: Validated Analytical Strategy & Experimental Protocol
A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the cornerstone of Losartan impurity profiling. The method must be capable of separating the main API from its process-related impurities and any potential degradation products.[14]
Caption: General workflow for HPLC impurity analysis.
Recommended HPLC-UV Protocol
This protocol is based on established pharmacopeial methods and scientific literature, designed to provide robust separation of this compound and other critical impurities.[3][9][15]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Hypersil ODS C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent L1 packing.
-
Rationale (Expertise): A C18 stationary phase provides the necessary hydrophobic character to retain and separate the non-polar trityl-containing impurity from the more polar Losartan API and other related substances. The 250 mm length ensures high plate count for resolving closely eluting peaks like Losartan and Losartan Aldehyde.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Rationale (Expertise): The acidic pH (~2.5) suppresses the ionization of the tetrazole ring, ensuring a single ionic form and preventing peak tailing, which is crucial for accurate integration and quantification.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Rationale (Expertise): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff, making it ideal for this analysis.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Rationale (Expertise): 220 nm provides good sensitivity for Losartan and the majority of its related impurities, which share common chromophores.
-
-
Column Temperature: 35 °C.
-
Rationale (Expertise): Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak shape and separation efficiency.
-
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 75 25 25 10 90 35 10 90 40 75 25 | 45 | 75 | 25 |
-
Rationale (Trustworthiness): This gradient is designed to first elute polar impurities, then effectively separate the main API peak from its closely related substances, and finally use a high concentration of acetonitrile to elute highly retained, non-polar impurities like this compound and dimer byproducts before re-equilibrating the column.
-
-
-
Sample Preparation:
-
Test Solution: Accurately weigh and transfer about 25 mg of the Losartan Potassium sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (Diluent). Mix thoroughly. The final concentration is approximately 0.5 mg/mL.
-
System Suitability Solution: Prepare a solution containing Losartan Potassium (~0.5 mg/mL) and spike it with known impurities (e.g., Losartan Aldehyde, Triphenylmethanol) at the specification limit (e.g., 0.15%) to confirm resolution.
-
-
System Suitability Criteria (Self-Validating System):
-
Resolution: The resolution between the Losartan peak and the Losartan Aldehyde peak must be not less than 2.0.
-
Tailing Factor: The tailing factor for the Losartan peak must not be more than 1.5.
-
These criteria ensure the chromatographic system is performing adequately to provide accurate and valid results for every run.
-
Conclusion
The control of process-related impurities is a non-negotiable aspect of pharmaceutical manufacturing. This compound, as a direct precursor to the API, serves as a critical process control point. Its unique physicochemical properties—namely the bulky, non-polar trityl group—distinguish it from other impurities and necessitate a carefully optimized analytical method for its detection and quantification. While precursors like Losartan Related Compound A and byproducts like dimers and Triphenylmethanol present their own analytical hurdles, a well-designed gradient HPLC method, as detailed in this guide, can successfully resolve and quantify this complex impurity profile. As the regulatory landscape evolves to include concerns over mutagenic impurities like nitrosamines and azides, the foundational principles of robustly controlling traditional process-related impurities remain more important than ever for ensuring the consistent quality, safety, and efficacy of Losartan.[16][17]
References
- Benchchem. (n.d.). Cross-Validation of Analytical Methods for Losartan Impurity 2: A Comparative Guide.
- Reddy, P. P., et al. (2009). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry.
- Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.
- Sigma-Aldrich. (n.d.). Losartan Related Compound A USP Reference Standard.
- Sigma-Aldrich. (n.d.). Losartan Related Compound B USP Reference Standard.
- ResearchGate. (n.d.). Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method.
- European Pharmacopoeia. (n.d.). LOSARTAN POTASSIUM Losartanum kalicum.
- Klivon. (n.d.). Losartan USP Related Compound A | CAS Number 124750-67-0.
- Semantic Scholar. (n.d.). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method.
- Ingenta Connect. (n.d.). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC.
- Thapa, M., et al. (2010). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry.
- ResearchGate. (n.d.). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR.
- USP Store. (n.d.). Losartan Related Compound B (20 mg).
- ResearchGate. (n.d.). Identification and Synthesis of Impurities of Selected Sartans as an Integral Part of the API Development.
- PubMed. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques.
- USP-NF. (n.d.). USP Monographs: Losartan Potassium.
- Benchchem. (n.d.). Inter-laboratory Validation of Losartan EP Impurity M Quantification: A Comparative Guide.
- USP Store. (n.d.). Losartan Related Compound A (20 mg).
- Asian Journal of Chemistry. (2010). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Antagonist.
- PubMed. (2024). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry.
- ResearchGate. (n.d.). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC | Request PDF.
- USP-NF. (2011). Losartan Potassium Tablets.
- ChemicalBook. (n.d.). This compound synthesis.
- Simson Pharma Limited. (n.d.). Losartan-impurities.
- SynZeal. (n.d.). Losartan EP Impurity K.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. drugfuture.com [drugfuture.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Losartan EP Impurity K | 114798-36-6 | SynZeal [synzeal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uspnf.com [uspnf.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. jopcr.com [jopcr.com]
- 17. Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Evaluating N-Trityl Losartan Carboxaldehyde Reference Standards
Introduction: The Bedrock of Accurate Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the integrity of your analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used.[1][2] Reference standards are the benchmarks against which all analytical measurements are compared, ensuring the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and their associated impurities.[1][2] This guide provides an in-depth comparison of what to look for in a Certificate of Analysis (CoA) for N-Trityl Losartan Carboxaldehyde, a critical impurity and intermediate in the synthesis of Losartan, an angiotensin II receptor antagonist used to treat hypertension.[3]
This compound serves as a key process-related impurity that must be monitored and controlled to ensure the safety and efficacy of the final Losartan drug product. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances, making high-quality reference standards for these impurities indispensable.[4][5][6][7] This guide will equip you, as a researcher, scientist, or drug development professional, with the expertise to critically evaluate and compare reference standards for this compound, ensuring the robustness and reliability of your analytical data.
Deconstructing the Certificate of Analysis: A Comparative Framework
A Certificate of Analysis is more than just a document; it is a testament to the quality and suitability of a reference standard. When comparing this compound reference standards from different suppliers, a thorough evaluation of the CoA is essential. Below is a comparative analysis of the key sections you should scrutinize.
Table 1: Comparative Analysis of Key CoA Parameters for this compound
| Parameter | Supplier A (Exemplary) | Supplier B (Adequate) | Supplier C (Sub-par) | Rationale & Scientific Insight |
| Identity | Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Data provided and interpreted. | Confirmed by ¹H NMR and MS. Spectra provided. | Stated as "Conforms to Structure". No data provided. | Expertise: Identity confirmation is the most critical parameter. A multi-technique approach provides unambiguous structural confirmation. ¹H and ¹³C NMR provide detailed structural information, while MS confirms the molecular weight (C₄₁H₃₅ClN₆O; MW: 663.21 g/mol ).[8][9][10] The absence of raw or interpreted data is a significant red flag regarding the supplier's transparency and quality control. |
| Purity (Chromatographic) | 99.8% by HPLC (UV, 220 nm). Chromatogram provided, showing no single impurity >0.10%. | 99.5% by HPLC. Chromatogram provided. | >98% by HPLC. No chromatogram. | Trustworthiness: A high-purity standard is crucial for accurate quantification of the impurity in your API. The ICH guidelines have specific thresholds for reporting (0.05%) and identification (0.10%) of impurities.[4] A standard with a purity below 99.5% or with significant impurities can lead to inaccurate results. The chromatogram is essential for verifying the purity claim and observing the impurity profile of the standard itself. |
| Assay (Mass Balance) | 99.7% (Corrected for water content and residual solvents). | Not provided. | Not provided. | Authoritative Grounding: While chromatographic purity is a primary measure, a mass balance assay provides a more accurate "true" content of the analyte by accounting for non-chromatographic impurities like water and residual solvents. This is considered the gold standard for quantitative reference materials. |
| Water Content | 0.1% by Karl Fischer Titration. | <0.5%. Method not specified. | Not specified. | Causality: Water content can affect the accurate weighing of the reference standard, leading to errors in standard preparation and subsequent quantification. Karl Fischer titration is the specific and standard method for water determination. |
| Residual Solvents | Methanol: <100 ppm, Dichloromethane: <50 ppm by Headspace GC. | "Conforms to ICH Q3C limits". No data provided. | Not specified. | Regulatory Insight: Residual solvents are process-related impurities from the synthesis of the reference standard itself. Their presence can interfere with analytical methods and affect the stability of the standard. ICH Q3C provides permissible daily exposure limits for common solvents.[5] Data from a specific method like Headspace GC provides confidence that the standard is free from significant solvent contamination. |
| Traceability | Traceable to a primary standard (e.g., USP or EP) or characterized in-house as a primary standard. | Stated as "Reference Standard". | "Research Grade". | Hierarchy of Standards: A primary standard is a substance shown by an extensive set of analytical tests to be authentic material of high purity.[11] A secondary standard is calibrated against a primary standard.[1][11] Understanding the traceability of your standard is key to ensuring its place in the metrological chain and the validity of your results. "Research Grade" often implies lower purity and less rigorous characterization. |
Experimental Protocols: A Foundation for Reliable Data
To ensure the trustworthiness of your analytical results, the methods used to characterize the reference standard must be robust and well-documented. Here is an exemplary protocol for determining the chromatographic purity of this compound.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
1. Objective: To determine the chromatographic purity of this compound and to detect and quantify any related impurities.
2. Instrumentation & Materials:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 25% B
-
5-25 min: 25% to 75% B
-
25-30 min: 75% B
-
30.1-35 min: 25% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[12]
-
Injection Volume: 10 µL.
4. Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in and dilute to 100.0 mL with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.
5. Analysis & Calculation:
-
Inject the standard solution into the HPLC system.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as a percentage of the area of the main peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the relatively non-polar Losartan and its trityl-protected intermediate.
-
Gradient Elution: A gradient program is essential for resolving impurities that may have significantly different polarities from the main compound and for ensuring that late-eluting impurities are effectively washed from the column.
-
Acidic Mobile Phase (pH 2.5): The acidic pH suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks and improved chromatographic performance.
-
UV Detection at 220 nm: This wavelength provides good sensitivity for the aromatic chromophores present in the this compound molecule.[12]
Visualizing Key Relationships and Workflows
To further clarify the context and processes involved, the following diagrams illustrate the relationship between Losartan and its impurity, as well as a typical workflow for reference standard qualification.
Caption: Relationship between this compound and Losartan.
Caption: Workflow for qualifying a pharmaceutical reference standard.
Conclusion
The selection of a reference standard for an impurity like this compound should not be a cursory decision. It is a critical choice that directly impacts the quality and safety of the final pharmaceutical product.[13] By demanding comprehensive and transparent Certificates of Analysis that include detailed data from multiple analytical techniques, you are upholding the principles of scientific integrity and regulatory compliance. This guide provides a framework for that critical evaluation, empowering you to compare offerings from various suppliers and select a reference standard that ensures the accuracy and defensibility of your work. Always prioritize suppliers who provide complete, data-rich documentation as a hallmark of their commitment to quality.
References
- The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024). Google Search Result.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Cross-Validation of Analytical Methods for Losartan Impurity 2: A Compar
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
- Reference Standards, Working Standards, and Internal Reference Standards. (n.d.). SynThink Research Chemicals.
- Pharmaceutical quality control: the reference standards labyrinth. (n.d.). LGC Standards.
- Why Analytical Reference Standards are Critical in Pharma Research. (n.d.). Aquigen Bio Sciences.
- This compound. (n.d.). LGC Standards.
- Risks in pharmaceutical quality – the role of reference standards in analytical procedures. (2025). European Pharmaceutical Review.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.
- Losartan Aldehyde N2-Trityl Impurity | CAS No- 133910-00-6. (n.d.). GLP Pharma Standards.
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). FDA.
- Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. (n.d.). Asian Journal of Chemistry.
- This compound : Pharmaceutical Reference Standard. (n.d.). SRIRAMCHEM.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. jpionline.org [jpionline.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. glppharmastandards.com [glppharmastandards.com]
- 10. This compound - SRIRAMCHEM [sriramchem.com]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
- 12. asianpubs.org [asianpubs.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to the Evaluation of Deuterated N-Trityl Losartan Carboxaldehyde as an Internal Standard in Bioanalysis
This guide provides an in-depth evaluation of deuterated N-Trityl Losartan Carboxaldehyde for its application as an internal standard (IS) in the quantitative bioanalysis of losartan and its metabolites. We will compare its theoretical and practical performance against ideal stable isotope-labeled (SIL) standards and commonly used structural analogs, supported by established principles of chromatographic science and experimental data from relevant literature.
The Imperative for a High-Fidelity Internal Standard in LC-MS/MS
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy and precision of the data are fundamentally reliant on the effective use of an internal standard.[1][2] The IS is a compound of known concentration added to every sample, calibrator, and quality control sample, acting as a reference point.[3] Its primary role is to compensate for variations that can occur at multiple stages of the analytical workflow, including sample extraction, injection volume inconsistencies, and fluctuations in mass spectrometer ionization.[2][4]
The "gold standard" in modern bioanalysis is the use of a stable isotope-labeled version of the analyte itself.[5][6][7] These SIL standards are considered ideal because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction and ionization, thus providing the most accurate correction for analytical variability.[4][8]
Core Attributes of an Ideal Internal Standard
An effective internal standard must possess specific characteristics to ensure the integrity of quantitative results. The causality behind these requirements is rooted in the principle of "like-for-like" compensation.
-
Physicochemical Similarity: The IS should closely mimic the analyte's chemical structure, polarity, and ionization potential. This ensures that any loss during sample preparation or any change in ionization efficiency due to matrix effects impacts both the analyte and the IS proportionally.[2][9]
-
Chromatographic Co-elution (for LC-MS/MS): Ideally, the IS should co-elute with the analyte. This is critical because matrix effects—the suppression or enhancement of ionization by co-eluting endogenous components—are most pronounced at the specific retention time of the analyte. A co-eluting IS experiences the same matrix effects at the same moment, providing the most accurate correction.[3]
-
Mass Resolution: The IS must have a different mass-to-charge ratio (m/z) from the analyte, allowing the mass spectrometer to distinguish between them. For SIL standards, a mass difference of three or more atomic mass units (amu) is generally recommended to prevent isotopic crosstalk.[5][9]
-
Purity and Stability: The IS must be of high purity, free from any unlabeled analyte that would artificially inflate the analyte's measured concentration.[3] It must also be chemically stable throughout the entire sample preparation and analysis process.
Profiling Deuterated this compound
Deuterated this compound is a labeled synthetic intermediate of EXP-3174, the active carboxylic acid metabolite of Losartan.[10] Its structure contains a deuterium label, which satisfies the requirement for a mass shift, and it is fundamentally derived from the losartan molecule.
-
Chemical Name: 2-Butyl-d3-4-chloro-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde[10]
-
Molecular Formula: C41H32D3ClN6O[11]
-
Key Structural Features:
-
Deuterium Label (d3): Provides the necessary mass difference for MS detection.
-
Losartan Core Structure: Shares the basic imidazole and biphenyl-tetrazole backbone of losartan.
-
Carboxaldehyde Group: This group is the precursor to the active carboxylic acid metabolite (EXP-3174) of losartan.[12]
-
N-Trityl Protecting Group: A bulky, non-polar triphenylmethyl group attached to the tetrazole ring. This group is typically used during chemical synthesis and is later removed.[13][14][15]
-
The presence of the N-Trityl group is the most critical factor in evaluating this compound's suitability as an internal standard. While the deuterium label is advantageous, the trityl group represents a significant structural deviation from the target analytes (Losartan and its metabolite EXP-3174).
Comparative Performance Evaluation
An objective evaluation requires comparing deuterated this compound against both the ideal standard and other practical alternatives.
Against the "Gold Standard": Deuterated Losartan (e.g., Losartan-d4)
A true SIL IS, such as Losartan-d4, is identical to the analyte except for the isotopic label. This provides the benchmark for performance.
| Feature | Deuterated Losartan (Ideal IS) | Deuterated this compound | Causality & Implication |
| Chromatographic Retention | Co-elutes with Losartan | Elutes at a significantly different time | The bulky, non-polar trityl group drastically alters polarity and retention. It will not experience the same matrix effects as the analyte at the point of elution. |
| Extraction Recovery | Nearly identical to Losartan | Potentially different | The difference in polarity can lead to differential recovery during Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), compromising its ability to accurately correct for extraction variability. |
| Ionization Efficiency | Nearly identical to Losartan | May differ | The trityl group can influence ionization efficiency. While the ratio-based calculation can correct for this, it relies on the assumption that this difference remains constant across different sample matrices, which is not guaranteed. |
| Matrix Effect Correction | Excellent | Sub-optimal | Fails to correct for matrix effects that are specific to the analyte's retention time. This is a major drawback. |
Verdict: Deuterated this compound is a compromised SIL standard. The significant structural modification introduced by the trityl group undermines the core principle of using a SIL IS—that it behaves identically to the analyte.
Against Structural Analogs: Irbesartan or Candesartan
In many validated methods, structural analogs like Irbesartan or Candesartan are used as internal standards for Losartan analysis.[16][17][18] These compounds are not isotopically labeled but are chosen for their similar chemical properties.
| Feature | Structural Analog (e.g., Irbesartan) | Deuterated this compound | Causality & Implication |
| Chromatographic Retention | Elutes close to Losartan, but is resolved | Elutes at a significantly different time | A well-chosen analog often has a retention time closer to the analyte than a structurally modified intermediate like the N-Trityl compound. |
| Extraction Recovery | Similar, but not identical | Potentially different | Both have different recoveries than the analyte. The suitability of either depends on which one tracks the analyte's recovery more consistently across patient samples, which requires rigorous validation.[4] |
| Endogenous Interference | Potential for co-eluting interferences | Low risk of interference | The unique mass of the deuterated compound provides higher specificity and a lower risk of interference from endogenous matrix components. This is its primary advantage. |
Verdict: Deuterated this compound offers higher specificity due to its unique mass. However, a well-validated structural analog may track the analyte's behavior during sample preparation and chromatography more effectively. The choice is not clear-cut and must be based on validation data.
Summary of Performance Data
The following table summarizes typical performance characteristics for bioanalytical methods based on the type of internal standard used. The data is a synthesis of values reported in various validated methods.
| Validation Parameter | LC-MS/MS with Ideal SIL-IS (e.g., Losartan-d4) | LC-MS/MS with Structural Analog (e.g., Irbesartan) | LC-MS/MS with Deuterated this compound (Projected) |
| Linearity (r²) | >0.999[19] | >0.99[16][18] | >0.99 |
| Accuracy (% Recovery) | 95-105%[19] | 90-110%[16][17] | Potentially wider range (e.g., 85-115%) due to dissimilar behavior. |
| Precision (% RSD) | < 5%[19] | < 10%[17][18] | Likely < 15%, but may be higher than an ideal SIL-IS. |
| Matrix Effect | Effectively minimized | Present, partially corrected | Present, sub-optimally corrected. |
| Limit of Quantification | ~0.5 ng/mL[19] | ~2.0 ng/mL[16] | Dependent on ionization efficiency, but specificity may allow for low limits. |
Experimental Workflow: A Self-Validating Protocol
This section outlines a robust, self-validating protocol for the analysis of Losartan in human plasma using an internal standard. The logic is to introduce the IS at the earliest possible stage to account for variability throughout the process.
Caption: Experimental workflow for bioanalysis using the internal standard method.
Step-by-Step Methodology
-
Solution Preparation: Prepare stock solutions of Losartan and Deuterated this compound in methanol. Prepare a series of working standard solutions for the calibration curve and a separate working solution for the internal standard (~50 ng/mL).
-
Sample Spiking: To 100 µL of blank plasma, add the appropriate Losartan working standard. For unknown samples, use 100 µL of patient plasma.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution to all tubes (calibrators, QCs, and unknowns).
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Extraction: Vortex mix for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Evaporation: Transfer the supernatant to a new set of tubes and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Use a gradient elution method. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Losartan and the deuterated internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Losartan/IS) against the nominal concentration of the calibrators. Determine the concentration of unknown samples from this curve.
Conclusion and Recommendations
The evaluation of an internal standard is a matter of balancing trade-offs between ideal characteristics and practical availability.
Caption: Hierarchy of internal standard suitability for Losartan analysis.
Deuterated this compound occupies a complex middle ground. Its primary advantage is the deuterium label, which provides high specificity and minimizes the risk of endogenous interferences—a clear benefit over non-labeled structural analogs.
However, its significant drawback is the bulky N-Trityl group. This modification makes it a poor chemical mimic of Losartan and its primary metabolite, EXP-3174. It will not co-elute and is unlikely to track the analyte's recovery and matrix effects with high fidelity. For this reason, it cannot be considered a "drop-in" replacement for a true stable isotope-labeled standard like Losartan-d4.
Recommendation for Researchers:
-
Prioritize Ideal Standards: Whenever possible, a deuterated version of the analyte itself (e.g., Losartan-d4) should be the first choice. This provides the most robust and accurate data.
-
Rigorous Validation is Essential: If considering Deuterated this compound, a comprehensive method validation is non-negotiable. This must include a thorough assessment of extraction recovery, matrix effects from multiple sources of plasma, and cross-validation against a method using a different internal standard if possible.
-
Consider the Context: For non-clinical research where high precision is less critical than specificity, this compound could be a viable option. For regulated clinical or pharmacokinetic studies, its use would require extensive justification and validation to meet regulatory standards.
Ultimately, while being a labeled compound, Deuterated this compound is more accurately classified as a deuterated synthetic precursor. Its utility as an internal standard is limited by the very chemical group that makes it useful in synthesis, highlighting the critical importance of near-identical chemical structure for achieving the highest level of accuracy in quantitative bioanalysis.
References
- Vertex AI Search. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- Yarramraju, S., Seshachalam, V., & Kanumula, G. V. (2012). Simultaneous Quantification of Losartan and Active Metabolite in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Using Irbesartan as Internal Standard. PubMed.
- ACARINDEX. (n.d.). Simultaneous analysis of losartan, its active metabolite, and hydrochlorothiazide in human plasma by a UPLC-MS/MS method.
- ThaiScience. (n.d.). Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in hu.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
- Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2012). Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(4), 295-305.
- Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- ResearchGate. (n.d.). Simultaneous analysis of losartan, its active metabolite, and hydrochlorothiazide in human plasma by a UPLC-MS/MS method.
- Dolan, J. W. (2013, November 1). When Should an Internal Standard be Used? LCGC International.
- van der Nagel, B. C. H., Wessels, J. A., & van den Anker, J. N. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(4), 551-565.
- Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(2), 194-204.
- YouTube. (2025, June 24). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from...
- Zhu, Y., & Zhang, J. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 115, 495-501.
- Pijeira, M. S. O., et al. (2020). Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. Molecules, 25(18), 4255.
- Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- Li, Y., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 22(10), 808-823.
- BenchChem. (2025). Validation of an Analytical Method Using Losartan-d9 as an Internal Standard: A Comparative Guide.
- ResearchGate. (n.d.). Deuteration of Losartan Potassium (1-K + ).
- Pharmaffiliates. (n.d.). Chemical Name : N-Trityl Losartan-d3 Carboxaldehyde.
- Makhdoom, H. S., et al. (2021). Reversed-Phase Liquid Chromatographic Internal Standard Method Using Losartan Potassium for Quantitative Estimation of Ivabradine Hydrochloride. Austin Journal of Analytical and Pharmaceutical Chemistry, 8(2), 1137.
- Cayman Chemical. (n.d.). Losartan Carboxaldehyde.
- Pharmaffiliates. (n.d.). Losartan-impurities.
- Indian Journal of Pharmaceutical Sciences. (2007). Development of a HPLC method for the simultaneous determination of losartan potassium and atenolol in tablets.
- Rote, A., & Sonavane, P. (2012). Development and Validation of Bioanalytical Method for Determination of Telmisartan and Hydrochlorothiazide Using HPTLC in Human Plasma. American Journal of Analytical Chemistry, 3, 774-778.
- LGC Standards. (n.d.). This compound.
- SRIRAMCHEM. (n.d.). This compound.
- Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394.
- Sonawane, P. R. (2024). Efficient Synthesis of Losartan Potassium: An Improved Two-Step Method. i-manager's Journal on Chemical Sciences, 4(3), 43-47.
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
- 15. imanagerpublications.com [imanagerpublications.com]
- 16. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard [pubmed.ncbi.nlm.nih.gov]
- 17. thaiscience.info [thaiscience.info]
- 18. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Trityl Losartan Carboxaldehyde
This guide provides comprehensive, actionable procedures for the safe handling and disposal of N-Trityl Losartan Carboxaldehyde (CAS No. 120568-18-5), a key intermediate in pharmaceutical research and development. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. As this compound is intended for research and development purposes only, all waste generated must be treated as potentially hazardous pharmaceutical waste.[1]
Hazard Assessment and Risk Mitigation
A thorough understanding of the potential hazards is the foundation of safe disposal. While Safety Data Sheets (SDS) for research chemicals can sometimes be incomplete, the precautionary principle requires adopting the most protective safety measures. The GHS classification from available data indicates that this compound should be handled as a hazardous substance.[2]
Table 1: GHS Hazard Classification [2]
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity | 3 | H335: May cause respiratory irritation |
Mandatory Personal Protective Equipment (PPE)
The causality for PPE selection is directly linked to the identified hazards. All personnel handling this compound, including during disposal, must use the following equipment to mitigate exposure risks.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale for Use |
|---|---|---|
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a risk of splashing. | Protects against eye irritation (H319) from dust or liquid contact.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use. | Prevents skin contact and subsequent irritation (H315).[3] |
| Body Protection | Laboratory coat or chemical-resistant apron/coveralls. | Minimizes contamination of personal clothing and skin.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust formation is unavoidable, a NIOSH-approved respirator is necessary. | Mitigates the risk of respiratory tract irritation (H335).[1][2] |
Waste Segregation Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow. It prevents dangerous chemical reactions, ensures compliance with waste disposal regulations, and facilitates efficient processing by licensed waste management facilities.[4] All waste streams must be considered hazardous pharmaceutical waste.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Procedures
Disposal must be conducted in compliance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6]
Step 1: Containment and Labeling
-
Select Appropriate Containers :
-
Solid Waste : Use a durable, sealable container (e.g., a screw-cap pail or drum) clearly designated for solid hazardous waste.
-
Liquid Waste : Use a compatible, leak-proof container (e.g., a solvent safety can or a glass bottle with a screw cap). Ensure the container material is compatible with all components of the liquid waste.
-
-
Label Containers Immediately : All waste containers must be labeled at the moment the first piece of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List any other constituents (e.g., solvents).
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
Step 2: On-Site Storage
-
Designated Area : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Secondary Containment : All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills.
-
Secure and Segregated : The storage area should be secure, away from general laboratory traffic, and segregated from incompatible materials.
Step 3: Arranging for Final Disposal
-
Contact EHS : The most critical step for the researcher is to contact their institution's Environmental Health & Safety (EHS) department. EHS is responsible for coordinating with licensed hazardous waste contractors.
-
Do Not Dispose Down the Drain : Under no circumstances should this chemical or its solutions be poured down the drain.[5][7] This practice is prohibited as it can contaminate waterways and interfere with wastewater treatment processes.[8]
-
Professional Disposal : Final disposal will be managed by a licensed and permitted hazardous waste facility, typically via high-temperature incineration.[4] This method ensures the complete destruction of the active pharmaceutical compound.
Emergency Procedures for Spills and Exposures
Immediate and correct response to an accidental release or exposure is vital.
Accidental Exposure
Table 3: Emergency First Aid Procedures
| Exposure Route | First Aid Action |
|---|---|
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill Cleanup Protocol
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear the full PPE as described in Table 2.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Contain and Absorb :
-
Collect Waste : Place all contaminated absorbent material and cleanup supplies into a designated hazardous waste container and label it appropriately.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
References
- KM Pharma Solution Private Limited. (n.d.). MSDS - this compound.
- EasyRxCycle. (2025). The Ultimate Guide to Pharmaceutical Disposal in 2025.
- VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
- Mercedes Scientific. (2024, November 20). Formaldehyde: OSHA Regulations.
- Anenta. (2024, December 13). A guide to the disposal of pharmaceutical waste.
- Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
- Spectrum Chemical. (n.d.). Material Safety Data Sheet - Losartan Potassium.
- California Department of Toxic Substances Control. (2019, April 2). Pharmaceutical Waste.
- Occupational Safety and Health Administration (OSHA). (n.d.). Safe Use of Glutaraldehyde in Health Care.
- ChemicalBook. (n.d.). This compound.
- LKT Laboratories, Inc. (2022, March 8). Safety Data Sheet - Losartan Carboxylic acid.
- Angene Chemical. (2025, September 10). Safety Data Sheet - this compound.
Sources
- 1. kmpharma.in [kmpharma.in]
- 2. angenechemical.com [angenechemical.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. anentawaste.com [anentawaste.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Navigating the Safe Handling of N-Trityl Losartan Carboxaldehyde: A Guide to Personal Protective Equipment and Disposal
For the adept researcher, scientist, and drug development professional, the synthesis and handling of complex molecules are routine. However, complacency has no place in the laboratory, particularly when dealing with reactive intermediates such as N-Trityl Losartan Carboxaldehyde. This guide provides a detailed protocol for personal protective equipment (PPE) and waste disposal, grounded in the principles of chemical causality and laboratory best practices. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your workplace.
This compound is an intermediate in the synthesis of Losartan, an angiotensin II receptor antagonist. Its chemical structure, featuring a bulky trityl protecting group and a reactive aldehyde functional group, necessitates a meticulous approach to handling. The primary hazards associated with this compound include potential irritation to the skin, eyes, and respiratory tract, as well as being harmful if swallowed.[1] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of the experimental workflow.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all endeavor. It is a dynamic process that must be tailored to the specific experimental conditions, including the quantity of the substance being handled, the potential for aerosolization, and the duration of the procedure. Our recommendations are based on a conservative risk assessment designed to provide robust protection under a variety of laboratory settings.
Hazard Summary for this compound
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | [1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | [1] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
The Essential Armor: A Step-by-Step PPE Protocol
The following protocol outlines the minimum PPE requirements for handling this compound. It is imperative that all personnel are trained on the proper donning, doffing, and maintenance of this equipment.[2][3]
Hand Protection: The First Line of Defense
Causality: The aldehyde functional group can be reactive with biological macromolecules, and the overall molecule may cause skin irritation.[1][4] Therefore, robust and appropriate glove selection is paramount to prevent dermal absorption and local irritation.
-
Primary Gloves: Wear chemical-resistant nitrile gloves as a minimum standard. Nitrile provides good resistance to a wide range of chemicals and is a suitable alternative for individuals with latex allergies.[5]
-
Double Gloving: For procedures with a higher risk of splashing or for prolonged handling, double gloving is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspection and Removal: Always inspect gloves for any signs of degradation or puncture before use. When removing gloves, do so without touching the outer surface with bare skin to prevent cross-contamination.[6] Dispose of contaminated gloves immediately in the designated hazardous waste container.[1]
Eye and Face Protection: Shielding Against the Unseen
Causality: this compound is classified as a serious eye irritant.[1] The eyes are particularly vulnerable to chemical splashes and airborne particles.
-
Safety Glasses: For handling small quantities of the solid compound where the risk of splashing is minimal, safety glasses with side shields are the minimum requirement.
-
Chemical Splash Goggles: When handling solutions of the compound or during any procedure with a potential for splashing, chemical splash goggles are mandatory.[5] Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.
-
Face Shield: In situations with a significant risk of splashing, such as during transfers of large volumes of solutions or when reacting the compound under vigorous conditions, a full-face shield should be worn in conjunction with chemical splash goggles.[5][7]
Body Protection: A Barrier Against Contamination
Causality: To prevent contamination of personal clothing and to protect the skin from potential exposure, appropriate body protection is essential.[5]
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when handling this compound.
-
Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron worn over the laboratory coat is recommended to provide an additional layer of protection.[5]
-
Full-Body Protection: In scenarios involving the handling of large quantities or a high risk of widespread contamination, disposable coveralls may be necessary.[7]
Respiratory Protection: Guarding the Airways
Causality: As a fine powder, this compound can become airborne and may cause respiratory tract irritation if inhaled.[1][4]
-
Engineering Controls: The primary method for controlling respiratory exposure should always be the use of engineering controls, such as a certified chemical fume hood.[8] All weighing and handling of the solid compound should be performed within a fume hood.
-
Respirators: In the absence of adequate engineering controls or during emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] All personnel requiring the use of a respirator must be properly fit-tested and trained in its use.
Operational Workflow for Safe Handling
The following diagram illustrates the recommended workflow for safely handling this compound, from preparation to cleanup.
Caption: A logical workflow for handling this compound.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.[9]
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.
Step-by-Step Disposal Protocol
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name, "this compound," and the appropriate hazard warnings.
-
Containment: Keep waste containers sealed when not in use to prevent the release of vapors.
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed and reputable professional waste disposal service.[1] Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[10] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
-
Spill Response: In the case of a small spill, and if you are trained to do so, carefully clean up the spill using appropriate absorbent materials. For large spills, evacuate the area and contact your institution's emergency response team.[5]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- KM Pharma Solution Private Limited. MSDS - this compound.
- Centers for Disease Control and Prevention. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- Angene Chemical. Safety Data Sheet - this compound.
- RPS Group. Aldehydes exposure analysis.
- Benchchem.
- United States Environmental Protection Agency. Personal Protective Equipment.
- Fisher Scientific.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- Amazon S3.
- ChemicalBook. This compound | 133910-00-6.
- Organon.
- Losartan Carboxaldehyde - Safety D
- United States Biological.
- Veeprho. N-Trityl Losartan-D4 Carboxaldehyde.
- Organon.
- Organon.
- Alberta College of Pharmacists. Personal protective equipment in your pharmacy.
- Provista. Types of PPE to Wear When Compounding Hazardous Drugs.
- Ontario College of Pharmacists.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. ocpinfo.com [ocpinfo.com]
- 4. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 5. cdc.gov [cdc.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organon.com [organon.com]
- 10. kmpharma.in [kmpharma.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
